Benzpyrinium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNVJGEMXODJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974224 | |
| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-46-2 | |
| Record name | Benzpyrinium bromide [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZPYRINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Benzpyrinium Bromide
Abstract
Benzpyrinium bromide is a synthetic quaternary ammonium compound recognized for its cholinergic properties. This guide provides a comprehensive technical overview of its core mechanism of action as a reversible acetylcholinesterase (AChE) inhibitor. While specific kinetic and pharmacokinetic data for this compound are not extensively documented in contemporary literature, its structural and functional analogy to neostigmine allows for a detailed elucidation of its molecular interactions and physiological effects. This document will delve into the structure-activity relationships, the molecular dynamics of AChE inhibition, comparative analysis with other prominent AChE inhibitors, and standardized experimental protocols for assessing its inhibitory activity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction: The Cholinergic Synapse and the Role of Acetylcholinesterase
The cholinergic synapse is a critical juncture in the nervous system where nerve impulses are transmitted through the action of the neurotransmitter acetylcholine (ACh). This process is fundamental for numerous physiological functions, including muscle contraction, glandular secretion, and cognitive processes. The termination of cholinergic signaling is precisely regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetic acid.[1]
In certain pathological conditions or clinical scenarios, it becomes necessary to potentiate cholinergic transmission. This is achieved through the use of AChE inhibitors, a class of drugs that block the enzymatic degradation of ACh, thereby increasing its concentration and duration of action in the synaptic cleft. This compound falls into this category of therapeutic agents.[2]
This compound: A Reversible Acetylcholinesterase Inhibitor
This compound is a cholinergic agent with a mechanism of action and clinical applications akin to those of neostigmine.[2] It functions as a reversible inhibitor of AChE, meaning it temporarily binds to the enzyme and reduces its catalytic activity without forming a permanent covalent bond. This reversible nature allows for the restoration of normal enzyme function once the drug is cleared from the body.
The Molecular Target: Acetylcholinesterase Structure
To comprehend the mechanism of this compound, it is essential to understand the structure of its target, AChE. The active site of AChE is situated at the base of a deep and narrow gorge, approximately 20 Å deep. This active site contains two key subsites:
-
The Anionic Site: This subsite is rich in aromatic amino acid residues, creating a negatively charged pocket that attracts and binds the positively charged quaternary ammonium group of acetylcholine.
-
The Esteratic Site: Located in close proximity to the anionic site, the esteratic site contains a catalytic triad of amino acids (serine, histidine, and glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.
A peripheral anionic site (PAS) is also located at the entrance of the gorge and is involved in the initial binding and guidance of substrates and inhibitors into the active site.
Caption: The reversible inhibition of AChE by a carbamate inhibitor.
Structure-Activity Relationship (SAR)
The efficacy of AChE inhibitors is intrinsically linked to their chemical structure. Key structural features that contribute to the inhibitory activity of compounds like this compound include:
-
Quaternary Ammonium Group: This positively charged group is crucial for the initial electrostatic attraction and binding to the anionic site of AChE.
-
Aromatic Ring System: The presence of an aromatic ring facilitates π-π stacking interactions within the active site gorge, enhancing binding affinity.
-
Carbamate Ester: This functional group is essential for the carbamoylation of the serine residue in the esteratic site, leading to the temporary inactivation of the enzyme.
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
While specific pharmacokinetic and pharmacodynamic parameters for this compound are not readily available, a comparative analysis with neostigmine and pyridostigmine can provide valuable insights. [3]
| Parameter | Neostigmine | Pyridostigmine | This compound (Inferred) |
|---|---|---|---|
| Potency | High (approx. 4x more potent than Pyridostigmine) [3] | Moderate [3] | Similar to Neostigmine |
| Onset of Action (Oral) | ~4 hours [3] | ~45 minutes [3] | Likely similar to Neostigmine |
| Duration of Action | Shorter [3] | Longer [3] | Likely similar to Neostigmine |
| Half-life | ~50 to 90 minutes [3]| ~90 to 110 minutes [3]| Likely in a similar range to Neostigmine |
Note: The data for this compound is inferred based on its known similarity to Neostigmine and should be confirmed by empirical studies.
Experimental Protocols: In Vitro Assessment of AChE Inhibition
The inhibitory potential of this compound can be quantified using a variety of in vitro assays. The most common method is the Ellman assay, a colorimetric method for measuring AChE activity.
The Ellman Assay Workflow
Caption: Workflow for the Ellman assay to determine AChE inhibition.
Step-by-Step Protocol
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of AChE solution and the desired concentration of this compound.
-
Control Wells (100% activity): Add the same volume of AChE solution and the solvent used for the inhibitor.
-
Blank Wells: Add phosphate buffer instead of the AChE solution.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound exerts its therapeutic effects through the reversible inhibition of acetylcholinesterase. Its mechanism of action, analogous to that of neostigmine, involves the formation of a transient carbamoylated enzyme complex, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission. While a comprehensive understanding of its specific binding kinetics and in vivo pharmacology would benefit from further dedicated research, the established principles of AChE inhibition and the comparative data from related compounds provide a robust framework for its rational use and for guiding future investigations into this and other cholinergic agents.
References
-
Merriam-Webster. This compound. In: Merriam-Webster.com Medical Dictionary. Accessed January 22, 2026. [Link]
-
FastHealth.com. This compound. Accessed January 22, 2026. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
Sources
An In-Depth Technical Guide to the Cholinergic Agonist Activity of Benzpyrinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Benzpyrinium bromide, focusing on its role as a cholinergic agent. Designed for professionals in pharmaceutical research and development, this document delves into the compound's mechanism of action, pharmacological effects, and the experimental methodologies required for its characterization. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the scientific community.
Introduction: The Cholinergic System and its Pharmacological Modulation
The cholinergic system, a cornerstone of the peripheral and central nervous systems, relies on the neurotransmitter acetylcholine (ACh) to regulate a vast array of physiological processes.[1] These include muscle contraction, glandular secretion, heart rate, and cognitive functions such as memory and learning.[2] The actions of ACh are mediated by two main classes of receptors: nicotinic and muscarinic receptors, each with multiple subtypes.[3][4]
The synaptic concentration of ACh is meticulously controlled by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate, thereby terminating the signal.[2][5] Pharmacological intervention in the cholinergic system can be achieved through two primary strategies: direct activation of cholinergic receptors by agonists, or indirect enhancement of cholinergic signaling by inhibiting AChE.[6][7]
This compound falls into the latter category, functioning as a reversible inhibitor of acetylcholinesterase.[8] This guide will provide a detailed exploration of its cholinergic agonist activity, which is a consequence of its primary mechanism as an AChE inhibitor.
This compound: A Profile
This compound, also known by trade names such as Stigmenene bromide, is a synthetic quaternary ammonium compound.[9] Its chemical structure is 1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide.[9][10]
| Identifier | Value |
| CAS Number | 587-46-2[9] |
| Molecular Formula | C₁₅H₁₇BrN₂O₂[9] |
| Molecular Weight | 337.21 g/mol [9] |
| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide[10] |
Physicochemical Properties: this compound presents as crystals with a melting point of 114-115°C.[9] It is freely soluble in water and alcohol, but practically insoluble in ether.[9] A 1% aqueous solution has a pH between 4.5 and 5.5.[9]
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
Contrary to what the broader term "cholinergic agonist" might imply, this compound is not a direct agonist at cholinergic receptors. Instead, it exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[5] By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increased concentration of ACh at the synaptic cleft and neuromuscular junction.[2][5] This accumulation of ACh results in enhanced activation of both muscarinic and nicotinic receptors, producing a cholinergic or parasympathomimetic effect.[2]
The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of AChE. This process is analogous to the mechanism of other carbamate inhibitors like neostigmine and pyridostigmine. The carbamoylated enzyme is temporarily inactivated, but the bond is eventually hydrolyzed, allowing the enzyme to regain its function. This reversibility contrasts with the irreversible inhibition caused by organophosphates.[5]
In Vivo Assessment of Cholinergic Activity
In vivo studies are essential to confirm the pharmacological effects of this compound in a physiological context.
Example Protocol: Reversal of Neuromuscular Blockade in an Animal Model (e.g., Rat)
Principle: This experiment assesses the ability of this compound to reverse the effects of a non-depolarizing neuromuscular blocking agent (NMBA), such as pancuronium. The potentiation of muscle twitch tension following administration of this compound indicates its anticholinesterase activity.
Procedure:
-
Anesthetize a rat according to approved animal care protocols.
-
Surgically expose the sciatic nerve and the anterior tibialis muscle.
-
Place stimulating electrodes on the sciatic nerve and a force transducer on the tendon of the anterior tibialis muscle to record twitch tension.
-
Administer a continuous infusion of an NMBA (e.g., pancuronium) to induce and maintain a stable level of neuromuscular blockade (e.g., 90% twitch depression).
-
Administer a bolus dose of this compound intravenously.
-
Record the increase in twitch tension over time.
-
The magnitude and duration of the reversal of neuromuscular blockade provide a measure of the in vivo potency and duration of action of this compound.
Structure-Activity Relationships of Quaternary Cholinesterase Inhibitors
The chemical structure of this compound is key to its function as an acetylcholinesterase inhibitor. Several structural features are important for its activity:
-
Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the acetylcholinesterase enzyme. [11]This electrostatic interaction anchors the molecule in the active site.
-
Carbamate Ester: The dimethylcarbamate group is the functional moiety that carbamoylates the serine residue in the esteratic site of AChE, leading to its reversible inhibition. [5]* Benzyl Group on the Pyridinium Ring: This lipophilic group can interact with other regions of the enzyme, potentially influencing binding affinity and inhibitory potency.
Synthesis of this compound
The synthesis of this compound involves the reaction of 3-hydroxypyridine dimethylcarbamate with benzyl bromide. [9]
A general procedure for the synthesis of N-benzylpyridinium salts involves stirring the pyridine derivative with benzyl bromide in a suitable solvent, such as dichloromethane, at room temperature. [4]The resulting pyridinium salt often precipitates out of the solution and can be collected by filtration.
Applications and Therapeutic Potential
As an acetylcholinesterase inhibitor, this compound has potential applications in conditions where enhancement of cholinergic transmission is desired. Its uses are similar to those of neostigmine and include:
-
Reversal of non-depolarizing neuromuscular blockade: After surgery, to restore muscle function.
-
Treatment of myasthenia gravis: To improve muscle strength by increasing the amount of acetylcholine at the neuromuscular junction.
-
Treatment of postoperative urinary retention and paralytic ileus: To stimulate bladder and gastrointestinal smooth muscle.
Conclusion
This compound is a quaternary ammonium compound that functions as a reversible acetylcholinesterase inhibitor. Its cholinergic agonist activity is indirect, resulting from the accumulation of acetylcholine at cholinergic synapses. A thorough understanding of its mechanism of action, pharmacological effects, and the appropriate experimental methodologies for its characterization is crucial for its potential development and application in a therapeutic context. This guide provides a foundational framework for researchers and scientists to approach the study of this compound and other related cholinergic agents.
References
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]
- Taylor, P. (2018). Anticholinesterase Agents. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
- Worek, F., Thiermann, H., & Szinicz, L. (2005). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 70(5), 763–771.
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]
- Kuhar, M. J., Birdsall, N. J. M., Burgen, A. S. V., & Hulme, E. C. (1980). Ontogeny of muscarinic receptors in rat brain. Brain Research, 184(2), 375-383.
-
DrugFuture. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Barber, H. E., Calvey, T. N., & Muir, K. T. (1979). The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium. British Journal of Pharmacology, 66(4), 525–530. [Link]
- Calvey, T. N., & Williams, N. E. (1982). The disposition and pharmacology of quaternary ammonium compounds. Journal of Pharmacy and Pharmacology, 34(1), 139–153.
- Foldes, F. F., Smith, J. C., & Wnuck, A. L. (1958). The influence of N-allyl-normorphine on the neuromuscular activity of antagonists of d-tubocurarine. British Journal of Anaesthesia, 30(1), 26-31.
- Hobbiger, F. (1954). The mechanism of anticurare action of certain neostigmine analogues. British Journal of Pharmacology and Chemotherapy, 9(2), 145–151.
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
- Roberts, J. B., Thomas, B. H., & Wilson, A. (1965). Metabolism of neostigmine. British Journal of Pharmacology and Chemotherapy, 25(3), 763–771.
-
Merriam-Webster. (n.d.). This compound. In Merriam-Webster.com medical dictionary. Retrieved January 22, 2026, from [Link]
- Drachman, D. B. (1994). Myasthenia gravis. The New England Journal of Medicine, 330(25), 1797–1810.
-
B.S. Jayashree, & Mahesh Attimarad. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Journal of Basic and Clinical Pharmacy, 1(2), 93-97. [Link]
-
Khunnawutmanotham, N., Laongthipparos, C., Saparpakorn, P., Chimnoi, N., & Techasakul, S. (2017). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 13, 1686–1693. [Link]
- Miller, R. D., Van Nyhuis, L. S., & Eger, E. I. (1975). The effect of temperature on the potency of d-tubocurarine and pancuronium in man. Anesthesiology, 42(4), 377–380.
- Bevan, D. R., Donati, F., & Bevan, J. C. (1988). Reversal of neuromuscular blockade. Anesthesiology, 69(2), 272–283.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No results for search term "3D-AAA58746" | CymitQuimica [cymitquimica.com]
- 7. Urodynamic effects of oral benzilonium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzpyrinium Bromide: Structure, Properties, and Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzpyrinium bromide is a synthetic quaternary ammonium compound recognized for its cholinergic properties.[1] Structurally analogous to other well-known cholinesterase inhibitors, it has been primarily investigated for its potential therapeutic applications in conditions requiring the enhancement of cholinergic neurotransmission. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, mechanism of action as a cholinesterase inhibitor, and relevant methodologies for its study.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide, possesses a unique molecular architecture that dictates its biological activity. The structure features a quaternary ammonium group, which confers a permanent positive charge, and a carbamate ester moiety, crucial for its interaction with cholinesterases.
| Property | Value | Reference |
| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
| CAS Number | 587-46-2 | |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | |
| Molecular Weight | 337.21 g/mol | |
| Appearance | Crystals | |
| Melting Point | 114-115 °C | |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether. | |
| UV max | 269 nm (in 1% aqueous solution) | |
| pH | 4.5 to 5.5 (1% aqueous solution) |
Mechanism of Action: Reversible Cholinesterase Inhibition
This compound exerts its pharmacological effects by acting as a reversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE). AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.
The mechanism of inhibition by this compound is analogous to that of other carbamate inhibitors like neostigmine and pyridostigmine. The carbamate moiety of this compound acts as a "pseudo-substrate" for the serine hydrolase activity of AChE. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the pyridinium-containing leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine. This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its effects on both muscarinic and nicotinic cholinergic receptors.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A key patent describes its preparation from 3-hydroxypyridine dimethylcarbamate and benzyl bromide.
The synthesis involves the quaternization of the nitrogen atom in the pyridine ring of 3-hydroxypyridine dimethylcarbamate with the benzyl group from benzyl bromide.
Conceptual Synthetic Protocol:
-
Dissolution: Dissolve 3-hydroxypyridine dimethylcarbamate in a suitable organic solvent.
-
Addition: Add an equimolar amount of benzyl bromide to the solution.
-
Reaction: The reaction mixture is typically stirred, potentially with gentle heating, to facilitate the quaternization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product, being a salt, may precipitate out of the solution. The crude product can be collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture to obtain the final product of high purity.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively reported in publicly available literature. As a quaternary ammonium compound, its oral bioavailability is expected to be low due to its permanent positive charge, which limits its passive diffusion across biological membranes.[2] Administration would likely be parenteral for systemic effects.
Analytical Methodologies
The analysis of this compound in pharmaceutical formulations or biological matrices would typically involve chromatographic or spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the separation and quantification of this compound. A C18 column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection could be achieved using a UV detector set at its absorption maximum of 269 nm.[4]
UV-Visible Spectrophotometry: For simpler formulations, a direct UV-Vis spectrophotometric method could be developed. The absorbance of a solution of this compound in a suitable solvent (e.g., water) would be measured at its λmax of 269 nm, and the concentration determined using a calibration curve prepared with standard solutions.[5]
Experimental Protocol: Determination of IC₅₀ for Acetylcholinesterase Inhibition
The following protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase using the Ellman's method.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer + 25 µL ATCI solution.
-
Control (100% enzyme activity): 125 µL phosphate buffer + 25 µL DTNB solution + 25 µL AChE solution.
-
Inhibitor Wells: 100 µL phosphate buffer + 25 µL of each this compound dilution + 25 µL DTNB solution + 25 µL AChE solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells except the blank.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic measurement) using the microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the rate of reaction for the control and for each inhibitor concentration.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the resulting dose-response curve.
-
Conclusion
This compound is a quaternary ammonium carbamate that functions as a reversible cholinesterase inhibitor. Its chemical structure is tailored for interaction with the active site of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent enhancement of cholinergic neurotransmission. While specific pharmacokinetic and toxicological data are limited, its mechanism of action is well-understood within the context of carbamate inhibitors. The analytical and experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound for potential research and drug development applications.
References
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2022). PubMed Central. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
-
IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). NIH. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
A simple, selective, accurate and precise RP-HPLC method has been developed for estimation of low content of Fenpiverinium bromide in their combined dosage form... (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Acetylcholinesterase inhibition assay of the synthesized compounds on plasma at 100 μM concentration expressed as percentage. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition. (2021). PubMed. Retrieved from [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition. Retrieved from [Link]
-
Merriam-Webster. (n.d.). This compound. Retrieved from [Link]
-
Pharmacokinetics of prifinium bromide in healthy volunteers. (1986). PubMed. Retrieved from [Link]
-
ACUTE AND SUB-CHRONIC TOXICITY ASSESSMENT OF PYRIDOSTIGMINE BROMIDE 90 MG EXTENDED-RELEASE TABLETS IN EXPERIMENTAL ANIMALS. (n.d.). ACUTE AND SUB-CHRONIC TOXICITY ASSESSMENT OF PYRIDOSTIGMINE BROMIDE 90 MG EXTENDED-RELEASE TABLETS IN EXPERIMENTAL ANIMALS. Retrieved from [Link]
-
Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. (2019). PubMed Central. Retrieved from [Link]
-
Reddit. (2020, October 12). Ki and IC50 values. Retrieved from [Link]
-
Regulations.gov. (2012, September 7). OPP Regulatory Public Docket (EPA-HQ-OPP- 2012-0445). Retrieved from [Link]
-
Anti-inflammatory properties of cholinergic up-regulation: A new role for acetylcholinesterase inhibitors. (2006). PubMed. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH. Retrieved from [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide. Retrieved from [Link]
-
Rapid Ultra High Performance Liquid Chromatographic Assay of Pinaverium Bromide and its Stability studies. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. Retrieved from [Link]
-
Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2008). PubMed. Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of rapacuronium bromide. (2000). PubMed. Retrieved from [Link]
-
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2024). MDPI. Retrieved from [Link]
-
Enzyme kinetics. (2020, January 8). YouTube. Retrieved from [Link]
-
Spectrophotometric Determination Of Drugs Based On Oxidation By Using Bromate-Bromide Mixture And Methyl Orange Dye. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C15H17N2O2). Retrieved from [Link]
-
Spectrophotometric Determination of Benzalkonium Bromide in Pharmaceutical Samples with Alizarin Green. (2025). ResearchGate. Retrieved from [Link]
-
Clinical pharmacology of pipecuronium bromide. (1988). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Prifinium Bromide. Retrieved from [Link]
-
Disposition kinetics of pancuronium bromide in patients with total biliary obstruction. (1983). PubMed. Retrieved from [Link]
-
Sensitivity Enhanced Ecofriendly UV Spectrophotometric Methods for Quality Control of Telmisartan and Benidipine Formulations: Comparison of Whiteness and Greenness with HPLC Methods. (2022). MDPI. Retrieved from [Link]
-
A Method for Teaching Enzyme Kinetics to Nonscience Majors. (2025). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Pipecuronium Bromide. Retrieved from [Link]
Sources
- 1. merriam-webster.com [merriam-webster.com]
- 2. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Benzpyrinium bromide CAS number 587-46-2
An In-Depth Technical Guide to Benzpyrinium Bromide (CAS 587-46-2)
Introduction
This compound, identified by the CAS Registry Number 587-46-2, is a synthetic quaternary ammonium compound.[1] It is classified therapeutically as a cholinergic agent, specifically a cholinesterase inhibitor.[1][2] Its mechanism of action and resulting physiological effects are similar to those of more commonly known drugs like neostigmine.[2] Historically, it found application in medicine, particularly for the relief of postoperative urinary retention.[2] For contemporary researchers and drug development professionals, this compound serves as a valuable research chemical, a pharmaceutical intermediate, and a reference compound for studies involving cholinergic pathways and enzyme inhibition.[3]
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its handling, formulation, and analysis. The compound presents as crystals and is notable for its solubility in aqueous and alcoholic solutions.[1]
| Property | Value | Source(s) |
| CAS Registry Number | 587-46-2 | [1][3][4][5] |
| IUPAC Name | (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | [3] |
| Other Names | 1-benzyl-3-hydroxypyridinium bromide dimethylcarbamate; benzstigminum bromidum | [1][6] |
| Trademarks | Stigmenene bromide; Stigmonene bromide | [1] |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 337.21 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 114-115 °C | [1] |
| Solubility | Freely soluble in water and alcohol; Practically insoluble in ether | [1] |
| pH (1% aq. solution) | 4.5 - 5.5 | [1] |
| UV max (λmax) | 269 nm | [1] |
| SMILES String | CN(C)C(=O)Oc1cccCc2ccccc2.[Br-] | [3] |
Pharmacology and Mechanism of Action
This compound functions as a reversible cholinesterase inhibitor.[7][8] Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the rapid hydrolysis and subsequent inactivation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8]
The inhibitory action of this compound leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. This enhances the activation of both muscarinic and nicotinic receptors, resulting in increased parasympathetic nervous system activity and muscle contraction.[7][8] Its therapeutic effect in treating urinary retention, for example, stems from its ability to increase the tone of the detrusor muscle in the bladder.
The mechanism is rooted in its molecular structure. The quaternary ammonium group provides affinity for the anionic site of the cholinesterase enzyme, while the dimethylcarbamate ester moiety interacts with the esteratic site, undergoing a much slower hydrolysis than acetylcholine itself. This effectively, but temporarily, blocks the enzyme from breaking down acetylcholine.
Caption: this compound inhibits AChE, increasing ACh levels and enhancing receptor activation.
Synthesis and Characterization
Synthesis Pathway
The synthesis of this compound is documented in U.S. Patent 2,489,247.[1] The process involves the reaction of 3-hydroxypyridine dimethylcarbamate with benzyl bromide.[1] This is a classic quaternization reaction, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. The displaced bromide then serves as the counter-ion to the newly formed quaternary pyridinium cation.
Caption: Synthesis workflow for this compound from its primary precursors.
Synthesis Protocol
The following is a representative protocol based on the described chemical transformation.
-
Reagent Preparation: Equimolar amounts of 3-hydroxypyridine dimethylcarbamate and benzyl bromide are prepared. A suitable solvent, if required, would be one in which both reactants are soluble but the product may be less so, facilitating crystallization (e.g., toluene or acetonitrile).
-
Reaction: The 3-hydroxypyridine dimethylcarbamate solution is charged into a reaction vessel equipped with a stirrer and temperature control.
-
Addition: Benzyl bromide is added to the vessel, often dropwise, to control any exothermic reaction.
-
Incubation: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a period sufficient to ensure complete reaction, typically monitored by techniques like TLC or HPLC.
-
Isolation: Upon reaction completion, the product may precipitate out of the solution. If so, it can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure (e.g., rotary evaporation).
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield the final crystalline this compound.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
Characterization
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. Commercial suppliers confirm structure and purity using methods including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[3]
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[3][9]
-
Infrared (IR) Spectroscopy: FTIR analysis identifies characteristic functional groups, such as the carbonyl (C=O) of the carbamate group.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.[3]
-
Elemental Analysis: Confirms the percent composition of C, H, Br, N, and O, matching the theoretical values for the molecular formula C₁₅H₁₇BrN₂O₂.[1]
Analytical Methodologies
A robust analytical method is crucial for quality control and experimental use. The following is a representative HPLC protocol for assessing the purity of this compound.
Objective: To determine the purity of a this compound sample by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water/Acetonitrile.
-
This compound reference standard and sample.
Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the sample diluent. Prepare a working standard at approximately 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 269 nm (based on its known UV max).[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis: Inject the blank (diluent), the reference standard, and the sample.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.
Applications
While its clinical use has largely been superseded, this compound remains relevant in several scientific domains:
-
Pharmaceutical Research: It serves as a reference standard in the development and screening of new cholinesterase inhibitors for conditions like Alzheimer's disease or myasthenia gravis.[8][10][11]
-
Chemical Synthesis: It is used as a pharmaceutical intermediate and a reagent in synthetic organic chemistry.[3]
-
Neuroscience: It can be used as a pharmacological tool in vitro and in vivo to study the effects of enhanced cholinergic transmission in various physiological systems.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
6.1. Hazard Identification
-
GHS Classification: May be classified with GHS07 (Harmful/Irritant).[3]
-
Acute Effects: Harmful if swallowed. May cause skin, eye, and respiratory tract irritation.[12]
-
Chronic Effects: Data not widely available, but prolonged exposure should be avoided.
6.2. First Aid Measures
-
Ingestion: If swallowed, rinse mouth and seek immediate medical advice.
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
6.3. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves. A dust respirator should be used if handling the solid form creates dust.[12]
6.4. Storage
-
Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Recommended storage temperatures are often between 2-8°C.[13]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
Conclusion
This compound (CAS 587-46-2) is a well-characterized cholinesterase inhibitor with a defined chemical structure, synthesis pathway, and pharmacological profile. While its historical clinical applications are noteworthy, its primary value today lies in its use as a research tool for neuroscience and drug discovery, and as an intermediate in synthetic chemistry. A thorough understanding of its properties, from its physicochemical characteristics to its safety requirements, is paramount for any scientist or researcher working with this compound.
References
- Merck Index Online. (n.d.). This compound.
- SynHet. (n.d.). This compound.
- Merriam-Webster Medical. (n.d.). This compound Definition & Meaning.
- ECHEMI. (2019). BENZPYRINIUMBROMIDE SDS, 587-46-2 Safety Data Sheets.
- EON Biotech. (n.d.). This compound – (587-46-2).
- Guidechem. (n.d.). This compound 587-46-2 wiki.
- PubChem. (n.d.). Benzopyrronium Bromide.
- USITC. (n.d.). PHARMACEUTICAL APPENDIX TO THE TARIFF SCHEDULE.
- FastNurse.com. (n.d.). This compound.
- FastNurse.com. (n.d.). This compound.
- Spectrum Chemical. (2006). Material Safety Data Sheet - Clidinium Bromide.
- PubChemLite. (n.d.). This compound (C15H17N2O2).
- PubChem. (n.d.). Benzpyrinium.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl bromide.
- Santa Cruz Biotechnology. (n.d.). Benzalkonium Bromide.
- ResearchGate. (2020). 1 H NMR spectrum (DMSO) of 1-benzylpyridazinium bromide (II).
- ChemicalBook. (n.d.). This compound | 587-46-2.
- Wiley Periodicals, Inc. (2019). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives.
- Wikipedia. (n.d.). Cholinesterase inhibitor.
- StatPearls - NCBI Bookshelf. (n.d.). Cholinesterase Inhibitors.
- ResearchGate. (n.d.). Figure S -9: 1 H NMR spectrum of Pyr in bromide form.
- StatPearls - NCBI Bookshelf. (n.d.). Pancuronium.
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin.
- NMR Service. (n.d.). (Br) Bromine NMR.
- Google Patents. (n.d.). EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.
- National Center for Biotechnology Information. (1986). Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide.
- National Institutes of Health. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams.
- Youzhu Chem. (2025). Understanding the Different Types of Bromides and Their Applications.
- MedChemExpress. (n.d.). Benzalkonium bromide-SDS.
- AZoM. (2025). What Is Bromine Used For?.
- ChemicalBook. (n.d.). BENZOYL BROMIDE(618-32-6) 1H NMR spectrum.
- ResearchGate. (n.d.). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds.
- University College London Hospitals. (n.d.). Pharmacology Anticholinergics.
- Google Patents. (n.d.). CN103819305A - Production process for synthesizing benzyl bromide.
- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 1H NMR spectrum.
- Patsnap Synapse. (2024). What is the mechanism of Prifinium Bromide?.
- USP Store. (n.d.). Benzalkonium Bromide (C12) (150 mg).
- PubChem. (n.d.). Pancuronium Bromide.
- Google Patents. (n.d.). US6270722B1 - Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.
Sources
- 1. This compound [drugfuture.com]
- 2. merriam-webster.com [merriam-webster.com]
- 3. This compound [synhet.com]
- 4. Page loading... [wap.guidechem.com]
- 5. usitc.gov [usitc.gov]
- 6. echemi.com [echemi.com]
- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C15H17N2O2) [pubchemlite.lcsb.uni.lu]
- 10. Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound | 587-46-2 [amp.chemicalbook.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Benzpyrinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Benzpyrinium bromide (1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide), a quaternary ammonium compound with applications in medicinal chemistry. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers and drug development professionals.
Introduction and Chemical Overview
This compound is a quaternary pyridinium salt. Its structure, featuring a permanently charged nitrogen atom within a pyridine ring, a benzyl group, and a dimethylcarbamate moiety, imparts specific chemical and physical properties that are relevant to its synthesis and purification. The key structural features are:
-
Quaternary Pyridinium Core: The positively charged nitrogen atom makes the molecule highly polar and generally soluble in polar solvents.
-
Benzyl Group: The non-polar benzyl group influences the molecule's solubility and can participate in pi-stacking interactions.
-
Dimethylcarbamate Group: This functional group contributes to the molecule's overall polarity and potential for hydrogen bonding.
-
Bromide Counter-ion: The bromide anion balances the positive charge of the pyridinium cation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 337.21 g/mol | [1] |
| Melting Point | 114-115 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a classic quaternization reaction known as the Menschutkin reaction . This reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide, in this case, the nitrogen atom of a pyridine derivative attacking benzyl bromide.
Reaction Mechanism: The Menschutkin Reaction
The formation of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]
-
Nucleophile: The lone pair of electrons on the nitrogen atom of the 3-(dimethylcarbamoyloxy)pyridine acts as the nucleophile.
-
Electrophile: The benzylic carbon of benzyl bromide is the electrophilic center. The bromine atom, being a good leaving group, facilitates the reaction.
-
Transition State: The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-bromine bond.
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, which can solvate the charged transition state and the resulting salt product.[2]
Sources
An In-depth Technical Guide to the Solubility and Stability of Benzpyrinium Bromide
This guide provides a comprehensive overview of the solubility and stability of benzpyrinium bromide for researchers, scientists, and drug development professionals. Given the limited direct studies on this specific compound, this document synthesizes available data and draws logical inferences from structurally related compounds to provide a thorough understanding of its physicochemical properties.
Executive Summary
This compound, a quaternary ammonium compound with cholinergic activity, is characterized by its high solubility in polar solvents and inherent stability challenges related to its ester and quaternary ammonium functionalities. This guide elucidates its solubility profile, explores potential degradation pathways—primarily hydrolysis—and outlines methodologies for its quantification and stability assessment. The insights provided herein are crucial for the formulation development, analytical method development, and quality control of this compound-containing products.
Chemical and Physical Properties
-
IUPAC Name: (1-Benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide[1]
-
CAS Number: 587-46-2[1]
-
Molecular Formula: C₁₅H₁₇BrN₂O₂[1]
-
Molecular Weight: 337.21 g/mol [1]
-
Appearance: Crystalline solid[1]
-
Melting Point: 114-115 °C[1]
-
UV Maximum (Aqueous): 269 nm[1]
Solubility Profile
This compound's solubility is dictated by its ionic nature as a quaternary ammonium salt.
Qualitative Solubility
Available data indicates that this compound is freely soluble in water and alcohol, while being practically insoluble in non-polar organic solvents like ether.[1] This solubility pattern is consistent with its salt-like character.
Quantitative Solubility Data
Table 1: Summary of this compound Solubility
| Solvent | Solubility Description | Inferred Quantitative Solubility |
| Water | Freely soluble[1] | > 100 mg/mL |
| Alcohol | Freely soluble[1] | High |
| Ether | Practically insoluble[1] | < 0.1 mg/mL |
| DMSO | Soluble (by analogy) | Likely high |
| Dimethylformamide | Soluble (by analogy) | Likely high |
Effect of pH
A 1% aqueous solution of this compound has a pH in the range of 4.5 to 5.5.[1] The solubility of this compound in aqueous solutions is expected to be largely independent of pH due to its permanently charged quaternary ammonium group.
Stability Characteristics
The stability of this compound is a critical consideration in its handling, formulation, and storage. The primary degradation pathway is anticipated to be hydrolysis of the carbamate ester linkage.
Hydrolytic Stability
The carbamate ester in this compound is susceptible to hydrolysis, particularly under alkaline conditions. This is a known degradation pathway for the structurally similar compound, pyridostigmine bromide, which also possesses a dimethylcarbamate group on a pyridinium ring.[3][4]
The hydrolysis of this compound would likely yield 1-benzyl-3-hydroxypyridinium bromide and dimethylcarbamic acid, which would further decompose to dimethylamine and carbon dioxide.
Caption: Proposed alkaline hydrolysis pathway of this compound.
Photostability
Quaternary ammonium compounds can be susceptible to indirect photolysis by hydroxyl radicals in aqueous environments.[5] While direct photodegradation of the this compound structure may be limited, its stability under light exposure, particularly in solution, should be evaluated according to ICH Q1B guidelines.
Thermal Stability
Thermal decomposition of pyridinium salts has been studied, indicating that degradation occurs at elevated temperatures.[6][7] For this compound, thermal stress could lead to the cleavage of the benzyl group or degradation of the carbamate moiety.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products.
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for the analysis of this compound. Several stability-indicating HPLC methods have been developed for the related compound, pyridostigmine bromide, which can serve as a starting point for method development.[3][8][9]
Table 2: Starting Point for HPLC Method Development for this compound
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for polar compounds. |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate or acetate) | Provides good peak shape and resolution. |
| Detection | UV at 269 nm | Corresponds to the λmax of this compound.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | Typical injection volume. |
Spectrophotometric Methods
Given its UV absorbance maximum at 269 nm, UV-Vis spectrophotometry can be used for a simple, rapid estimation of this compound concentration in pure solutions. However, this method is not stability-indicating as it cannot differentiate the parent drug from its degradation products.
Colorimetric Methods
Colorimetric methods have been described for the determination of quaternary ammonium compounds like neostigmine and pyridostigmine, involving the formation of a colored complex with an indicator such as bromophenol blue.[10][11] While potentially useful for screening, these methods lack the specificity and accuracy of chromatographic techniques.
Experimental Protocols
Protocol for Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the saturated solutions to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80 °C for a specified time.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C).
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Formulation and Handling Considerations
-
pH Control: To minimize hydrolytic degradation, aqueous formulations of this compound should be buffered to a slightly acidic pH (around 4.5-5.5), which is the inherent pH of a 1% solution.[1]
-
Excipient Compatibility: As a quaternary ammonium compound, this compound may be incompatible with anionic excipients. Compatibility studies with all formulation components are essential.
-
Protection from Light: Given the potential for photodegradation, formulations should be protected from light.
-
Storage: this compound and its formulations should be stored at controlled room temperature, protected from excessive heat and light.
Conclusion
This compound is a polar, water-soluble compound with a key stability liability at its carbamate ester linkage, making it prone to hydrolysis, especially in alkaline conditions. A thorough understanding of its solubility and stability profile is paramount for the development of robust and effective pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound.
References
- Singh, M., Kumar, M., & Singh, G. (2009). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 98(1), 169-175.
- Naguib, I. A., Abdelkawya, M. A., Abdelaleem, E. A., & El-Kimary, E. I. (2016). Development and Validation of a Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Determination of Pyridostigmine Bromide in the Presence of Its Alkaline-Induced Degradation Product.
- Hassan, Y. A., El-Kimary, E. I., & Barary, M. H. (2018). A Novel, Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Assay and Organic Impurities of Pyridostigmine Bromide and Assay of Sodium Benzoate in Liquid Oral Formulation.
- Jadhav, S. A., et al. (2024). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution.
- Nowell, P. T., Scott, C. A., & Wilson, A. (1962). Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis. British Journal of Pharmacology and Chemotherapy, 18(3), 617–624.
- Mohapatra, S., et al. (2020). Photochemical fate of quaternary ammonium compounds in river water. Environmental Science: Processes & Impacts, 22(4), 1014-1024.
-
Nowell, P. T., Scott, C. A., & Wilson, A. (1962). Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis. PubMed. [Link]
-
Singh, M., Kumar, M., & Singh, G. (2009). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]
- O'Donnell, J. N., et al. (2020). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science, 11(36), 9876–9883.
- El-Kimary, E. I., et al. (2024). The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing Pyridostigmine Bromide and its Degradation Products in a Pharmaceutical Formulation.
-
Dehghan, A. (1983). PHARMACOKINETICS OF NEOSTIGMINE AND PYRIDOSTIGMINE IN MAN. LJMU Research Online. [Link]
- Ristić, M. M., et al. (2000). Synthesis, characterization and thermal decomposition of pyridinium uranyl acetate. Journal of Thermal Analysis and Calorimetry, 60(3), 859-865.
-
Naguib, I. A., et al. (2016). Development and Validation of a Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Determination of Pyridostigmine Bromide in the Presence of Its Alkaline-Induced Degradation Product. ResearchGate. [Link]
-
Mohapatra, S., et al. (2020). Photochemical Fate of Quaternary Ammonium Compounds in River Water. ResearchGate. [Link]
-
Mohapatra, S., et al. (2021). Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis. Semantic Scholar. [Link]
-
LeBouf, R. F., et al. (2021). Storage stability of quaternary ammonium compounds (%bias) by media and... ResearchGate. [Link]
- Zhang, H., et al. (2018). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Computational and Theoretical Chemistry, 1130, 1-8.
-
LeBouf, R. F., et al. (2021). Stability of quaternary ammonium compounds (QACs) at various... ResearchGate. [Link]
-
DrugFuture. (n.d.). This compound. DrugFuture. [Link]
- Garvey, R. G., & Ragsdale, R. O. (1970). Differential Thermal Analysis of Some Pyridine 1-Oxide Coordination Compounds. Inorganica Chimica Acta, 4, 583-586.
- Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 197(3), 264-268.
-
van der Merwe, D. (2017). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace. [Link]
-
Hartmann Science Center. (n.d.). Quaternary ammonium compounds (QAC). Hartmann Science Center. [Link]
- Aquilonius, S. M., et al. (1983). Clinical pharmacology of neostigmine and pyridostimine in patients with myasthenia gravis.
-
Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. [Link]
-
GAMA Healthcare. (n.d.). What causes material incompatibility? Why should we worry about material compatibility? GAMA Healthcare. [Link]
- Rutala, W. A., & Weber, D. J. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Antimicrobial Resistance & Infection Control, 12(1), 33.
- Dyl, A., et al. (2025). Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 324, 125055.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
- Kumar, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 697921.
-
Zhu, X., et al. (2017). Kinetics of pollutant degradation and biomass concentration... ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
- Wang, J., et al. (2010). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 18(4), 684-688.
-
Christov, C. (2014). Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. Thermodynamic model of solution behaviour and (solid+liquid) equilibria in the ternaries (m1KBr+m2CaBr2)(aq), and (m1MgBr2+m2CaBr2)(aq), and in the quinary (Na+. ResearchGate. [Link]
-
Christov, C. (2007). Study of bromide salts solubility in the (m1NaBr + m2MgBr2)(aq) system at T = 323.15 K. Thermodynamic model of solution behavior and (solid + liquid) equilibria in the (Na + K + Mg + Br + H2O) system to high concentration and temperature. ResearchGate. [Link]
- Galán, A., et al. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. Journal of Thermal Analysis and Calorimetry, 69(1), 223-229.
-
PubChem. (n.d.). Benzyl Bromide. PubChem. [Link]
-
PubChem. (n.d.). Bromine. PubChem. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00086H [pubs.rsc.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of neostigmine and pyridostigmine in the urine of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Relative Obscurity of a Cholinergic Agent: A Technical History of Benzpyrinium Bromide
For decades, the quest for potent and safe modulators of the cholinergic system has driven significant advancements in pharmacology. Within this landscape, the story of Benzpyrinium Bromide, known by its trade name Stigmenene Bromide, offers a compelling glimpse into the mid-20th-century exploration of synthetic cholinesterase inhibitors. This technical guide delves into the historical research and discovery of this compound, examining its chemical synthesis, mechanism of action, and the scientific context that defined its development.
The Genesis of a Synthetic Cholinesterase Inhibitor
The development of this compound in the late 1940s occurred within a fervent period of research into compounds that could modulate the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] The therapeutic potential of AChE inhibitors had been established with the use of physostigmine and the synthetic analog neostigmine for conditions like myasthenia gravis.[5] It was in this environment that researchers sought to create novel molecules with potentially improved properties, such as longer duration of action, better oral bioavailability, or a more favorable side-effect profile.
The invention of this compound is formally attributed to H. M. Wuest, who was granted a U.S. Patent for the compound in 1949. Marketed under the name "Stigmenene bromide," this compound was identified as a cholinergic agent.[6] Its chemical structure, 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide, places it firmly within the class of quaternary ammonium compounds, a characteristic it shares with neostigmine.[6][7]
The Chemical Blueprint: Synthesis of a Quaternary Pyridinium Compound
Experimental Protocol: A Postulated Synthesis of this compound
Step 1: Preparation of 3-Hydroxypyridine Dimethylcarbamate
-
To a solution of 3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding sodium salt.
-
Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, still at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the carbamate ester.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3-hydroxypyridine dimethylcarbamate.
Step 2: Quaternization to form this compound
-
An equimolar amount of 3-hydroxypyridine dimethylcarbamate is dissolved in a polar aprotic solvent such as acetonitrile or acetone.
-
Benzyl bromide is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the quaternary ammonium salt, this compound, precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
This two-step process would yield the target compound, 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide.
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
As a carbamate derivative and a quaternary ammonium compound, this compound acts as a reversible inhibitor of acetylcholinesterase.[9] Its mechanism of action is analogous to that of neostigmine and pyridostigmine.[10]
The positively charged quaternary nitrogen in the pyridinium ring is thought to play a crucial role in binding to the anionic site of the acetylcholinesterase enzyme. The carbamate ester moiety then acts as a substrate for the enzyme, leading to the carbamoylation of a serine residue in the active site. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.
Figure 1: Simplified workflow of this compound's mechanism of action at the synaptic cleft.
Comparative Pharmacology and Clinical Context
While detailed head-to-head clinical trials from the era are scarce in modern databases, the development of this compound can be understood in the context of its predecessor, neostigmine. Neostigmine had been in clinical use since the 1930s and was a well-established treatment for myasthenia gravis.[5] Any new synthetic cholinesterase inhibitor from that period would have been implicitly compared to neostigmine in terms of potency, duration of action, and side-effect profile.
It is plausible that the structural modifications in this compound—specifically the replacement of the phenyl ring of neostigmine with a benzylpyridinium moiety—were intended to alter its pharmacokinetic and pharmacodynamic properties. Such modifications could potentially influence its distribution, metabolism, and interaction with the acetylcholinesterase enzyme. However, without access to the original pharmacological data, the precise advantages, if any, that this compound offered over neostigmine remain a matter of historical speculation.
The clinical use of this compound appears to have been limited, and it has since been largely superseded by other cholinesterase inhibitors like pyridostigmine, which offers a longer duration of action, and newer agents for other indications. The relative obscurity of "Stigmenene bromide" in the modern pharmacological lexicon suggests that it did not offer a significant enough clinical advantage to displace the more established treatments of its time.
Conclusion: A Stepping Stone in Cholinergic Research
The historical research and discovery of this compound represent a chapter in the broader narrative of drug development in the mid-20th century. Its creation was a logical step in the exploration of structure-activity relationships among cholinesterase inhibitors, building upon the foundational knowledge gained from compounds like physostigmine and neostigmine. While this compound did not achieve the lasting clinical impact of some of its counterparts, its story underscores the iterative nature of pharmaceutical research, where each new compound, regardless of its ultimate success, contributes to the collective understanding of pharmacology and paves the way for future discoveries.
References
- [No author cited]. Current time information in Washington, DC, US. Google Search. Accessed January 22, 2026.
- Petroianu, G. A. (2013). The history of pyridinium oximes as nerve gas antidotes: the British contribution. Pharmazie, 68(11), 916-918.
- Petroianu, G. A. (2015). The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(8), 550-556.
- Kuca, K., Jun, D., & Musilek, K. (2006). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current Organic Chemistry, 10(18), 2349-2367.
- [No author cited]. (n.d.). Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. Universidad Andrés Bello.
- [No author cited]. (2025). A Comparative Study of Sugammadex and Neostigmine: A Bibliometric Analysis of the Past 15 Years.
- [No author cited]. (2025). (PDF) A Comparative Study of Sugammadex and Neostigmine: A Bibliometric Analysis of the Past 15 Years.
- [No author cited]. (n.d.). This compound. Merck Index.
- [No author cited]. (n.d.). Pyridinium, 1-benzyl-3-mercapto-, bromide, dimethylthiocarbamate (ester) | C15H17BrN2OS | CID 3057795. PubChem.
- [No author cited]. (n.d.). 1-Benzyl-3-carboxy-pyridinium bromide | C13H12BrNO2 | CID 14345395. PubChem.
- [No author cited]. (n.d.). 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide | C14H17BrN2. PubChem.
- [No author cited]. (n.d.). 1-Benzyl-4-(pyrrolidin-1-yl)pyridinium Bromide | C16H19N2+ | CID 22613603. PubChem.
- [No author cited]. (n.d.). 1-Benzyl-3-methylimidazolium bromide | C11H13BrN2 | CID 12392668. PubChem.
- [No author cited]. (n.d.). Health Benefits and Pharmacological Properties of Stigmasterol. MDPI.
- [No author cited]. (2023). Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period. PubMed Central.
- [No author cited]. (2025). Clinical Efficacy of Sofpironium Bromide in Reducing Odor Intensity in Axillary Osmidrosis Complicated by Primary Axillary Hyperhidrosis: A Cohort Study.
- [No author cited]. (n.d.). Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products. MDPI.
- [No author cited]. (2021). Health beneficial and pharmacological properties of p-cymene. PubMed.
- [No author cited]. (1842). Medicinal Properties of Bromine and Its Compounds. PubMed.
- [No author cited]. (n.d.). Clinical Trials. ClinicalTrials.gov.
Sources
- 1. The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The history of pyridinium oximes as nerve gas antidotes: the British contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Sugammadex and Neostigmine: A Bibliometric Analysis of the Past 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium, 1-benzyl-3-mercapto-, bromide, dimethylthiocarbamate (ester) | C15H17BrN2OS | CID 3057795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-4-(pyrrolidin-1-yl)pyridinium Bromide | C16H19N2+ | CID 22613603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacological Profile of Benzpyrinium Bromide: A Technical Guide for Researchers
Introduction
Benzpyrinium bromide is a synthetic quaternary ammonium compound classified as a cholinergic agent, specifically a reversible cholinesterase inhibitor.[1][2] Its pharmacological actions are analogous to those of neostigmine, primarily involving the potentiation of acetylcholine effects at both muscarinic and nicotinic synapses.[1] Historically, it has been utilized in clinical settings for the management of postoperative urinary retention and paralytic ileus. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. Given the limited availability of recent, in-depth preclinical and clinical data for this specific agent, this guide synthesizes established principles of cholinesterase inhibitors, comparative data from analogous compounds, and detailed experimental methodologies for its characterization.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation, analytical detection, and interpretation of its biological activity.
| Property | Value | Source |
| Chemical Name | 3-[[(Dimethylamino)carbonyl]oxy]-1-(phenylmethyl)pyridinium bromide | [3] |
| CAS Number | 587-46-2 | [3] |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [3] |
| Molecular Weight | 337.21 g/mol | [3] |
| Appearance | Crystals | [3] |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether. | [3] |
| pH (1% aq. soln) | 4.5 - 5.5 | [3] |
Chemical Structure:
Caption: Chemical structure of this compound.
Pharmacodynamics: The Core of Cholinergic Amplification
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By reversibly inhibiting AChE, this compound increases the concentration and prolongs the duration of action of ACh at cholinergic nerve terminals. This leads to enhanced activation of both muscarinic and nicotinic receptors.
Mechanism of Action at the Synapse
Sources
Benzpyrinium bromide in vitro studies
An In-Depth Technical Guide to the In Vitro Evaluation of Benzpyrinium Bromide
Foreword
The study of cholinergic signaling modulators is a cornerstone of neuropharmacology and therapeutic development for a range of neuromuscular and cognitive disorders. This compound, a quaternary ammonium compound, operates within this critical domain as a reversible cholinesterase inhibitor. Understanding its precise in vitro characteristics is paramount for any researcher aiming to harness its therapeutic potential or explore its toxicological profile. This guide is designed to move beyond simple protocol recitation. It provides a strategic framework for the in vitro investigation of this compound, grounded in the rationale behind each experimental choice. We will explore the primary mechanism of action, potential off-target effects, and crucial safety assessments, equipping you with the knowledge to generate robust, reliable, and insightful data.
Foundational Principles: Understanding this compound's Mechanism of Action
This compound's primary pharmacological effect is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[1] By inhibiting AChE, this compound increases the concentration and prolongs the residence time of ACh at the neuromuscular junction and other cholinergic synapses. This leads to enhanced stimulation of nicotinic and muscarinic receptors, a mechanism crucial for treating conditions like myasthenia gravis and reversing neuromuscular blockade.[1][2]
An effective in vitro evaluation, therefore, must begin with a precise quantification of this primary inhibitory activity. Subsequently, a broader assessment is required to build a comprehensive profile, including potential interactions with cholinergic receptors and general cellular toxicity.
Caption: Cholinergic synapse and the inhibitory action of this compound.
The Core Investigative Workflow
A logical, phased approach is critical to efficiently characterize this compound. The workflow should prioritize the primary mechanism before expanding to secondary and safety-related assays. This ensures that resources are directed effectively and that data from each stage informs the next.
Caption: Phased experimental workflow for in vitro characterization.
Primary Mechanism Assessment: Acetylcholinesterase Inhibition
The definitive assay for quantifying AChE inhibition is the spectrophotometric method developed by Ellman.[3][4] Its widespread adoption is due to its simplicity, reliability, and suitability for a high-throughput 96-well plate format.[1][2]
Causality Behind the Method: The assay does not measure ACh directly. Instead, it uses a surrogate substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[5] Thiocholine is the key reporter molecule, as it reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.[2][5] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity.[5] An inhibitor like this compound will slow this rate.
Detailed Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format and is based on methodologies described in multiple authoritative sources.[2][5][6]
1. Reagent Preparation:
- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
- AChE Enzyme Solution: Prepare a working solution of AChE from Electrophorus electricus (electric eel) in Assay Buffer. The final concentration should be optimized to yield a linear absorbance increase for at least 10 minutes, typically starting at 0.1-0.25 U/mL.[5]
- DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.[5]
- ATCh Substrate Solution (14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh immediately before use.[5]
- Test Compound (this compound): Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water). Create a serial dilution series in the Assay Buffer to achieve a range of final assay concentrations.
2. Assay Plate Setup:
- Blank (No Enzyme Control): 150 µL Assay Buffer.
- Negative Control (100% Activity): 140 µL Assay Buffer + 10 µL AChE working solution.
- Positive Control (Known Inhibitor): 130 µL Assay Buffer + 10 µL AChE working solution + 10 µL of a known inhibitor (e.g., Physostigmine).
- Test Wells: 130 µL Assay Buffer + 10 µL AChE working solution + 10 µL of each this compound dilution.
3. Experimental Procedure:
- Design the plate layout, including blanks, negative controls, positive controls, and test compound dilutions, all in triplicate.
- Add 10 µL of the appropriate inhibitor dilution (or vehicle for negative controls) to the corresponding wells.[5]
- Add 140 µL of Assay Buffer to all wells. To the wells designated for enzyme activity, add 10 µL of the AChE working solution. For blank wells, add an additional 10 µL of Assay Buffer instead of the enzyme.[5]
- Add 20 µL of the DTNB solution to all wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[6]
- Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.
- Immediately place the plate in a spectrophotometric microplate reader and begin kinetic measurements. Read the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.[6]
Data Analysis and Interpretation
The primary output is the rate of reaction (V), calculated from the linear portion of the absorbance vs. time plot (mOD/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
| Parameter | Description | Typical Value/Unit |
| IC50 | Half maximal inhibitory concentration. A measure of the potency of this compound against AChE. | nM to µM |
| Slope Factor | The Hill slope of the dose-response curve. A value near 1 suggests a classic 1:1 binding interaction. | Unitless |
| R² | Coefficient of determination. Indicates the goodness of fit for the dose-response curve. | > 0.95 |
In Vitro Safety Assessment: Cytotoxicity Profiling
Before a compound can be considered for therapeutic use, its potential to cause cell death must be evaluated. Cytotoxicity testing is a fundamental part of this safety assessment.[8] A common and robust first-line screening method is the MTT assay.[9][10]
Causality Behind the Method: The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] The assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[9] This enzymatic reduction produces purple formazan crystals, which are insoluble in aqueous solution. The crystals are then dissolved in a solubilization solution (like DMSO), and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.[10]
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Plating:
- Select a relevant cell line (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y for more specific neurotoxicity).
- Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).
- Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the appropriate cell culture medium.
- Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control (100% viability) and a known cytotoxic agent as a positive control.
- Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).
3. Assay Procedure:
- After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
- Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
- Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability: % Viability = [(Abs_test_compound - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100
-
Determine CC50 Value: Plot the % Viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the CC50 (cytotoxic concentration 50%), the concentration that reduces cell viability by 50%.
| Parameter | Description | Typical Value/Unit |
| CC50 | Half maximal cytotoxic concentration. A measure of the compound's in vitro toxicity. | µM to mM |
| Therapeutic Index (In Vitro) | A preliminary measure of safety margin, calculated as CC50 / IC50. A higher value is desirable. | Unitless |
Secondary Mechanism Assessment: Receptor Binding
While AChE inhibition is the primary mechanism, it is prudent to investigate if this compound directly interacts with cholinergic receptors, as this could contribute to its overall pharmacological profile or side effects. An in vitro competitive binding assay can address this.
Causality Behind the Method: This assay measures the ability of this compound to displace a known radiolabeled or fluorescently-labeled ligand that has high affinity and specificity for a particular receptor (e.g., the nicotinic acetylcholine receptor, nAChR). Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the labeled ligand and varying concentrations of this compound. If this compound binds to the receptor, it will compete with the labeled ligand, reducing the amount of labeled ligand that can bind. The amount of bound radioactivity or fluorescence is then measured.
General Protocol: Competitive Radioligand Binding Assay
-
Preparation: Obtain cell membranes from a cell line overexpressing the target receptor (e.g., nAChR).
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-epibatidine for nAChR), and serial dilutions of this compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. The receptors and bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding versus the log concentration of this compound to determine the Ki (inhibitory constant).
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured workflow for the in vitro characterization of this compound. By systematically quantifying its primary inhibitory potency against AChE, evaluating its cytotoxic profile, and exploring potential secondary receptor interactions, researchers can build a robust data package. The IC50 value from the Ellman assay defines its potency, while the CC50 from the MTT assay provides a critical measure of its safety margin. Together, these data points allow for the calculation of an in vitro therapeutic index, a key parameter in early-stage drug development. This foundational knowledge is essential for guiding further preclinical studies and ultimately understanding the full therapeutic and toxicological potential of this compound.
References
- Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGH_2_zSGhzB6kDfqym4L3mnCkj4GmR1trB5imGOCCpSdXrUDiXXMk1VNX0jH8jo6WjkXbW-4WMLoafaAEQtiMocMVJmCaT6aCW90oxu-2zI-AsLlL8rehRYXFogAIbN2VtGFPh_a3ZFdfHtyJXPU0MiVcyPHKcj3FauSM2_1EWRoGsLTUmWU9e7jYJQtBxj0-KTdEr6nJmyS3nL1cab1vpi8RioALsql-_JNMQ4E2fYnfIwCL-NdB6iMaUk4=]
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVS5ZprLBeW1Ll7YqPTaqFYXopvhCBUBXhBieEBfQsbHhiwlL1RQ_Mnjb3S6p_dnEnOrMZrStvs1z2lDZS4SBNKmTM2yGX-NW7GnP8fewYt0D5jjhOI07ts0OHeXKnp0EO2fe-cQ==]
- PubMed. A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQl3QVfmRawj4E9OC2KP3ZTpP7adyw6s98TyoA714ABVmtmqTTH5a1QXLO09byCrd2P0Vd0GB_zW_vLfGBp72iTf0g7LvhqX_-kcWf117UANIBK8V4UU4MB2umQvlzAMy6WKg]
- National Academies Press. Chapter: 4 Assays for Predicting Acute Toxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDve1O9Gw-HOrK4OmpBXMwxROpsv3gHfwlRDoTOnUhU_YQxzdQf0Lj_CVf-3noD7k9BokalsMaS6XrXLTzjLPRCgQoFE7rnKogQ_p5_lkTNfXqURt4hEPZ0p-j66YCIvOMTsSBC-K6AibtVRwjmoUYdA==]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8JTOJYWTBjN2q9sMbIy83HlKNw6xi3Zqc5lg9cVGjj-ndwaYtMF8NbBxXcysDQdAkOjuYARaAWxYbY_xGOSR8s2VwsddNQDLZcuqz3hd4TI62pHB9n5GyILYR6er95qUIgOyAdMQwClOWnU_PtK486nctamLVj4PWEMh9nrorTa3gwg==]
- MolecularCloud. Cell Viability Assays: An Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrCDlqrmmV23bWoyDSXNDz9EhKz26zhUGZG6KeB7TRg0pGxAYixtnX-sC6s0ym-McBqR7jzSg2MlIFfMpn0dofXXlXgHWEFgTOQ3bGf906BJb4X2Etb35E7EFaWtbSPE1gNxh3ebhQWWYmM861OY8Mso6O02gBYyACU7rMg==]
- AFG Scientific. Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF153pDwNpdzrcIhY3ueXJH0gT4LQLLWRsNtqJEMFK22YmadIYksTcSV-PWFRjBvsj646mMmLLdYHggppSQGKZlABH7lderLhLw4Agicusdv4lPNR75p3kYrxw42FdYUBydKg2DdIrNs5AiK2f3d-tQ6LVWxXx3V2QPKFlBP8BhM1xrVTSRymV9bXbMQT5tJYrXHI7VMzpymJajzA==]
- Benchchem. Comparative Analysis of Cholinesterase Inhibitor Activity Across Diverse Cell Lines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXe8hEN8CBjVBYJKwn2hKMge5l1tucEd7xC10z967wmVT7lK70Gz47bkCfdGx7Vx_mwHTeDYUgPiGVW4zPsUIvDBN7I4onQIPKmk9TvmMPVfD0uByTkYRqGEckLZ3lh7zcDoIEteX__JxN4_AfVmNxdgujg-ZIU2ZQOOlQHL675qUOYQly0s3niHMrhXVwgpX8Uekp6O3goP0CdYUDW-BIKzWQ81va0m_U492fDd5Xxw==]
- ResearchGate. In vitro assessment of acetylcholinesterase inhibitory activity using combinition of synthetic drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP0n7nwuuICd5IoAJ7Dt5nQXluZNCSUNkTsvUlJEBcehFF0126mZ2SIb42ArE8W0ZiiEGIP0ezGXux_B7RqP3AM8tTN-I4iHXiZ1HRARlVigyCt3LDv1mMLChtRn4mtAB8jk1fUaJ1Luh9Z8GfzvdoVc6pCYtijHrzs0VqGwT_LP1EaD0zfgjgaK1LSB2ePRq7ft8lQN4UieZMr5foWBVH0gx5KMG1OaibA7wHPqUo4uXI0SmQLcs-P0DeQGFaXjLm22JXPu3ILKtXWQqV1zEiaa-3]
- PubMed Central. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZleRJesuMrDHvM_JY_uzn0pWXunqG7dtYPw8L6S_12VFcF6sgNT4A4LvLBIkmt1PZP7uR1fJ6n5KJvaSuwC0-_IJr8GnI-_9gvNR585kpR49VPak62EcSQ_J14RJ0k1LnnOKxyxzY8Ze4b5g=]
- PubMed. Enzyme-linked immunosorbent assay for antibody against the nicotinic acetylcholine receptor in human myasthenia gravis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQ0S7LHDbmtgeoyRhrmw71z-HmJAGMUFrChExvgleQzlbsKnNedQ9iSAWooZzMKdbIr0DpZfiAH96R3UAbK9HYGZaoPvd0a-GRI__rArRvAMAuyrSglCQee9Oidf3BvqTpqY=]
- Taylor & Francis Online. Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE65go6gGf0COa09934nWH7P4MltHHBLRTUBHH_d0lBYj6Nwkujn2x1kfY3NSJtQ3WcjPIZyT9Nl1DyjYZgq0jo_wexsKjjit3fSbKQJV0_o95DGqEOIJhpqFccQZjvG49QVr_6RsurqQRQZupdDVsB1hLVksbUuTsOKjXPQ==]
- Testing.com. Acetylcholine Receptor (AChR) Antibody. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyjnHzqUkUs5uiaKR3BPFTrULLFeUik8oodhmp2-5i45csO9t9KXAJC7BGIXlLaPbW8aNE_lK9VfZ82B5qr-o4yaTcNJP-TqnTUcKTi6LKKmn1wFdkBqhsNTw6434MCCEsOlT0nDqO-n2vOxXhLM-4oK3B0Hc73PJnxI89XQ4=]
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-Mel_vdl3Vujz51mr_q9Fn-76LZ1-by61VxMluTVI6WNZHY2ODUXi2gbume7OrkZXt5Hzch2L9xalqPN7k4Z04H80EdOCu7KdTyzcwUP_TfnCE__h_6wN8YAyD510kShoI4rMO3R3tnNQV-U3qOzgt7FIXS8xjb6749QsC_HijDKwG-E4K3oIl2ek0f92yR7-q1W]
- Benchchem. Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUuOZgLko7HPamPxDAAT6vSIzVsRih1Eh2Ck0-SCXet5wzi1fkcHDt-54qAJqlZIp9qXfc2P6T6uVxeVCIhSmC0wOO8e3wTByhEbhb2kfUpLUoaepPiufsZ6ThfllyHyiHxoTLVyL26IFzSlo0RnirxSIbSO0NpKJ56XHIuNYezYG3wLP6MX3C6Ai5WQ2v-YBQSF8yyD4X7ARezAI3CyZb3NVxHUXV1wvDt_t9kcg=]
- Quest Diagnostics. Acetylcholine Receptor Binding Antibody | Test Detail. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJo-b36Lf12l8LekOsdT3tB4h6om3PhxRMYenhH-zluEvpfsGBM__VMRXrz6Yaa6ymIF4Evs19UsKozTGnrRJKYHrwDnCLeap4AO905Qifp9VP_aSGRGbhgPynw3F1rz8lH4f3HDDDva1p7jLOxtISmWI1daeTzU5B_8K1cUmP_lL6BkV5zSbEhWx3QWv9jXbroTiOn_qmMfb_Mv_yt759rCN4uxdIEP8TnFFjTZ-EQw==]
- GPnotebook. Anti-acetylcholine receptor (AChR) antibody test. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFel26J9mRSCyCL7X6wI76SJq1oXg_Vy0WCbhlNH7txir7bmbNlNUomtWI8VnIQ_B04n070SH9RABHcLBWVukuqyUua3Cfjr9oMWlUZi19AVKrlkFRi9NilHzyUWrrmRIaGTvb4Y_rtOrH092iD7LNtIXhAwIOH21yy8z56luImSIuaqTuMpPtKn8RFcM_BbFJ7jllr]
- PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBq8TgCfmQM-B73U0VdNAXeckeyhisR-CetBDq0KdycTeE8SmzhXtQ68YsvJC-PHVvYjXLPlGFl1N6gWWFyX0y9IU13ev6HHmYxrp2IJr2JldPZHyd9pq9eeRIV7kqZ5V4UcN2IlF4csIxE0=]
- Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVRo0cAwbEGONsayXs9HFpYs2n6gsPMNaxshkcGkGglZ5RvSBmWw941Jrfi-sWnczz5olIeZh2xGyje_BVIwFAj206F2z5osOFjVigLW_8Oz5HjMLhLLHqtE8_VCZYWY5w0RWoheTACjohYc=]
- Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoL0iwvurzqG5Sn0hmj_qySbWmFIuy0SNf4z40QuB0pN2Mkv1zOjp4gcnpeZ_0YBiaWQRjwv5ChAlcbG6ICTPKMvbMgn1Lt4oRzQr6gxa4oEo_SKFS5buzJ2o0y1A_NZCm2cj-7_pnfcI88atWAttlV5DDqoKDdKz-CNCuay2Eswp_eZEfRr78MXExbTUegnZmEIXbH5v5fYW9Vg==]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Benzpyrinium Bromide (C₁₅H₁₇BrN₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzpyrinium bromide is a quaternary ammonium compound with the molecular formula C₁₅H₁₇BrN₂O₂.[1] It functions as a reversible acetylcholinesterase inhibitor, exhibiting pharmacological actions and clinical applications akin to those of neostigmine. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its chemical and physical properties, mechanism of action, a detailed synthesis protocol, analytical methodologies for its characterization, and an in-depth discussion of its pharmacological profile and toxicological considerations. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of cholinergic agents.
Introduction: Unveiling a Cholinergic Modulator
This compound, chemically known as 1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide, is a synthetic cholinergic agent.[1] Its significance in pharmacology stems from its ability to modulate the cholinergic nervous system by inhibiting the acetylcholinesterase (AChE) enzyme.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby amplifying and prolonging its effects.[3] Clinically, this mechanism of action has been leveraged for therapeutic purposes, most notably in the management of postoperative urinary retention.[4] Understanding the intricate details of its molecular interactions, synthesis, and biological activity is paramount for its effective and safe application in research and potential drug development.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 337.21 g/mol | |
| CAS Number | 587-46-2 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in water and ethanol | |
| UV max (in water) | 270 nm |
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
The primary pharmacological effect of this compound is the reversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[2][5]
The inhibitory action of this compound can be conceptualized through the following signaling pathway:
Caption: Signaling pathway of this compound's mechanism of action.
By forming a carbamoyl-ester intermediate with the serine hydroxyl group in the active site of AChE, this compound temporarily inactivates the enzyme. This leads to a slower rate of ACh hydrolysis, resulting in an increased concentration and prolonged residence time of ACh in the synaptic cleft. The accumulated ACh can then bind to and activate muscarinic and nicotinic receptors more extensively, leading to enhanced cholinergic neurotransmission. This heightened cholinergic activity is responsible for the therapeutic effects of the drug, such as increased smooth muscle tone in the urinary bladder.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound (1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide) involves a two-step process starting from 3-hydroxypyridine.
Step 1: Synthesis of 3-(Dimethylcarbamoyloxy)pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Carbamoylation: Slowly add dimethylcarbamoyl chloride (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(dimethylcarbamoyloxy)pyridine.
Step 2: Quaternization to form this compound
-
Reaction Setup: Dissolve the purified 3-(dimethylcarbamoyloxy)pyridine (1 equivalent) in a suitable solvent like acetonitrile or acetone in a round-bottom flask.
-
Alkylation: Add benzyl bromide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product will precipitate out of the solution as a white solid.
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold solvent (acetonitrile or acetone) and dry under vacuum to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer) with a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method can be used to determine the purity of the compound and to quantify it in various matrices.[6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[11][12][13]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and pyridinium rings, the methylene protons of the benzyl group, and the methyl protons of the dimethylamino group.
-
¹³C NMR: The spectrum will display distinct resonances for all 15 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group and the carbons of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the cation (Benzpyrinium). High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.
Pharmacological Profile: A Deeper Dive
Pharmacokinetics
As a quaternary ammonium compound, this compound is expected to have limited oral bioavailability due to its charge and hydrophilicity, which restricts its passive diffusion across biological membranes.[14][15] Following parenteral administration, it is distributed in the extracellular fluid and is not expected to cross the blood-brain barrier to a significant extent, thus minimizing central nervous system side effects.[14][15] Elimination is likely to occur primarily through renal excretion of the unchanged drug.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its acetylcholinesterase inhibition.[3][16] The increased levels of acetylcholine lead to stimulation of muscarinic receptors on smooth muscles, such as the detrusor muscle of the bladder, causing increased tone and contractility. It also affects nicotinic receptors at the neuromuscular junction. The dose-response relationship for this compound will determine its therapeutic window, balancing the desired effects with potential adverse effects.
Toxicology and Safety Considerations
The toxicological profile of this compound is primarily related to its cholinergic activity.[4][17][18][19][20]
Acute Toxicity
Overdose can lead to a cholinergic crisis, characterized by both muscarinic and nicotinic symptoms.[4][17][18][19][20]
-
Muscarinic effects (DUMBELS): Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation.
-
Nicotinic effects: Muscle cramps, fasciculations, weakness, and paralysis (including respiratory muscles).
Management of a cholinergic crisis involves immediate discontinuation of the drug, administration of an anticholinergic agent like atropine to counteract the muscarinic effects, and supportive care, including respiratory support if necessary.[18][20]
Chronic Toxicity
Long-term toxicological studies specifically on this compound are not extensively documented in publicly available literature. However, based on its mechanism, chronic exposure could potentially lead to persistent cholinergic stimulation and its associated effects.
In Vitro and In Vivo Studies
Preclinical safety evaluation would typically involve a battery of in vitro and in vivo toxicology studies to assess for potential genotoxicity, carcinogenicity, and reproductive and developmental toxicity.[21][22][23][24][25]
Conclusion: A Versatile Tool in Cholinergic Research
This compound remains a valuable pharmacological tool for researchers studying the cholinergic nervous system. Its well-defined mechanism of action as a reversible acetylcholinesterase inhibitor, coupled with its peripheral selectivity, makes it a useful agent for investigating the roles of acetylcholine in various physiological processes. This in-depth technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological and toxicological profiles. It is our hope that this document will serve as a critical resource for scientists and drug development professionals, fostering further research and a deeper understanding of this important cholinergic compound.
References
-
mama health. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote. [Link]
-
Medicover Hospitals. Cholinergic Crisis: Causes, Symptoms and Management. [Link]
-
StatPearls. Cholinergic Crisis. [Link]
-
MD Searchlight. Cholinergic Crisis. [Link]
-
PubMed. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. [Link]
-
R Discovery. Acetylcholinesterase inhibitors: pharmacology and toxicology. [Link]
-
PubMed. The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium. [Link]
-
LITFL. Cholinergic Syndrome. [Link]
-
NCBI Bookshelf. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. [Link]
-
Ovid. Acetylcholinesterase Inhibitors : Current Neuropharmacology. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
PubMed Central. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]
-
StatPearls. Anticholinergic Medications. [https://www.statpearls.com/ArticleLibrary/viewarticle/22 anticholinergic medications]([Link] anticholinergic medications)
-
Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]
-
NCBI Bookshelf. Anticholinergic Agents. [Link]
-
PubMed Central. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
PubMed Central. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
GBA Group Pharma. In vitro and in vivo toxicology. [Link]
-
PubMed. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. [Link]
-
PubMed Central. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. [Link]
-
UCSD SSPPS NMR Facility. Distinguishing chlorine and bromine by 1H-13C HSQC. [Link]
-
PubMed. Results of in vivo and in vitro studies for assessing prenatal toxicity. [Link]
-
PrepChem.com. Synthesis of 1-Benzyl-2-(benzylthio)pyridinium bromide. [Link]
-
Slideshare. Acetylcholinesterase inhibitors. [Link]
-
NIH. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. [Link]
-
ResearchGate. Structure–Activity Relationships for In vitro and In vivo Toxicity. [Link]
-
PubChem. 1-Benzyl-3-carboxy-pyridinium bromide. [Link]
-
Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]
-
ResearchGate. Results of in vivo and in vitro studies for assessing prenatal toxicity. [Link]
-
African Journals Online. Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. [Link]
-
PubMed. Development and validation of RP-HPLC method for cetrimonium bromide and lidocaine determination. [Link]
-
ResearchGate. Validation of proposed RP-HPLC method for simultaneous estimation of fenpiverinium bromide and pitofenone HCL. [Link]
-
International Journal of Pharmacy and Technology. RP-HPLC Method Development for the Determination of Azathioprine in Bulk drug and Pharmaceutical Dosage Forms. [Link]
-
molecularinfo.com. Cas Number 587-46-2|1-BENZYL-3-((DIMETHYLCARBAMOYL)OXY)PYRIDIN-1-IUM BROMIDE|C15H17BrN2O2. [Link]
- Google Patents.
-
Semantic Scholar. Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. [Link]
Sources
- 1. molecularinfo.com [molecularinfo.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Development and validation of RP-HPLC method for cetrimonium bromide and lidocaine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote [mamahealth.com]
- 18. Cholinergic Crisis: Causes, Symptoms and Management [medicoverhospitals.in]
- 19. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. litfl.com [litfl.com]
- 21. gba-group-pharma.com [gba-group-pharma.com]
- 22. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Results of in vivo and in vitro studies for assessing prenatal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Experimental Protocols for Benzpyrinium Bromide
Introduction
Benzpyrinium bromide is a cholinergic drug belonging to the quaternary ammonium family.[1] Structurally and functionally similar to neostigmine, it operates as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By impeding AChE activity, this compound increases the concentration and prolongs the action of ACh at the synaptic cleft. This mechanism makes it a valuable pharmacological tool for the in vitro and in vivo investigation of the cholinergic nervous system, particularly in studies related to neuromuscular transmission and autonomic function.
This guide provides detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in key experimental paradigms. The focus is on providing not only the methodological steps but also the underlying scientific principles to ensure robust and reproducible results.
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
At cholinergic synapses, the arrival of a nerve impulse triggers the release of ACh from the presynaptic terminal. ACh diffuses across the synaptic cleft and binds to nicotinic or muscarinic receptors on the postsynaptic membrane, initiating a physiological response, such as muscle contraction at the neuromuscular junction (NMJ).[2] This signal is rapidly terminated by the enzymatic degradation of ACh by AChE.
This compound competitively binds to the active site of AChE, preventing it from hydrolyzing ACh. This inhibition is reversible, meaning the drug can dissociate from the enzyme. The consequence of this inhibition is an accumulation of ACh in the synapse, leading to enhanced and prolonged activation of cholinergic receptors.[3] This potentiation of cholinergic transmission is the foundation of its experimental and therapeutic applications.
Caption: Mechanism of this compound at a Cholinergic Synapse.
Application Note 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol details the use of this compound as a positive control or test compound in an in vitro assay to determine the potency of AChE inhibitors. The methodology is based on the widely adopted Ellman's method, a simple and reliable colorimetric assay suitable for high-throughput screening.[3][4][5]
Principle of the Assay
The Ellman's assay measures AChE activity by monitoring the production of thiocholine.[6][7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of color formation, measured by the change in absorbance at 412 nm, is directly proportional to AChE activity.[3] When an inhibitor like this compound is present, the rate of this reaction decreases.
Caption: Workflow of the Ellman's method for AChE inhibition.
Detailed Protocol for 96-Well Plate Format
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM.[3] Prepare fresh.
-
ATCh Substrate Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. This solution should be prepared fresh daily.[3]
-
AChE Enzyme Solution: Prepare a working solution of Acetylcholinesterase (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration that provides a linear rate of reaction for at least 10-15 minutes (e.g., 0.1-0.2 U/mL). The optimal concentration should be determined empirically.
-
This compound Stock Solution (10 mM in DMSO): Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.[3]
2. Assay Procedure:
-
Set up the 96-well plate as described in the table below.
-
Add the components in the specified order to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes after adding the enzyme to allow the inhibitor to bind.[6]
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells. The total reaction volume will be 150 µL.[3]
-
Immediately place the plate in a microplate reader.
| Well Type | Assay Buffer | Inhibitor/Vehicle | DTNB Solution | AChE Enzyme | ATCh Substrate |
| Blank | 75 µL | 25 µL (Buffer) | 25 µL | 0 µL | 25 µL |
| Control (100% Activity) | 50 µL | 25 µL (Vehicle) | 25 µL | 25 µL | 25 µL |
| Test | 50 µL | 25 µL (Inhibitor) | 25 µL | 25 µL | 25 µL |
| Vehicle is the buffer with the same percentage of DMSO as the inhibitor wells. |
3. Absorbance Measurement:
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[3]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) after adding the substrate, stop the reaction (e.g., with SDS as described by some methods[5]), and then measure the final absorbance. The kinetic method is generally preferred for inhibitor characterization.
4. Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[3]
-
Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:[3] % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
-
Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
| Benzpyrinium [nM] | log [M] | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0 |
| 1 | -9.0 | 0.045 | 10 |
| 10 | -8.0 | 0.033 | 34 |
| 50 | -7.3 | 0.025 | 50 |
| 100 | -7.0 | 0.018 | 64 |
| 1000 | -6.0 | 0.005 | 90 |
Application Note 2: Ex Vivo Analysis of Neuromuscular Junction (NMJ) Potentiation
This protocol describes the use of an isolated phrenic nerve-hemidiaphragm preparation from a rodent to demonstrate the pharmacological effects of this compound on neuromuscular transmission. This classic bioassay provides a robust and functional assessment of drug activity at the NMJ.
Principle of the Assay
The phrenic nerve innervates the diaphragm muscle. By dissecting and maintaining this tissue in an organ bath, it is possible to stimulate the nerve electrically and record the resulting muscle contractions. This setup allows for the direct application of pharmacological agents to the neuromuscular junctions within the tissue. This compound, by inhibiting AChE, increases the amount of ACh at the NMJ, thereby potentiating the contractile response to nerve stimulation. This effect can be precisely quantified, making it an excellent model for studying both cholinomimetic agents and neuromuscular blockers.[8]
Detailed Protocol for Phrenic Nerve-Hemidiaphragm Preparation
1. Tissue Dissection and Mounting:
-
Humanely euthanize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the left phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the central tendon of the diaphragm to an isometric force transducer to record muscle tension.
-
Place the phrenic nerve over a bipolar platinum electrode for electrical stimulation.
2. Experimental Procedure:
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1-2 g).
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 ms duration) at a low frequency (e.g., 0.1-0.2 Hz) to elicit single twitch contractions.
-
Record a stable baseline of twitch responses for 15-20 minutes.
-
Add this compound to the organ bath in a cumulative concentration-response manner (e.g., 10 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.
3. Data Acquisition and Analysis:
-
Continuously record the contractile force (tension) generated by the hemidiaphragm.
-
Measure the peak amplitude of the twitch contractions.
-
Express the response at each concentration of this compound as a percentage of the initial baseline twitch height.
-
Plot the percentage increase in twitch tension against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
Causality Check: The potentiating effect of this compound should be reversible upon washout of the drug from the organ bath. Furthermore, the effect can be antagonized by cholinergic receptor blockers like d-tubocurarine, confirming the mechanism of action.[8]
Caption: Experimental workflow for the ex vivo phrenic nerve-hemidiaphragm assay.
Safety and Handling Precautions
This compound, as a potent cholinergic agent, must be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the compound.
-
Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Sakon, Y., et al. (2016). Bioreactor Model of Neuromuscular Junction with Electrical Stimulation for Pharmacological Potency Testing. Scientific Reports. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Retrieved from [Link]
-
Ciulu, M., et al. (2014). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX. Retrieved from [Link]
-
Freeman, S. S., Engel, A. G., & Drachman, D. B. (1976). Experimental acetylcholine blockade of the neuromuscular junction. Effects on end plate and muscle fiber ultrastructure. Annals of the New York Academy of Sciences. Retrieved from [Link]
-
Li, H., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Retrieved from [Link]
-
Singh, A., et al. (2024). Advancements in Understanding the Neuromuscular Junction: Implications for Muscle Function, Pharmacology, and Clinical Practice. Cureus. Retrieved from [Link]
-
Appadu, B. L., & Greig, M. (2007). The Neuromuscular Junction: Pharmacologic Applications During Anesthesia. Anesthesiology News. Retrieved from [Link]
-
Deranged Physiology. (2024). Pharmacology of neuromuscular blocking drugs. Deranged Physiology. Retrieved from [Link]
-
Merriam-Webster. (n.d.). This compound. Merriam-Webster Medical Dictionary. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Retrieved from [Link]
Sources
- 1. merriam-webster.com [merriam-webster.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. attogene.com [attogene.com]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. actylislab.com [actylislab.com]
Benzpyrinium Bromide in Neuroscience Research: Application Notes and Protocols
This guide provides a detailed overview of the experimental applications of Benzpyrinium Bromide in neuroscience research. As a potent, reversible acetylcholinesterase (AChE) inhibitor, this compound offers a valuable tool for the nuanced investigation of cholinergic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of synaptic transmission, neuromuscular function, and autonomic nervous system regulation.
Introduction: The Role of this compound in Cholinergic Research
This compound is a quaternary ammonium compound that shares a similar mechanism of action with other well-known acetylcholinesterase inhibitors like neostigmine.[1] By reversibly inactivating acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft, this compound effectively increases the concentration and prolongs the action of acetylcholine at cholinergic synapses. This targeted action makes it a powerful tool for studying the physiological and pathophysiological roles of acetylcholine in the central and peripheral nervous systems.
The primary applications of this compound in neuroscience research stem from its ability to modulate cholinergic signaling. This includes, but is not limited to, the study of:
-
Neuromuscular Junction (NMJ) Physiology and Pathophysiology: By enhancing acetylcholine levels at the NMJ, this compound can be used to investigate the mechanisms of neuromuscular transmission and to model or counteract the effects of neuromuscular blocking agents.
-
Autonomic Nervous System (ANS) Function: The compound's influence on both sympathetic and parasympathetic ganglia, where acetylcholine is a key neurotransmitter, allows for the exploration of autonomic control of various organ systems.
-
Synaptic Plasticity and Cognition: Given the role of acetylcholine in learning and memory, this compound can be employed in studies aimed at understanding the cholinergic modulation of synaptic plasticity in brain regions like the hippocampus.
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The principal mechanism of action of this compound is the reversible inhibition of acetylcholinesterase. This process involves the formation of a carbamylated enzyme intermediate that is more stable than the acetylated intermediate formed with acetylcholine, yet is still subject to eventual hydrolysis, allowing the enzyme to recover its function. This reversibility is a key feature that distinguishes it from irreversible inhibitors like organophosphates.
Caption: Cholinergic synapse and AChE inhibition.
Applications in Neuromuscular Junction Research
This compound is a valuable tool for studying the physiology and pharmacology of the neuromuscular junction (NMJ). By increasing the synaptic concentration of acetylcholine, it can potentiate muscle contraction and reverse the effects of non-depolarizing neuromuscular blocking agents.
In Vitro Analysis of Neuromuscular Transmission
An isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm or lumbrical muscle) is a classic model for studying the effects of drugs on neuromuscular transmission.
Protocol: In Vitro Nerve-Muscle Preparation
-
Preparation of Physiological Solution: Prepare a Krebs-Ringer solution containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Continuously bubble the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Dissection: Dissect the desired nerve-muscle preparation from a euthanized animal (e.g., mouse or rat) and mount it in a tissue bath containing the oxygenated Krebs-Ringer solution at 32-37°C.
-
Stimulation and Recording: Place a stimulating electrode on the motor nerve and a recording electrode (for tension or intracellular recording) on the muscle.
-
Baseline Recording: Record baseline nerve-evoked muscle contractions or end-plate potentials (EPPs).
-
Application of this compound: Prepare a stock solution of this compound in distilled water. Add the desired concentration to the tissue bath. Due to the lack of specific literature, a starting concentration range of 1-10 µM is suggested, based on the potency of similar compounds.
-
Data Acquisition: Record the changes in muscle tension or EPP amplitude. An increase in these parameters is expected due to the enhanced acetylcholine levels.
-
Washout: To assess reversibility, perfuse the tissue bath with fresh Krebs-Ringer solution.
| Parameter | Suggested Range | Expected Outcome |
| This compound Conc. | 1 - 10 µM | Increased muscle twitch tension / EPP amplitude |
| Incubation Time | 15 - 30 min | Potentiation of neuromuscular transmission |
| Washout Time | 30 - 60 min | Return to baseline levels |
Investigation of the Autonomic Nervous System
This compound can be utilized to study the function of the autonomic nervous system by modulating cholinergic transmission in autonomic ganglia and at neuroeffector junctions.[4]
In Vitro Ganglionic Transmission Studies
Isolated autonomic ganglia (e.g., superior cervical ganglion) can be used to investigate the effects of this compound on synaptic transmission between pre- and postganglionic neurons.
Protocol: Isolated Autonomic Ganglion Preparation
-
Preparation of Physiological Solution: Use a physiological salt solution appropriate for the species and tissue, continuously bubbled with 95% O2 / 5% CO2.
-
Dissection and Mounting: Dissect the ganglion with its pre- and postganglionic nerve trunks and place it in a recording chamber.
-
Stimulation and Recording: Stimulate the preganglionic nerve and record compound action potentials from the postganglionic nerve.
-
Application of this compound: Apply this compound to the bathing solution. A concentration range of 1-10 µM is a reasonable starting point.
-
Data Analysis: Analyze the changes in the amplitude and latency of the postganglionic compound action potential. An enhancement of the response is anticipated.
Caption: Workflow for autonomic ganglion experiments.
Acetylcholinesterase Inhibition Assay
To quantify the inhibitory potency of this compound on acetylcholinesterase, a colorimetric assay based on the Ellman method is commonly used.[2][3]
Protocol: In Vitro AChE Inhibition Assay
-
Reagents:
-
Acetylcholinesterase (from a commercial source)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
-
Procedure:
-
Prepare a solution of AChE in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
| Parameter | Suggested Value |
| AChE Source | Purified enzyme (e.g., from electric eel or recombinant human) |
| Substrate Concentration | Near the Km value for acetylthiocholine |
| DTNB Concentration | 0.5 mM |
| Temperature | 37°C |
| pH | 8.0 |
Safety and Handling
This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Disposal: Dispose of waste according to local regulations.
Conclusion
This compound is a valuable research tool for the investigation of the cholinergic nervous system. Its ability to reversibly inhibit acetylcholinesterase allows for the controlled enhancement of cholinergic signaling, providing insights into a wide range of physiological processes. While specific experimental parameters for this compound are not extensively documented in recent literature, the protocols and concentration ranges provided in this guide, based on the actions of similar compounds, offer a solid starting point for its application in neuroscience research. It is imperative that researchers empirically determine the optimal conditions for their specific experimental models.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
This compound Definition & Meaning. Merriam-Webster Medical. [Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. National Institutes of Health. [Link]
-
Electrophysiological recording from brain slices. PubMed. [Link]
-
Autonomic Nervous System Basics – Nursing Pharmacology. WisTech Open. [Link]
Sources
- 1. merriam-webster.com [merriam-webster.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2 Autonomic Nervous System Basics – Nursing Pharmacology [wtcs.pressbooks.pub]
Application Notes and Protocols for Benzpyrinium Bromide in Myasthenia Gravis Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative in Myasthenia Gravis Research
Myasthenia Gravis (MG) is an archetypal autoimmune disorder characterized by a debilitating, fluctuating weakness of skeletal muscles.[1][2][3] The underlying pathology is a T-cell dependent, B-cell mediated attack on the neuromuscular junction (NMJ).[4] In the majority of patients, this autoimmune assault is directed against the nicotinic acetylcholine receptors (AChRs) on the postsynaptic membrane.[1][4] Antibodies against muscle-specific kinase (MuSK) and low-density lipoprotein receptor-related protein 4 (Lrp4) are also implicated in a subset of cases.[2][5] This immunological onslaught leads to a diminished number of functional AChRs, impairing neuromuscular transmission and resulting in the clinical manifestations of the disease.[1][6]
Symptomatic treatment has long relied on acetylcholinesterase inhibitors (AChEIs).[7][8][9] These agents function by impeding the enzymatic degradation of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and duration of action at the NMJ.[8][10] This compensatory mechanism enhances the probability of ACh binding to the reduced number of available receptors, thus improving muscle strength.[11] While pyridostigmine bromide is the most commonly prescribed AChEI for MG,[10] the study of other compounds in this class, such as benzpyrinium bromide, is crucial for a comprehensive understanding of the pharmacology of the neuromuscular junction and for the development of novel therapeutic strategies.
This document serves as a detailed guide for the application of this compound in MG research, providing both the theoretical framework and practical protocols for its investigation.
This compound: A Profile
This compound is a cholinergic drug with actions similar to the more commonly known neostigmine.[12] As a quaternary ammonium compound, it is a peripherally acting acetylcholinesterase inhibitor. Its investigation in the context of MG is predicated on its potential to modulate neuromuscular transmission.
| Property | Value | Reference |
| CAS Name | 3-[[(Dimethylamino)carbonyl]oxy]-1-(phenylmethyl)pyridinium bromide | [13] |
| CAS Number | 587-46-2 | [13][14] |
| Molecular Formula | C15H17BrN2O2 | [13][15] |
| Molecular Weight | 337.21 g/mol | [13] |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether. | [13] |
| Therapeutic Class | Cholinergic | [13] |
Mechanism of Action at the Neuromuscular Junction
The therapeutic rationale for using this compound in myasthenia gravis is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine.[16] In a healthy neuromuscular junction, the release of ACh from the motor nerve terminal leads to its binding to AChRs on the muscle endplate, triggering muscle contraction. AChE rapidly terminates this signal. In MG, with a reduced number of AChRs, this signaling is compromised. By inhibiting AChE, this compound increases the residence time of ACh in the synaptic cleft, enhancing the likelihood of receptor activation and thereby improving muscle function.[11]
Caption: Mechanism of Acetylcholinesterase Inhibition at the NMJ.
In Vitro Protocols: Characterizing this compound's Activity
The initial characterization of any potential therapeutic agent for MG should begin with in vitro assays to determine its efficacy and potency as an AChE inhibitor.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.[17] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), the absorbance of which can be measured spectrophotometrically.
Materials:
-
This compound
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to determine the IC50 value.
-
Prepare a 15 mM ATCh solution in deionized water.
-
Prepare a 3 mM DTNB solution in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a working solution of AChE (e.g., 0.16 U/mL) in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[18]
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
25 µL of this compound dilution (or buffer for control).
-
50 µL of 3 mM DTNB.
-
200 µL of 0.1 M phosphate buffer (pH 8.0).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE working solution.
-
Immediately add 10 µL of 15 mM ATCh to each well.
-
Measure the absorbance at 405-412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Validation:
-
Why pH 8.0? This pH is optimal for the activity of AChE and the reaction of thiocholine with DTNB.
-
Why pre-incubate with the inhibitor? This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
Self-Validation: Include a positive control (a known AChE inhibitor like pyridostigmine) to validate the assay's performance. A negative control (no inhibitor) establishes the baseline 100% enzyme activity.
In Vivo Protocols: Assessing Efficacy in Animal Models of Myasthenia Gravis
Animal models are indispensable for evaluating the in vivo efficacy and potential side effects of compounds like this compound.[5] The Experimental Autoimmune Myasthenia Gravis (EAMG) model is the most widely used.[4][5]
Protocol 2: Induction of EAMG in C57BL/6 Mice
This protocol describes the active induction of EAMG by immunization with acetylcholine receptor protein.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Torpedo californica AChR (T-AChR) or a recombinant fragment
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Saline solution (for vehicle control)
Procedure:
-
Immunization:
-
Emulsify T-AChR (20 µg per mouse) in CFA.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail and in the footpads on day 0.
-
Boost on day 28 and day 56 with 20 µg of T-AChR emulsified in IFA.
-
-
Clinical Scoring:
-
Beginning 7-14 days after the final boost, monitor mice for clinical signs of MG daily.[4]
-
Use a standardized clinical scoring system (e.g., 0: no weakness, 1: mild weakness, 2: moderate weakness with tremor, 3: severe weakness with paralysis, 4: moribund).
-
-
Treatment Protocol:
-
Once mice develop clinical signs of EAMG (score ≥ 1), randomize them into treatment and control groups.
-
Administer this compound (dose to be determined by dose-response studies, e.g., via subcutaneous or intraperitoneal injection) or vehicle control (saline) daily.
-
Monitor clinical scores, body weight, and any adverse effects daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 2-4 weeks), collect serum for anti-AChR antibody titer analysis (ELISA).
-
Perform electrophysiological measurements (e.g., repetitive nerve stimulation) to assess neuromuscular transmission.
-
Harvest tissues (e.g., muscle) for histological analysis of neuromuscular junction integrity.
-
Causality and Validation:
-
Why C57BL/6 mice? This strain is highly susceptible to EAMG induction.[4]
-
Why use CFA and IFA? These adjuvants are necessary to elicit a strong and sustained immune response against the AChR antigen.
-
Self-Validation: The vehicle-treated group serves as a crucial control to determine the natural progression of the disease and to ascertain the specific effects of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing in EAMG.
Safety and Toxicity Considerations
As a cholinergic agent, this compound can induce both muscarinic and nicotinic side effects. Muscarinic effects may include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia and bronchospasm.[9] Nicotinic side effects can manifest as muscle cramps and fasciculations.[9] At high doses, AChEIs can lead to a cholinergic crisis, characterized by worsening muscle weakness that can be difficult to distinguish from a myasthenic crisis.[9][19] Therefore, careful dose-escalation studies are imperative in preclinical models to establish a therapeutic window.
Conclusion and Future Directions
This compound, as a classical acetylcholinesterase inhibitor, offers a valuable tool for dissecting the intricacies of neuromuscular transmission in the context of myasthenia gravis. The protocols outlined herein provide a robust framework for its in vitro characterization and in vivo efficacy testing. While newer, targeted immunotherapies are revolutionizing the treatment of MG,[20] there remains a significant role for symptomatic therapies. Further research into the pharmacokinetics and pharmacodynamics of compounds like this compound can contribute to a more profound understanding of MG pathophysiology and may inform the development of improved symptomatic treatments with optimized efficacy and side-effect profiles.
References
- Benchchem. Application Notes and Protocols for Preclinical Evaluation of Novel Acetylcholinesterase Inhibitors (AChEIs).
- National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- National Center for Biotechnology Information.
- Benchchem. A Comprehensive Technical Guide on the Discovery and Synthesis of Acetylcholinesterase Inhibitors.
- Medscape.
- National Center for Biotechnology Information.
- Cochrane.
- Myasthenia Gravis Foundation of America.
- ResearchGate.
- YouTube.
- National Center for Biotechnology Information.
- ResearchGate. (PDF) Myasthenia Gravis: Pathophysiology, Diagnosis, and Management.
- ResearchGate. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Request PDF.
- DrugFuture. This compound.
- SynHet. This compound.
- National Center for Biotechnology Information. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
- PubMed. Animal models of myasthenia gravis.
- PubChem. This compound (C15H17N2O2).
- National Center for Biotechnology Information. Current and emerging treatments for the management of myasthenia gravis.
- National Center for Biotechnology Information. Synthesis and crystal structure of a new pyridinium bromide salt.
- National Center for Biotechnology Information.
- Merriam-Webster. This compound Definition & Meaning.
- National Center for Biotechnology Information.
- PubMed. Treatment of myasthenia gravis: focus on pyridostigmine.
- Patsnap Synapse. What is the mechanism of Pyridostigmine Bromide?
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Myasthenia Gravis: Epidemiology, Pathophysiology and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of myasthenia gravis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myasthenia Gravis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]
- 9. Current and emerging treatments for the management of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myasthenia-gravis.com [myasthenia-gravis.com]
- 11. What is the mechanism of Pyridostigmine Bromide? [synapse.patsnap.com]
- 12. merriam-webster.com [merriam-webster.com]
- 13. This compound [drugfuture.com]
- 14. This compound [synhet.com]
- 15. PubChemLite - this compound (C15H17N2O2) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Characterizing Benzpyrinium Bromide as a Reversible Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Classic Cholinergic Agent
Benzpyrinium bromide is a synthetic quaternary ammonium compound that has historically been recognized for its cholinergic properties.[1][2] As a member of the carbamate family, its mechanism of action is primarily centered on the modulation of the cholinergic nervous system, specifically through the inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby amplifying cholinergic signaling.
These application notes provide a comprehensive guide for the in vitro characterization of this compound as a reversible cholinesterase inhibitor. We will delve into its mechanism of action and provide detailed, field-proven protocols for determining its inhibitory potency (IC50) and elucidating its kinetic profile. This guide is designed to equip researchers with the necessary tools to accurately assess the pharmacological properties of this compound and similar compounds.
Part 1: Physicochemical Properties and Identification
A foundational understanding of the test article is critical for experimental design and data interpretation.
| Property | Value | Source |
| IUPAC Name | (1-Benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | [5] |
| CAS Number | 587-46-2 | [1][5] |
| Molecular Formula | C15H17BrN2O2 | [1] |
| Molecular Weight | 337.21 g/mol | [1] |
| Appearance | Crystals | [1] |
| Solubility | Freely soluble in water and alcohol; Practically insoluble in ether | [1] |
| Synonyms | Benzstigminum bromidum, Stigmenene bromide, Stigmonene bromide | [1] |
Part 2: Mechanism of Action - The Reversible Inhibition of Acetylcholinesterase
Acetylcholinesterase (AChE) terminates neuronal transmission at cholinergic synapses by hydrolyzing acetylcholine (ACh) into choline and acetic acid.[4][6] Cholinesterase inhibitors block this process, leading to increased levels and duration of action of ACh in the synapse.
This compound acts as a reversible inhibitor . Unlike irreversible inhibitors (e.g., organophosphates) that form a stable covalent bond with the enzyme, reversible inhibitors bind to the enzyme through non-covalent interactions.[3] As a carbamate, this compound carbamylates the serine hydroxyl group within the AChE active site. This carbamylated enzyme is unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. This process is significantly slower than the hydrolysis of acetylcholine but much faster than the dealkylation of phosphorylated enzymes, hence its classification as "slow-reversible".[3]
The interaction can be visualized as a two-step process:
-
Binding: this compound binds to the active site of AChE, forming an enzyme-inhibitor complex.
-
Carbamylation & Regeneration: The carbamoyl group is transferred to the active site serine, temporarily inactivating the enzyme. The enzyme is then slowly regenerated through hydrolysis, releasing the dimethylcarbamic acid and restoring enzyme function.
Caption: Mechanism of reversible AChE inhibition by this compound.
Part 3: Application Protocols for In Vitro Characterization
To quantitatively assess the inhibitory effect of this compound, a systematic in vitro evaluation is necessary. The following protocols are based on the widely accepted Ellman's method, a rapid, simple, and reliable spectrophotometric assay for measuring AChE activity.[5][6]
Protocol 3.1: Determination of IC50 using Ellman's Method
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the activity of the enzyme by 50%.[7]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCh). The product, thiocholine, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[5][6] The rate of color formation is directly proportional to AChE activity.
Materials & Reagents:
-
This compound (Test Inhibitor)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of reading absorbance at 412 nm
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH accurately. This buffer is used for all dilutions.
-
AChE Solution (0.2 U/mL): Prepare a stock solution and dilute to the final working concentration in phosphate buffer. The optimal concentration may require pre-experimental validation.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATCI Solution (14 mM): Prepare fresh daily in phosphate buffer.
-
This compound Solutions: Prepare a stock solution (e.g., 10 mM in water) and perform serial dilutions to create a range of concentrations (e.g., 1 nM to 1 mM).
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Blank: 180 µL Phosphate Buffer + 20 µL DTNB.
-
Control (100% Activity): 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL AChE Solution.
-
Test Wells: 120 µL Phosphate Buffer + 20 µL of respective this compound dilution + 20 µL DTNB + 20 µL AChE Solution.
-
Expert Insight: It is crucial to pre-incubate the enzyme with the inhibitor to allow binding to occur. Mix the components (buffer, DTNB, inhibitor, enzyme) and incubate the plate for 15 minutes at room temperature, protected from light.
-
-
Reaction Initiation:
-
To initiate the reaction, add 20 µL of ATCI solution to all wells (except the blank).
-
Mix thoroughly using a plate shaker or by pipetting.
-
-
Absorbance Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of change in absorbance per minute (ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[7]
Protocol 3.2: Kinetic Analysis of Reversible Inhibition
To confirm the type of reversible inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed by measuring reaction rates at various substrate and inhibitor concentrations. A Lineweaver-Burk plot is a classic method for visualizing this data.[1][8]
Principle: The Lineweaver-Burk plot is a double reciprocal graph of the Michaelis-Menten equation (1/velocity vs. 1/[Substrate]).[9] The pattern of the lines generated in the absence and presence of the inhibitor reveals the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect at the X-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[8][10]
Procedure:
-
Experimental Setup:
-
Prepare a range of ATCI substrate concentrations (e.g., 5-6 concentrations bracketing the known Km value for AChE).
-
Select two or three fixed concentrations of this compound (e.g., concentrations around its IC50 and 2x IC50).
-
Set up reactions in a 96-well plate as described in Protocol 3.1. For each inhibitor concentration (including zero inhibitor), measure the reaction velocity at each substrate concentration.
-
-
Data Collection:
-
Run the kinetic assay and calculate the initial velocity (ΔAbs/min) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Calculate Reciprocals: For each data point, calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Generate Lineweaver-Burk Plot: Plot 1/V (Y-axis) versus 1/[S] (X-axis). Create a separate data series for each inhibitor concentration.
-
Interpret the Plot: Analyze the intersection pattern of the lines to determine the mode of inhibition. For competitive inhibition, you would expect the lines to intersect on the y-axis.[10]
Caption: Workflow for IC50 and kinetic analysis of AChE inhibition.
Part 4: References
-
This compound. Merck Index Monograph. [Link]
-
Lineweaver-Burk Plot and Reversible Inhibition. AK Lectures. [Link]
-
New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. PubMed. [Link]
-
This compound Definition & Meaning. Merriam-Webster Medical. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]
-
Enzyme Inhibition. Biology LibreTexts. [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aklectures.com [aklectures.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
Navigating In Vivo Dosing of Benzpyrinium Bromide: A Guide for Preclinical Research
For researchers and drug development professionals embarking on in vivo studies with Benzpyrinium bromide, establishing an appropriate and effective dosage regimen is a critical first step. This guide provides a comprehensive framework for determining such dosages, grounded in the principles of pharmacology and toxicology. While direct, published in vivo dosage data for this compound in common preclinical models is not abundant, a thorough understanding of its mechanism of action, coupled with data from analogous compounds and established toxicological principles, can guide a rational approach to dose selection.
Understanding the Core Science of this compound
This compound is a cholinergic agent that functions as a reversible acetylcholinesterase (AChE) inhibitor. Its mechanism of action is central to both its therapeutic potential and its toxicological profile. By inhibiting AChE, this compound increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, leading to enhanced stimulation of acetylcholine receptors. This action is similar to that of more commonly studied cholinesterase inhibitors like neostigmine and pyridostigmine.
Mechanism of Action: A Visual Representation
The following diagram illustrates the fundamental mechanism of this compound at the cholinergic synapse.
Caption: Workflow for a dose-finding study of this compound.
Procedure:
-
Preparation of Dosing Solutions:
-
Calculate the required concentrations of this compound to administer the desired doses in a constant volume (e.g., 1 mL/kg).
-
Dissolve the this compound in the sterile vehicle. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to dose groups, including a vehicle control group.
-
Record the body weight of each animal immediately before dosing.
-
Administer the calculated volume of the dosing solution via the chosen route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
-
Post-Dosing Observation:
-
Continuously monitor the animals for the first 4 hours post-administration for any signs of acute toxicity (refer to the list of cholinergic side effects).
-
Record observations at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Continue to monitor the animals at least once daily for the next 48 hours. Record body weight and any other clinical signs.
-
-
Data Analysis and Dose Selection:
-
Evaluate the dose-response relationship for both the desired pharmacological effect and any observed toxicity.
-
Identify the highest dose that does not produce significant adverse effects (Maximum Tolerated Dose - MTD).
-
Select a dose or a range of doses for subsequent efficacy studies that are below the MTD and show the desired level of pharmacological activity.
-
Conclusion and Future Directions
The determination of an appropriate in vivo dose for this compound requires a careful, evidence-based approach that compensates for the current lack of direct published data. By leveraging information from analogous compounds, adhering to sound toxicological principles, and conducting meticulous dose-escalation studies, researchers can confidently establish a safe and effective dosage regimen for their preclinical investigations. As more research is conducted with this compound, the scientific community will hopefully benefit from a more robust and publicly available dataset to guide future studies.
References
-
Merriam-Webster. (n.d.). This compound. In Merriam-Webster.com medical dictionary. Retrieved from [Link]
Benzpyrinium Bromide: Application Notes and Protocols for Autonomic Pharmacology Research
This guide provides an in-depth technical overview of the applications of Benzpyrinium Bromide in autonomic pharmacology research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a foundational understanding of the compound's mechanism, its utility in key experimental models, and the scientific rationale behind protocol design.
Introduction: The Role of this compound in Cholinergic Modulation
The autonomic nervous system (ANS) is the primary regulator of involuntary physiological processes, maintaining homeostasis across cardiovascular, respiratory, digestive, and urinary systems.[1] A key neurotransmitter within this system is acetylcholine (ACh).[2] Pharmacological modulation of ACh levels and its receptor interactions is a cornerstone of autonomic research and therapeutics.[2]
This compound is a quaternary ammonium compound that functions as a reversible acetylcholinesterase (AChE) inhibitor. Its actions are similar to those of the well-characterized agents neostigmine and pyridostigmine.[3] By inhibiting AChE, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, this compound effectively increases the concentration and prolongs the residence time of ACh at cholinergic synapses.[4] This amplification of cholinergic signaling makes it a valuable tool for investigating the function of systems modulated by acetylcholine, including neuromuscular junctions, gastrointestinal smooth muscle, and the urinary bladder.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The fundamental action of this compound is the reversible inhibition of the acetylcholinesterase enzyme. This process involves the formation of a carbamoylated intermediate with the enzyme, which is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[3] The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine at both nicotinic and muscarinic receptors.[5][6] This enhanced cholinergic transmission is the basis for its physiological effects and its utility as a research tool.
Figure 2: Workflow for the AChE Inhibition Assay.
3. Step-by-Step Procedure (96-well plate):
-
Plate Setup: Designate wells for Blanks (no enzyme), Negative Controls (100% activity, enzyme + vehicle), and Test Compounds (enzyme + serial dilutions of this compound).
-
Enzyme and Inhibitor Addition:
-
To Blank wells, add 50 µL of Assay Buffer.
-
To Negative Control and Test wells, add 45 µL of the AChE working solution.
-
To Negative Control wells, add 5 µL of the vehicle (the solvent used for the inhibitor).
-
To Test wells, add 5 µL of the corresponding this compound serial dilution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [6]4. Start Reaction: Add 150 µL of a freshly prepared Reaction Mix (containing Assay Buffer, DTNB, and ATCI) to all wells. [6]Use of a multichannel pipette is recommended for consistency.
-
Measurement: Immediately begin reading the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over 10-20 minutes or as a single endpoint measurement after a fixed time.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test / Rate_Control))
-
Plot % Inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application II: Ex Vivo Analysis of Smooth Muscle Contractility
This compound's ability to enhance cholinergic signaling makes it an excellent tool for studying the physiology and pharmacology of smooth muscle tissues, such as the ileum, bladder, or trachea, in an isolated organ bath setup. [7][8]This technique allows for the direct measurement of tissue contractility in a controlled environment.
Scientific Rationale
Smooth muscle contractility in the gastrointestinal and urinary tracts is heavily modulated by the parasympathetic nervous system via acetylcholine acting on muscarinic receptors. [1]By adding this compound to an isolated tissue preparation, the endogenous release of acetylcholine from enteric neurons is potentiated, leading to a measurable contractile response. [9]This model is invaluable for studying prokinetic activity, anticholinergic drug effects, and the pathophysiology of motility disorders. [9]
Protocol: Isolated Guinea Pig Ileum Preparation
1. Materials and Solutions:
| Solution/Material | Component | Amount |
| Tyrode's Solution | NaCl | 137 mM |
| KCl | 2.7 mM | |
| CaCl₂ | 1.8 mM | |
| MgCl₂ | 1.0 mM | |
| NaH₂PO₄ | 0.4 mM | |
| NaHCO₃ | 12 mM | |
| Glucose | 5.5 mM | |
| Equipment | Isolated Organ Bath System, Force-Displacement Transducer, Kymograph or Data Acquisition System, Aerator (95% O₂ / 5% CO₂), Surgical Tools | |
| Animal | Guinea Pig (fasted overnight with access to water) |
2. Experimental Workflow:
Figure 3: Workflow for an Isolated Tissue Bath Experiment.
3. Step-by-Step Procedure:
-
Tissue Preparation: Following humane euthanasia, isolate a segment of the terminal ileum. Gently flush the luminal contents with warm Tyrode's solution and prepare a 2-3 cm segment. [10]2. Mounting: Mount the ileal segment in a 25 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end is attached to a fixed hook, and the other to a force-displacement transducer. [10]3. Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes. [8]4. Concentration-Response Curve (CRC):
-
Record a stable baseline tension.
-
Add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 10 nM) and increasing stepwise (e.g., by half-log increments) once the response to the previous concentration has plateaued.
-
Continue adding the drug until a maximal contraction (Emax) is achieved and further increases in concentration produce no greater response.
-
-
Washout: After completing the CRC, perform repeated washes with fresh Tyrode's solution until the tissue tension returns to the initial baseline.
-
Data Analysis:
-
Measure the peak contractile force (in grams or millinewtons) at each drug concentration, subtracting the baseline tension.
-
Normalize the data by expressing each response as a percentage of the maximal contraction (Emax).
-
Plot the normalized response versus the logarithm of the drug concentration and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Application III: In Vivo Assessment of Autonomic Function
In vivo models are essential for understanding the integrated physiological effects of this compound in a whole-organism context. Key applications include the study of gastrointestinal transit and urinary bladder function.
A. Gastrointestinal Motility Studies
Scientific Rationale: By increasing cholinergic stimulation of the enteric nervous system, this compound is expected to act as a prokinetic agent, accelerating the transit of contents through the gut. [11]The charcoal meal transit model is a simple and robust method to quantify this effect in small rodents. [12] Protocol Outline: Rodent Charcoal Meal Transit
| Parameter | Description |
| Animal Model | Mice or Rats, fasted for 18-24 hours with free access to water. |
| Groups | 1. Vehicle Control (e.g., saline, i.p. or s.c.)2. This compound (various doses, i.p. or s.c.) |
| Procedure | 1. Administer vehicle or this compound at T=-30 min.2. Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally at T=0 min.3. Euthanize animals at T=+20 min.4. Dissect the small intestine from the pylorus to the cecum.5. Measure the total length of the small intestine and the distance traveled by the charcoal front. |
| Data Analysis | Calculate Gastric Transit (%) = (Distance traveled by charcoal / Total length of intestine) * 100. Compare the mean transit percentage between groups. |
B. Urodynamic Studies
Scientific Rationale: Micturition is a complex process controlled by the autonomic nervous system, with parasympathetic cholinergic input causing contraction of the bladder's detrusor muscle. [13]this compound, by enhancing this input, is expected to increase detrusor pressure and potentially lower the threshold for voiding. Cystometry in anesthetized or conscious rats is the gold standard for evaluating these effects. [14][15] Protocol Outline: Rat Cystometry
| Parameter | Description |
| Animal Model | Female Sprague-Dawley or Wistar rats. |
| Surgical Prep | Anesthetize the animal (urethane is common for acute studies but not for recovery). [15]Implant a catheter into the bladder dome for infusion and pressure measurement. |
| Groups | 1. Baseline (infusion of saline).2. Post-Drug (infusion of saline after administration of this compound, i.v. or s.c.). |
| Procedure | 1. Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).2. Continuously record intravesical pressure.3. Record baseline urodynamic parameters (e.g., basal pressure, threshold pressure, micturition pressure, intercontraction interval).4. Administer this compound and repeat the infusion and recording process. |
| Data Analysis | Compare urodynamic parameters before and after drug administration to quantify the effect on bladder function. |
Safety and Handling
As a quaternary ammonium compound and cholinesterase inhibitor, this compound must be handled with care. While a specific Material Safety Data Sheet (MSDS) was not retrieved in the literature search, data from analogous bromide compounds suggest the following precautions. [16]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle as a corrosive solid. Avoid creating dust. Avoid contact with skin and eyes. [16]Wash hands thoroughly after handling.
-
Health Hazards: May cause skin and eye burns upon contact. Harmful if swallowed. Severe over-exposure to cholinesterase inhibitors can lead to a cholinergic crisis (symptoms include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis).
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. * Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Upton, R. A., et al. (1980). Determinants of the reversal time of competitive neuromuscular block by anticholinesterases. Anesthesiology, 53(5), 413-419. [Link]
-
Liu, Y., et al. (2023). An Artificial Autonomic Nervous System That Implements Heart and Pupil as Controlled by Artificial Sympathetic and Parasympathetic Nerves. Advanced Materials. Available at: [Link]
-
Roszer, T. (2018). The interface between cholinergic pathways and the immune system and its relevance to arthritis. Immunology. Available at: [Link]
-
GABAergic signaling in the peripheral cholinergic synapses of vertebrates: a review. (2021). ResearchGate. Available at: [Link]
-
Bentley, M. (2013). A basic explanation on how anticholinesterases reverse neuromuscular blockade. YouTube. Available at: [Link]
-
Department of Neurobiology & Anatomy, UTHSCH. (2000). Acetylcholine Neurotransmission. Neuroscience Online. Available at: [Link]
-
Srivastava, A., & Hunter, J. M. (2009). Reversal of neuromuscular block. BJA: British Journal of Anaesthesia, 103(1), 115-129. [Link]
-
Clinical Gate. (2015). Anticholinesterases and the reversal of neuromuscular blocking agents. Available at: [Link]
-
Gibbins, I. (2025). Anatomy, Autonomic Nervous System. StatPearls. Available at: [Link]
-
Srivastava, A., & Hunter, J. M. (2009). Reversal of neuromuscular block. ResearchGate. Available at: [Link]
-
LePard, K. J., et al. (2012). Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs. Autonomic Neuroscience. Available at: [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Available at: [Link]
-
Bhel, M. V., et al. (2012). An alternative to isolated ileum preparation from laboratory animals. Indian Journal of Pharmacology, 44(2), 276-278. [Link]
-
Hansen, C. B., et al. (2021). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Translational Research, 233, 1-13. [Link]
-
Chen, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 15-25. [Link]
-
LePard, K. J., et al. (2012). Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs. Autonomic Neuroscience, 171(1-2), 24-34. [Link]
-
Ridi, A., et al. (2022). Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies. Critical Reviews in Biotechnology, 42(6), 883-900. [Link]
-
Mehta, R., et al. (2019). Neostigmine treatment protocols applied in acute colonic pseudo-obstruction disease: A retrospective comparative study. Turkish Journal of Surgery, 35(3), 196-201. [Link]
-
Nyman, C. R. (1981). Urodynamic effects of oral benzilonium bromide in healthy subjects. Urologia Internationalis, 36(1), 67-72. [Link]
-
NHS. (2021). Guidelines for the use of neostigmine infusion for bowel care in ICU (unlicensed). Right Decisions. Available at: [Link]
-
Peddireddy, M. K. R. (2012). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. PLoS ONE, 16(6), e0253192. [Link]
-
Sato, S., et al. (1978). Pharmacological Actions of Timepidium Bromide on the Motility of Visceral Smooth Muscles and the Secretion of Digestive Juice in Experimental Animals. Nihon Yakurigaku Zasshi, 74(6), 735-749. [Link]
-
Lin, C. S., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. Animals, 11(12), 3566. [Link]
-
Martin, R. S., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52334. [Link]
-
Sentellas, S., et al. (2010). Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites. European Journal of Pharmacology, 634(1-3), 126-133. [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Available at: [Link]
-
Lin, C. S., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. ResearchGate. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents-A systematic review. PubMed, 34166394. [Link]
-
Al-Ghazawi, A., et al. (2020). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 12(10), 980. [Link]
-
Coffin, B., et al. (1995). Effect of Pinaverium Bromide on Jejunal Motility and Colonic Transit Time in Healthy Humans. Alimentary Pharmacology & Therapeutics, 9(6), 661-666. [Link]
-
Boros, M., et al. (1988). Clinical pharmacology of pipecuronium bromide. Arzneimittelforschung, 38(11), 1731-1734. [Link]
-
Rang, H. P. (2006). Neuromuscular block. British Journal of Pharmacology, 147 Suppl 1, S227-S236. [Link]
-
Gavaldà, A., et al. (2014). The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide and tiotropium bromide. Pulmonary Pharmacology & Therapeutics, 28(2), 114-121. [Link]
-
Ohtsuka, T., et al. (1999). Antimuscarinic effect of tiquizium bromide in vitro and in vivo. Journal of the Autonomic Nervous System, 77(2-3), 123-130. [Link]
-
Colquhoun, D., et al. (1977). The actions of tubocurarine at the frog neuromuscular junction. The Journal of Physiology, 266(2), 361-395. [Link]
Sources
- 1. Anatomy, Autonomic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Anticholinesterases and the reversal of neuromuscular blocking agents - Clinical GateClinical Gate [clinicalgate.com]
- 4. youtube.com [youtube.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Neostigmine treatment protocols applied in acute colonic pseudo-obstruction disease: A retrospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Urodynamic effects of oral benzilonium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
- 15. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: The Role of Benzpyrinium Bromide in Organophosphate Poisoning Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, used widely as pesticides and developed as nerve agents, represent a significant global health threat due to their extreme toxicity. Their primary mechanism involves the effectively irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve function, leading to a severe cholinergic crisis that can rapidly prove fatal. While post-exposure treatments exist, their efficacy is often limited. This has spurred research into prophylactic strategies designed to protect against OP toxicity. This document provides a detailed technical guide on the application of Benzpyrinium Bromide, a reversible cholinesterase inhibitor, in experimental models of OP poisoning. Contrary to a therapeutic antidote, this compound's utility lies in its application as a prophylactic agent . By temporarily and reversibly binding to AChE, it can shield the enzyme from irreversible phosphorylation by an OP agent. This guide elucidates the pharmacology of this compound, the mechanistic basis for its protective potential, and provides detailed in-vivo and in-vitro protocols for researchers to investigate this effect.
Introduction to Organophosphate Toxicity & Prophylactic Strategies
The Challenge of Organophosphate Poisoning
Organophosphorus compounds exert their toxic effects by forming a stable covalent bond with the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[1][2] This process, known as phosphorylation, inactivates the enzyme. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses; its inhibition leads to the accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[1] The resulting cholinergic crisis manifests with symptoms ranging from salivation, lacrimation, and bronchospasm to muscle fasciculations, paralysis, seizures, and ultimately, death from respiratory failure.[2]
Standard post-exposure therapy involves a combination of a muscarinic antagonist like atropine to manage secretions and bronchospasm, and an oxime-class AChE reactivator, such as pralidoxime, to cleave the organophosphate from the enzyme.[2][3][4] However, the efficacy of oximes is highly dependent on the specific OP agent and the time elapsed since exposure, as the phosphorylated enzyme can undergo a process called "aging," rendering it resistant to reactivation.[3] This limitation underscores the critical need for alternative strategies, particularly prophylactic measures for individuals at high risk of exposure.
The Rationale for Reversible Inhibitors as Pretreatment
A promising area of research involves the use of reversible AChE inhibitors as a pretreatment or prophylactic measure.[3][5] The core principle is the temporary protection of AChE's active site. By administering a reversible inhibitor prior to OP exposure, a fraction of the body's AChE pool becomes temporarily occupied and carbamoylated. This "protected" enzyme is unavailable for the irreversible phosphorylation by the OP agent. As the reversible inhibitor is naturally metabolized and cleared, the protected AChE is released back into its active state, providing a crucial reservoir of functional enzyme that can mitigate the severity of the cholinergic crisis and increase the chances of survival.[5] Pyridostigmine bromide is a well-known example of such an agent investigated for this purpose.[5]
Pharmacology of this compound
This compound (1-benzyl-3-[[(dimethylamino)carbonyl]oxy]pyridinium bromide) is a quaternary ammonium compound classified as a reversible cholinergic or acetylcholinesterase inhibitor.[6]
-
Chemical Class: Pyridinium Dimethylcarbamate.
-
Mechanism of Action: Like other carbamate inhibitors (e.g., neostigmine, pyridostigmine), this compound binds to the active site of AChE.[7] It transfers its dimethylcarbamoyl group to the serine hydroxyl residue, forming a carbamoylated enzyme. This carbamoylated enzyme is inactive but, crucially, is much more susceptible to spontaneous hydrolysis than a phosphylated enzyme. The half-life of decarbamoylation is on the order of minutes to hours, compared to the virtually permanent inhibition by many OPs.[8]
-
Pharmacokinetics: As a quaternary ammonium compound, this compound is highly polar and does not readily cross the blood-brain barrier. Therefore, its effects are largely confined to the peripheral nervous system. This is a critical consideration in experimental design, as it would be expected to primarily protect peripheral AChE (e.g., in skeletal muscle and red blood cells) but not central AChE.
Mechanism of Prophylactic Protection
The diagram below illustrates the competitive protection mechanism at the AChE active site.
Caption: Prophylactic mechanism of this compound against OP poisoning.
Experimental Protocols for Evaluating this compound
The following protocols are designed as templates for preclinical research. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Specific doses and timing must be determined through pilot and dose-ranging studies.
Protocol 1: In-Vivo Assessment of Prophylactic Efficacy in a Rodent Model
Objective: To determine if pretreatment with this compound increases the survival rate and reduces the severity of cholinergic signs in rodents challenged with a lethal dose of an organophosphate (e.g., Paraoxon, DFP).
Materials:
-
This compound (CAS 587-46-2)
-
Organophosphate agent (e.g., Paraoxon-ethyl)
-
Atropine Sulfate (for ethical supportive care)
-
Vehicle (e.g., sterile 0.9% saline)
-
Male Wistar rats (250-300g)
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)
-
Observation cages
-
Timer
Experimental Workflow:
Caption: Workflow for the in-vivo evaluation of this compound prophylaxis.
Procedure:
-
Animal Housing and Acclimatization: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Group Allocation (Example):
-
Group 1 (Vehicle Control): Receives saline at T=-30 min and saline at T=0 min.
-
Group 2 (OP Challenge): Receives saline at T=-30 min and OP (e.g., 1.5x LD₅₀) at T=0 min.
-
Group 3 (Prophylaxis): Receives this compound (dose to be determined) at T=-30 min and OP (1.5x LD₅₀) at T=0 min.
-
Group 4 (Benzpyrinium Control): Receives this compound at T=-30 min and saline at T=0 min.
-
-
Dose Preparation: Dissolve this compound and the OP agent in sterile saline to the desired concentrations. Doses should be calculated based on animal body weight. A starting dose for this compound could be extrapolated from similar carbamates like pyridostigmine, but a dose-response study is essential.
-
Pretreatment: At time T=-30 minutes, administer the appropriate substance (saline or this compound) via subcutaneous (SC) or intraperitoneal (IP) injection. The pretreatment time should be optimized based on the known pharmacokinetics of the drug.
-
OP Challenge: At time T=0, administer the OP agent (or saline) via the same route.
-
Observation and Scoring:
-
Continuously monitor the animals for the first 4 hours, and then at regular intervals for up to 24 hours.
-
Record survival at the 24-hour mark.
-
Score the severity of cholinergic signs at peak effect time (e.g., 15, 30, 60 minutes post-challenge) using a standardized scale (see Table 1).
-
Administer atropine sulfate as supportive care to animals in severe distress, as dictated by the IACUC protocol, noting that this may impact final results but is ethically necessary.
-
-
Biochemical Analysis (Optional Satellite Groups): At a predetermined time point (e.g., 1 hour post-challenge), euthanize animals from separate satellite groups. Collect whole blood (for red blood cell AChE) and brain/diaphragm tissue (for tissue AChE) and freeze immediately for later analysis (see Protocol 3.2).
Data Presentation:
Table 1: Example Cholinergic Sign Scoring System
| Score | Salivation | Tremors | Lacrimation | Motor Impairment |
|---|---|---|---|---|
| 0 | Normal | None | None | Normal |
| 1 | Slight drooling | Mild, intermittent | Moist eyes | Slight ataxia |
| 2 | Moderate drooling | Whole-body tremors | Tears present | Severe ataxia |
| 3 | Profuse frothing | Severe tremors/fasciculations | Profuse tearing | Loss of righting reflex |
| 4 | - | Convulsions/Seizures | - | Moribund/Death |
Table 2: Expected Outcome Summary
| Group | Pretreatment | Challenge | 24-hr Survival (%) | Peak Cholinergic Score (Mean ± SD) | RBC AChE Activity (% Control) |
|---|---|---|---|---|---|
| 1 | Saline | Saline | 100 | 0 | 100 ± 5 |
| 2 | Saline | OP (1.5x LD₅₀) | 0-10 | 3.8 ± 0.4 | <10 |
| 3 | Benzpyrinium | OP (1.5x LD₅₀) | >50 (Expected) | <2.0 (Expected) | >30 (Expected) |
| 4 | Benzpyrinium | Saline | 100 | 0.5 ± 0.2 | 40-60 (Expected) |
Protocol 2: In-Vitro AChE Protection Assay (Ellman Method)
Objective: To quantify the ability of this compound to protect AChE from inhibition by an OP agent in a cell-free system.
Materials:
-
Purified Acetylcholinesterase (e.g., from human erythrocytes)
-
This compound solution
-
Paraoxon-ethyl solution (or other active OP metabolite)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, this compound, and Paraoxon in phosphate buffer.
-
Prepare DTNB solution (e.g., 10 mM) and ATCh solution (e.g., 75 mM).
-
-
Assay Setup (in a 96-well plate):
-
Control (100% Activity): 150 µL Buffer + 20 µL AChE solution.
-
OP Inhibition: 130 µL Buffer + 20 µL AChE solution. Incubate for 5 min, then add 20 µL Paraoxon.
-
Benzpyrinium Protection: 110 µL Buffer + 20 µL this compound. Add 20 µL AChE solution. Incubate for 10 min, then add 20 µL Paraoxon.
-
Benzpyrinium Inhibition: 130 µL Buffer + 20 µL this compound + 20 µL AChE solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a time sufficient for the OP to inhibit the enzyme (e.g., 30 minutes).
-
Reaction Initiation: To each well, add 10 µL of DTNB solution followed by 10 µL of ATCh solution to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm over 5 minutes (kinetic read). The rate of color change is proportional to AChE activity.
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Express the activity of all wells as a percentage of the Control (100% Activity) rate.
-
% Activity = (Rate_sample / Rate_control) * 100
-
Conclusion and Scientific Context
This compound, as a reversible carbamate inhibitor of AChE, is not a candidate for the treatment of organophosphate poisoning. Its administration post-exposure would exacerbate the cholinergic crisis. However, these application notes demonstrate its potential utility in research models to investigate prophylactic strategies. The protocols provided offer a framework for evaluating its ability to protect AChE from irreversible OP inhibition, both in vivo and in vitro. Key outcomes to assess are increased survival, reduced clinical signs of toxicity, and preservation of AChE activity. A significant challenge for any prophylactic carbamate, including this compound, is balancing the dose required for protection against the inherent cholinergic side effects of the pretreatment itself. Furthermore, its quaternary structure limits CNS protection, a critical factor in OP neurotoxicity. Future research could focus on dose optimization, the timing of administration, and comparison with other reversible inhibitors to advance the development of effective medical countermeasures against organophosphate agents.
References
-
Lorke, D. E., & Petroianu, G. A. (2019). Reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates. A review. Journal of Applied Toxicology, 39(1), 101-116. Link
- Aroniadou-Anderjaska, V., Figueiredo, T. H., Apland, J. P., & Braga, M. F. (2020). Targeting the glutamatergic system to counteract organophosphate poisoning: A novel therapeutic strategy. Neurobiology of Disease, 133, 104406.
- Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.
- Kassa, J. (2007). Cholinesterase reactivators: the fate and effects in the organism poisoned with organophosphates/nerve agents. Current drug metabolism, 8(1), 11-20.
-
This compound. In: ChemIDplus. U.S. National Library of Medicine. Link
-
Masson, P. (2012). Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Accounts of chemical research, 45(5), 738-746. Link
- Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. Advances in clinical chemistry, 38, 151-216.
- Shih, T. M., & McDonough, J. H. (1997). Efficacy of pyridostigmine, atropine, and 2-PAM against Soman, Tabun, and VX poisoning in rats. Drug and chemical toxicology, 20(3), 135-150.
-
Petrov, K. A., Gerasimova, E. V., Gatiyatullina, E. R., Zobov, V. V., Nikolsky, E. E., & Sitdikova, G. F. (2020). Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. Scientific reports, 10(1), 1-10. Link
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between acetylcholinesterase, organophosphates, and oximes. Chemico-biological interactions, 148(1-2), 1-10.
-
Aroniadou-Anderjaska, V., & Braga, M. F. M. (2021). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 22(21), 11559. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11475, this compound. Retrieved January 21, 2026 from Link.
- Taylor, P. (1991). Anticholinesterase agents. In The Pharmacological Basis of Therapeutics (8th ed., pp. 131-149). Pergamon Press.
- Institute of Medicine (US) Committee on Health Effects Associated with Exposures During the Gulf War. (2000). Gulf War and Health: Volume 1. Depleted Uranium, Sarin, Pyridostigmine Bromide, Vaccines.
-
BenchChem. (2025). A Comparative Analysis of Pyridostigmine Bromide and Neostigmine in Myasthenia Gravis Models: A Guide for Researchers. Link
- King, A. M., & Aaron, C. K. (2015). Organophosphate and carbamate poisoning. Emergency medicine clinics of North America, 33(1), 133-151.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
- Eyer, P. (2003). The role of oximes in the management of organophosphorus pesticide poisoning. Toxicological reviews, 22(3), 165-190.
- Buckley, N. A., Eddleston, M., Li, Y., Bevan, M., & Robertson, J. (2011). Oximes for acute organophosphate pesticide poisoning.
- Jokanović, M., & Stojiljković, M. P. (2006). Current understanding of the application of pyridinium oximes as cholinesterase reactivators in treatment of organophosphate poisoning. European journal of pharmacology, 553(1-3), 10-17.
-
U.S. National Library of Medicine. (n.d.). Organophosphate Toxicity. StatPearls [Internet]. Link
- Marrs, T. C. (1993). Organophosphate poisoning. Pharmacology & therapeutics, 58(1), 51-66.
- Vale, A., & Lotti, M. (2015). Organophosphorus and carbamate pesticide poisoning. In Handbook of clinical neurology (Vol. 131, pp. 149-168). Elsevier.
- Wadia, R. S. (2003). Treatment of organophosphate poisoning. Indian journal of critical care medicine: peer-reviewed, official publication of Indian Society of Critical Care Medicine, 7(2), 85.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzpyrinium Bromide Experiments
Welcome to the technical support resource for researchers utilizing Benzpyrinium bromide. This guide is structured to provide direct, experience-driven answers to common challenges encountered during experimental work. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Knowledge & Compound Handling
This section addresses the most common initial hurdles in working with this compound: understanding its mechanism and proper preparation.
FAQ 1: What is the primary mechanism of action for this compound, and how does this impact experimental design?
Answer: this compound is a cholinergic agent, specifically a reversible cholinesterase inhibitor.[1][2] Its mechanism is centered on preventing the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase (AChE).
-
Causality: By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh in the synaptic cleft.[3] This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors throughout the body.
-
Experimental Impact: Your experimental design must account for this systemic increase in cholinergic activity. The expected outcomes will be related to parasympathetic nervous system stimulation. Off-target or exaggerated effects are almost always an extension of this primary mechanism. For instance, in behavioral studies, observed sedation or agitation could be secondary to the compound's cholinergic effects in the central and peripheral nervous systems.[4]
The diagram below illustrates this fundamental mechanism.
FAQ 2: My this compound isn't dissolving properly, or I'm seeing precipitation. What's the correct procedure for preparation and storage?
Answer: Issues with solubility are often the first roadblock in an experiment. Following a validated protocol is critical for reproducibility. This compound is reported to be freely soluble in water and alcohol.[1]
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Pre-Weighing: Allow the vial of this compound (Molecular Weight: 337.21 g/mol ) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh out 3.37 mg of the compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of sterile, nuclease-free water to the tube.
-
Dissolution: Vortex the solution gently for 30-60 seconds. The compound should dissolve completely, resulting in a clear, colorless solution. A 1% aqueous solution should have a pH between 4.5 and 5.5.[1] If you are using a different solvent, ensure it is compatible with your experimental system.
-
Sterilization (Optional): If for use in cell culture or in vivo, sterile-filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Recommendations:
| Condition | Temperature | Duration | Rationale |
| Working Solution | 2-8°C | Up to 1 week | Prevents bacterial growth and minimizes degradation for short-term use.[5] |
| Stock Solution | -20°C | Up to 6 months | Long-term storage to maintain compound integrity. Avoid frost-free freezers which undergo temperature cycles. |
| Solid Compound | 2-8°C | As per manufacturer | Store in a cool, dry place, tightly sealed to protect from moisture.[6] |
Section 2: Troubleshooting In Vitro Assays
In vitro experiments provide controlled environments to dissect cellular mechanisms, but they come with their own set of challenges.
FAQ 3: I'm not observing the expected effect of this compound in my cell-based assay. What are the likely causes?
Answer: A lack of response can be frustrating, but it provides a clear troubleshooting path. The issue typically falls into one of three categories: the compound, the experimental system, or the assay itself.
Troubleshooting Workflow for No-Effect Scenarios
-
Expertise-Driven Checks:
-
Compound Purity: Always obtain a Certificate of Analysis (CoA) from your supplier.[7] If the compound is old or has been stored improperly, its purity may be compromised.
-
Target Expression: The most common oversight is using a cell line that does not express the necessary machinery (i.e., acetylcholinesterase or acetylcholine receptors) to respond to a cholinergic agent. Validate expression via qPCR, Western blot, or immunocytochemistry.
-
Dose-Response: A single concentration point is insufficient. You must perform a dose-response experiment to determine the EC50. Cholinergic effects can sometimes be biphasic (an inverted U-shaped curve), where very high concentrations can lead to receptor desensitization and a reduced effect.
-
Positive Controls: Always include a well-characterized cholinesterase inhibitor (e.g., physostigmine, donepezil) in parallel.[3][8] If the positive control works, the issue lies with your this compound. If the positive control also fails, the problem is with the experimental system or assay readout.
-
Section 3: Navigating In Vivo Studies
Animal models are complex systems where pharmacokinetics and systemic physiological responses are paramount.
FAQ 4: My animals are showing severe adverse effects (e.g., seizures, salivation, respiratory distress) even at low doses. How can I mitigate this?
Answer: These are classic signs of cholinergic overstimulation and are directly related to this compound's mechanism of action. The mnemonic SLUDGE is often used to remember the common peripheral effects: S alivation, L acrimation, U rination, D iaphoresis (sweating), G astrointestinal upset (diarrhea), and E mesis (vomiting).[4] Respiratory distress can result from bronchoconstriction and increased secretions.
Mitigation Strategies:
-
Dose Adjustment: This is the most critical parameter. The severity of side effects is almost always dose-dependent.[9] You must perform a dose-finding study to identify the maximum tolerated dose (MTD) in your specific species and strain. Start with a very low dose (e.g., 0.01 mg/kg) and escalate slowly, monitoring for the onset of adverse effects.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Intravenous (IV) administration will produce a much higher peak plasma concentration (Cmax) and a more rapid onset of effects compared to subcutaneous (SC) or intraperitoneal (IP) injection, making it more likely to cause acute toxicity.
-
Consider the Bromide Ion: Do not neglect the counter-ion. At high or chronic doses, bromide itself can have neurological effects, including sedation and ataxia, and can impact thyroid function.[10][11] While less likely to be the cause of acute cholinergic signs, it is a crucial consideration in long-term studies. In one study, inhaled bromine gas in rats led to abnormal behaviors like aggression and hyperactivity.[12]
-
Supportive Care: Ensure animals are well-hydrated and have easy access to food. If severe gastrointestinal effects are noted, supportive care is essential to prevent dehydration and weight loss.[4]
FAQ 5: I'm observing inconsistent results or high variability between animals in the same treatment group. What could be the cause?
Answer: High variability can mask true experimental effects and is a common challenge in in vivo pharmacology.
Key Sources of Variability & Solutions:
| Source of Variability | Scientific Rationale & Causality | Recommended Action |
| Dosing Inaccuracy | Small errors in injection volume for a concentrated stock can lead to large percentage differences in the final dose administered to small animals. | Prepare a less concentrated dosing solution so that the injection volume is larger and less prone to minor errors (e.g., >50 µL for a mouse). Use high-quality, calibrated syringes. |
| Animal Stress | Stress can significantly alter physiological baselines, including neurotransmitter levels and cardiovascular parameters, confounding the effects of a cholinergic agent. | Acclimate animals to the experimental room and handling procedures for several days before the study begins. Perform injections in a quiet, dedicated space. |
| Pharmacokinetic Differences | Individual differences in metabolism and excretion can alter the drug's exposure (AUC) and peak concentration (Cmax), leading to varied responses. | Ensure you are using a genetically homogenous animal strain. Report the age and weight of the animals, as these factors heavily influence drug metabolism. |
| Circadian Rhythm | The activity of the cholinergic system and drug-metabolizing enzymes can vary with the light-dark cycle. | Conduct all experiments at the same time of day to ensure consistency across all treatment groups. |
By systematically addressing these potential issues, you can enhance the precision and reliability of your experimental data.
References
-
This compound. Merck Index Monograph. [Link]
-
This compound Definition & Meaning. Merriam-Webster Medical. [Link]
-
A critical review of cholinesterase inhibitors as a treatment modality in Alzheimer's disease. Postgraduate Medical Journal. [Link]
-
Tiwari, P., & Tadi, P. (2023). Cholinesterase Inhibitors. StatPearls. [Link]
-
Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal. [Link]
-
Kovacevic, M., et al. (2022). Bromide: the good, the bad, and the ugly of the oldest antiseizure medication. Frontiers in Veterinary Science. [Link]
-
This compound (C15H17N2O2). PubChemLite. [Link]
-
Pancuronium Bromide | C35H60Br2N2O4. PubChem. [Link]
-
Pohanka, M. (2012). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]
-
Xu, H., et al. (2021). Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. Neurology. [Link]
-
Bergström, M., et al. (1998). In vitro and animal validation of bromine-76-bromodeoxyuridine as a proliferation marker. Journal of Nuclear Medicine. [Link]
-
Kuno, R., et al. (2023). Switching from Oral Cholinesterase Inhibitors to a Transdermal Donepezil Patch Attenuated Gastrointestinal Symptoms and Allowed Treatment Continuation in Three Patients with Alzheimer's Disease in Clinical Settings. MDPI. [Link]
-
Benzpyrinium | C15H17N2O2+. PubChem. [Link]
-
Summary of safety tests with pipecurium bromide, a new neuromuscular blocking agent. Arzneimittelforschung. [Link]
-
Evangelista, S. (2019). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design. [Link]
-
Animated Medicine. (2021). Ipratropium Bromide: Mechanism of action. YouTube. [Link]
-
What is the mechanism of Prifinium Bromide?. Patsnap Synapse. [Link]
-
The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium.... Pulmonary Pharmacology & Therapeutics. [Link]
-
Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development. [Link]
-
What is the mechanism of Pipenzolate Bromide?. Patsnap Synapse. [Link]
-
Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]
-
Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. International Journal of Molecular Sciences. [Link]
-
What is the mechanism of Pipecuronium Bromide?. Patsnap Synapse. [Link]
-
Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University Research Week. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. merriam-webster.com [merriam-webster.com]
- 3. A critical review of cholinesterase inhibitors as a treatment modality in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 587-46-2 [amp.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound [synhet.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzpyrinium Bromide Concentration in Acetylcholinesterase Assays
Welcome to the technical support center for the optimization of Benzpyrinium bromide concentration in your acetylcholinesterase (AChE) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this compound as a reversible cholinesterase inhibitor. Here, we will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the scientific integrity and reproducibility of your results.
Introduction to this compound in AChE Assays
This compound is a quaternary ammonium compound that acts as a competitive reversible inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Its mechanism of action involves binding to the active site of AChE, thereby preventing the substrate from accessing it.[2][3] Understanding the kinetics and optimal concentration of this compound is crucial for accurate and reproducible results in your assays.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in AChE inhibition assays.
Question: I am not observing the expected level of AChE inhibition with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to lower-than-expected inhibition. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Inhibitor Concentration | An error in calculating the dilution series or a degraded stock solution can lead to a lower effective concentration of this compound. | Prepare a fresh stock solution of this compound. Verify all calculations for your dilution series. It is advisable to measure the concentration of your stock solution spectrophotometrically if possible. |
| Enzyme Activity Issues | The specific activity of your AChE preparation may be too high, requiring a higher concentration of inhibitor to achieve significant inhibition. Enzyme activity can also decrease with improper storage. | Confirm the specific activity of your enzyme lot. If necessary, adjust the enzyme concentration in your assay. Ensure the enzyme is stored correctly at the recommended temperature and handled on ice. |
| Substrate Concentration Too High | In a competitive inhibition model, a high substrate concentration will outcompete the inhibitor for binding to the enzyme's active site, reducing the apparent inhibition. | Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions. For competitive inhibitors, using a substrate concentration at or below the Km will increase the sensitivity of the assay to inhibition.[4] |
| Assay Buffer Composition | The pH, ionic strength, and presence of certain ions in the assay buffer can influence both enzyme activity and inhibitor binding. | Ensure your assay buffer is at the optimal pH for AChE activity (typically pH 7.4-8.0).[5][6] Maintain a consistent ionic strength across all experiments. |
| Degradation of this compound | The stability of this compound in aqueous solutions, especially over long incubation times or at non-optimal pH, could lead to a decrease in its effective concentration.[7] | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the pre-incubation time of the inhibitor in the assay buffer before the addition of the enzyme or substrate. |
Question: I am observing high background signal or a high rate of spontaneous substrate hydrolysis in my assay. How can I mitigate this?
Answer:
High background can mask the true enzyme activity and affect the accuracy of your inhibition data. The Ellman's assay, commonly used for AChE activity, which utilizes acetylthiocholine as a substrate and DTNB (Ellman's reagent) to detect the product, can be prone to high background.[5]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Acetylthiocholine can spontaneously hydrolyze, especially at alkaline pH, leading to a non-enzymatic reaction with DTNB and a high background signal. | Run a "no-enzyme" control (containing buffer, substrate, and DTNB) to quantify the rate of spontaneous hydrolysis. Subtract this rate from all other readings. If the rate is excessively high, consider optimizing the assay pH to a more neutral range, though this may also affect enzyme activity. |
| Reaction of DTNB with other Thiols | If your sample or reagents contain other free thiol groups, they can react with DTNB, leading to a false-positive signal.[8][9] | Run a "no-substrate" control (containing buffer, enzyme, and DTNB) to check for this. If this is an issue with your sample (e.g., tissue homogenate), sample preparation techniques to remove interfering thiols may be necessary. |
| Light-Sensitive Reagents | Both DTNB and its reaction product, TNB, can be sensitive to light, which may contribute to signal instability. | Keep your reagents and assay plates protected from light as much as possible, especially during incubation steps. |
| Impure Reagents | Contaminants in the buffer, substrate, or enzyme preparation can contribute to background signal. | Use high-purity reagents and water for all assay components. |
Question: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
Answer:
Inconsistent IC50 values are a common challenge in enzyme inhibition assays and often point to subtle variations in experimental conditions.[10]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Variations in Incubation Times | For a reversible inhibitor, the equilibrium between the enzyme, inhibitor, and substrate is critical. Inconsistent incubation times can lead to measurements being taken before this equilibrium is reached. | Standardize all incubation times precisely. For a competitive inhibitor like this compound, a short pre-incubation of the enzyme and inhibitor before adding the substrate can help ensure binding equilibrium is reached. |
| Inconsistent Pipetting | Small errors in pipetting volumes, especially of the concentrated inhibitor stock, can lead to significant variations in the final concentrations and thus the IC50 value. | Use calibrated pipettes and proper pipetting techniques. For highly potent inhibitors, preparing an intermediate dilution plate can minimize errors associated with pipetting very small volumes. |
| Fluctuations in Temperature and pH | Enzyme kinetics are highly sensitive to changes in temperature and pH.[10] | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. Ensure the pH of your buffer is stable and consistent across all experiments. |
| Data Analysis Methods | The curve-fitting model used to calculate the IC50 can influence the result.[11] | Use a consistent, appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to analyze your data. Ensure you have a sufficient number of data points spanning the inhibition curve, ideally with concentrations both above and below the expected IC50.[12][13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on acetylcholinesterase?
A1: this compound is a reversible cholinesterase inhibitor.[1] As a quaternary ammonium compound, it is structurally similar to the choline moiety of acetylcholine. It acts as a competitive inhibitor by binding to the anionic site of the acetylcholinesterase active site, thereby blocking the entry of the substrate, acetylcholine or its analogs like acetylthiocholine.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is generally soluble in water.[5] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in high-purity water or a suitable buffer. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solution at room temperature for extended periods should be experimentally verified if necessary.[7]
Q3: What concentration range of this compound should I use to determine its IC50?
A3: To determine the half-maximal inhibitory concentration (IC50), you should test a range of this compound concentrations that will produce a complete inhibition curve, from 0% to 100% inhibition. A good starting point is to perform a serial dilution over several orders of magnitude (e.g., from 1 nM to 1 mM). Based on the initial results, you can then narrow down the concentration range to have several data points both above and below the estimated IC50.[11][12]
Q4: Can the bromide ion in this compound interfere with the assay?
A4: While bromide ions can interfere with certain chemical tests, in a typical acetylcholinesterase assay using Ellman's method, the concentration of bromide resulting from the dilution of this compound is generally too low to cause significant interference. However, it is always good practice to run a control with a bromide salt (e.g., sodium bromide) at the highest concentration used for this compound to rule out any non-specific effects of the bromide ion.
Q5: How can I determine the type of inhibition (e.g., competitive, non-competitive) for this compound?
A5: To determine the mechanism of inhibition, you can perform kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of this compound. The data can then be plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not change the Vmax but increases the apparent Km.[14]
Part 3: Experimental Protocols
Protocol 1: Determination of the IC50 for this compound
This protocol outlines the steps to determine the IC50 value of this compound using a 96-well plate format and the Ellman's assay.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
ATCI Solution: Prepare a fresh solution of ATCI in Assay Buffer. The final concentration in the well should be at or near the Km of the enzyme.
-
DTNB Solution: Prepare a fresh solution of DTNB in Assay Buffer.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer. The concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.
-
This compound Dilution Series: Prepare a series of dilutions of this compound in Assay Buffer. A 10-point, 3-fold serial dilution is a good starting point.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the this compound dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle control, e.g., Assay Buffer).
-
Add the AChE solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the ATCI and DTNB solution to all wells to start the reaction.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) to determine the IC50 value.[11][12]
-
Part 4: Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of AChE by this compound.
References
-
RSC Publishing. (n.d.). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke. Analyst. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]
-
Elabscience. (n.d.). Rat AChE(Acetylcholinesterase) ELISA Kit. [Link]
-
ACS Publications. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
-
NIH. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. [Link]
-
ResearchGate. (2022). What is the reason TNB loses color during Ellman's assay?. [Link]
-
NIH. (2013). Reversible inhibition of human acetylcholinesterase by methoxypyridinium species. [Link]
-
NIH. (1999). Reversible Inhibition of Acetylcholinesterase and Butyrylcholinesterase by 4,4'-bipyridine and by a Coumarin Derivative. [Link]
-
NIH. (n.d.). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. PMC. [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Dimeric Pyridinium Bromides 1−4 against Two Cancer.... [Link]
-
ResearchGate. (2024). How to calculate IC50 when my percentage of growth inhibition plateaus at 50%-60%?. [Link]
-
NIH. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PMC. [Link]
-
ResearchGate. (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. [Link]
-
NIH. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]
-
NIH. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). [Link]
-
NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
ResearchGate. (n.d.). Rational Design of Reversible Acetylcholinesterase Inhibitors. [Link]
-
NIH. (1982). Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine. [Link]
-
RSC Publishing. (n.d.). A novel method for cetylpyridinium bromide determination in aqueous solution based on fluorescence quenching of dye. Analytical Methods. [Link]
-
NIH. (n.d.). The Stability of Penicillin in Aqueous Solution. PMC. [Link]
-
NIH. (n.d.). Penicillin. III. The Stability of Penicillin in Aqueous Solution. PMC. [Link]
-
NIH. (2010). The aqueous stability of bupropion. [Link]
-
NIH. (1945). Penicillin. III. The Stability of Penicillin in Aqueous Solution. [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of human acetylcholinesterase by methoxypyridinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzpyrinium Bromide Administration in Animal Models
Welcome to the technical support center for the use of Benzpyrinium Bromide in pre-clinical research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this cholinesterase inhibitor. Our goal is to ensure scientific integrity and promote the highest standards of animal welfare in your research.
Introduction to this compound
This compound is a quaternary ammonium compound that functions as a reversible cholinesterase inhibitor. By preventing the breakdown of acetylcholine (ACh), it increases the concentration of ACh at the neuromuscular junction and other cholinergic synapses. This mechanism makes it a valuable tool in various research models, particularly in studies related to neuromuscular function and autonomic pharmacology. However, its mechanism of action is also responsible for its potential side effects. Understanding and managing these effects is critical for successful and ethical animal research.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacological effects and potential side effects of this compound in animal models?
As a cholinesterase inhibitor, this compound's primary effect is the potentiation of cholinergic signaling. The anticipated side effects are a direct extension of this pharmacology and are collectively known as a cholinergic crisis at higher doses. These effects are generally consistent across different animal species, although sensitivity may vary.
Mechanism of Side Effects: The accumulation of acetylcholine leads to overstimulation of muscarinic and nicotinic receptors throughout the body.[1][2]
Common Cholinergic Side Effects (often remembered by the mnemonic SLUDGE/DUMBELS):
Other Significant Side Effects:
-
Muscarinic Effects: Bradycardia (slow heart rate), bronchoconstriction (narrowing of the airways), and miosis (constricted pupils).[3]
-
Nicotinic Effects: Muscle fasciculations (twitching) which can progress to weakness and flaccid paralysis.[1][2]
-
Central Nervous System (CNS) Effects: In compounds that cross the blood-brain barrier, effects can include tremors, ataxia, seizures, and respiratory depression.[2][3] The quaternary ammonium structure of this compound generally limits its CNS penetration.
Bromide-Specific Side Effects: The bromide ion itself can have toxic effects, particularly with chronic administration. These can include:
-
Neurological: Sedation, ataxia, and in severe cases, "bromism," characterized by depression, behavioral changes, and paresis.[4]
-
Endocrine: Effects on the thyroid have been noted in rats with high doses of bromide.[5]
Q2: What are the typical dose ranges for this compound in common animal models?
Specific dose-response data for this compound is not extensively published in recent literature. Therefore, it is crucial to perform dose-range finding studies for your specific animal model and experimental endpoint. Start with low doses and carefully observe the animals for any adverse effects. The effective dose will depend on the route of administration, the species, and the intended pharmacological effect.
Q3: How should I prepare and administer this compound?
Preparation:
-
This compound is typically a water-soluble powder.
-
Use sterile, pyrogen-free saline or another appropriate vehicle for dissolution.
-
Ensure the solution is clear and free of particulates before administration.
-
Prepare fresh solutions for each experiment to ensure potency and sterility.
Administration:
-
Common routes of administration include intravenous (IV), intramuscular (IM), and subcutaneous (SC). The choice of route will influence the onset and duration of action.
-
IV administration will have the most rapid onset and is suitable for acute studies.
-
IM and SC injections will result in slower absorption and a more prolonged effect.
-
Adhere to appropriate injection volumes for the species and route of administration to avoid tissue damage and undue stress to the animal.
Troubleshooting Guide
Issue 1: Excessive Cholinergic Side Effects Observed (e.g., severe salivation, respiratory distress).
Cause: The dose of this compound is too high for the individual animal or the specific experimental conditions. This can lead to a cholinergic crisis.
Immediate Action:
-
Stop the Experiment: If signs of severe distress are observed, the experiment should be halted for that animal.
-
Provide Supportive Care: Ensure the animal has a clear airway. If respiratory distress is severe, veterinary intervention is required.
-
Administer an Antagonist: Atropine is a muscarinic antagonist and can be used to counteract the muscarinic side effects of cholinesterase inhibitors. The dose of atropine should be determined in consultation with a veterinarian. Pralidoxime (2-PAM) may be considered in cases of severe nicotinic effects, as it can reactivate acetylcholinesterase.
Long-Term Solution:
-
Dose Adjustment: Reduce the dose of this compound in subsequent experiments.
-
Dose-Response Study: Conduct a thorough dose-response study to determine the optimal dose that achieves the desired pharmacological effect with minimal side effects.
-
Pre-treatment: In some cases, pre-treatment with a low dose of a peripheral muscarinic antagonist like glycopyrrolate can mitigate some of the unwanted side effects without affecting the neuromuscular actions.
Issue 2: High variability in animal response to this compound.
Cause: Several factors can contribute to variable responses.
-
Animal Health: Underlying health conditions can affect drug metabolism and response.
-
Stress: Stressed animals may have altered physiological responses.
-
Administration Technique: Inconsistent injection technique can lead to variable absorption rates.
-
Fasting Status: The fed or fasted state of the animal can influence drug absorption and metabolism.
Solution:
-
Standardize Procedures: Ensure all animals are handled and dosed in a consistent manner.
-
Acclimatize Animals: Allow for an adequate acclimatization period before the experiment to reduce stress.
-
Health Screening: Use healthy animals and screen for any pre-existing conditions.
-
Control for Variables: Maintain consistent environmental conditions (e.g., temperature, light cycle) and fasting protocols.
Issue 3: Injection site reactions observed after subcutaneous administration.
Cause: This can be due to the chemical properties of the drug solution or improper injection technique.
-
Irritation: The formulation of this compound may be irritating to the subcutaneous tissue.
-
Volume: Injecting too large a volume at a single site can cause tissue distension and inflammation.
-
Technique: Improper needle placement or repeated injections at the same site can lead to tissue damage.
Solution:
-
Vehicle Selection: Ensure the vehicle is non-irritating.
-
Concentration and pH: Use the lowest effective concentration and ensure the pH of the solution is close to physiological levels.
-
Injection Volume and Site Rotation: Adhere to recommended injection volumes for the species and rotate injection sites for repeated dosing.
-
Proper Technique: Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular deposition.
Experimental Protocols and Data
Acute Toxicity and LD50 Data
Table 1: General Acute Toxicity Profile of Cholinesterase Inhibitors in Animal Models
| Species | Route of Administration | Common Signs of Acute Toxicity |
| Rodents (Rat, Mouse) | Oral, IV, IP, SC | Salivation, lacrimation, tremors, convulsions, respiratory distress, lethargy. |
| Canine | Oral, IV, IM | Vomiting, diarrhea, salivation, muscle fasciculations, weakness, bradycardia.[6] |
| Non-Human Primates | IV, IM | Salivation, bradycardia, muscle tremors, respiratory depression. |
This table provides a generalized overview. Specific signs and their severity are dose-dependent.
Protocol for a Dose-Range Finding Study in Rats
This protocol is a general guideline and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Model: Use a small cohort of healthy, adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Group Allocation: Divide animals into several groups (e.g., vehicle control and at least 3-4 dose levels of this compound). Start with a very low dose based on any available literature for similar compounds.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of dosing.
-
Administration: Administer the assigned dose via the intended route of administration (e.g., subcutaneous).
-
Observation: Continuously monitor the animals for the first 4 hours post-dosing, and then at regular intervals for at least 24-48 hours.
-
Scoring of Clinical Signs: Use a standardized scoring sheet to record the presence and severity of cholinergic signs (see Table 2).
-
Endpoint: The study endpoint may be the observation of specific pharmacological effects or the onset of mild, transient side effects. Humane endpoints must be in place for animals showing signs of severe distress.
-
Data Analysis: Analyze the dose-response relationship to identify a range of doses that produce the desired effect with acceptable and minimal side effects.
Table 2: Example Clinical Scoring Sheet for Cholinergic Side Effects
| Clinical Sign | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Salivation | Dry mouth | Slight moisture around the mouth | Drooling | Profuse drooling |
| Lacrimation | Dry eyes | Moist eyes | Tear formation | Excessive tearing |
| Tremors/Fasciculations | No tremors | Fine tremors of extremities | Whole body tremors | Severe, continuous fasciculations |
| Respiration | Normal rate and effort | Slightly increased/decreased rate | Labored breathing, wheezing | Gasping, cyanosis |
| Mobility | Normal | Slight ataxia | Significant weakness, reluctance to move | Paralysis |
Visualizations
Mechanism of Action and Side Effects Pathway
Caption: Mechanism of this compound leading to cholinergic side effects.
Troubleshooting Workflow for Adverse Events
Caption: Workflow for managing adverse events during experiments.
References
-
Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PubMed Central URL: [Link]
-
Title: Cholinesterase Inhibitors and Multisymptom Illnesses Source: Gulf War and Health URL: [Link]
-
Title: Toxicology - MuriGenics Source: MuriGenics URL: [Link]
-
Title: Section 4: Clinical Findings in Cholinesterase Inhibitor Toxicity Are Due to a Mixture of Nicotinic and Muscarinic Effects Source: CDC Archive URL: [Link]
-
Title: Toxicity studies: Acute for nonclinical research Source: Labcorp URL: [Link]
-
Title: Poisoning with acetylcholinesterase inhibitors in dogs: two case reports Source: Veterinarski Arhiv URL: [Link]
-
Title: Perioral behaviors induced by cholinesterase inhibitors: a controversial animal model Source: PubMed URL: [Link]
-
Title: Bromide: the good, the bad, and the ugly of the oldest antiseizure medication Source: Frontiers in Veterinary Science URL: [Link]
-
Title: New insights in animal models of neurotoxicity-induced neurodegeneration Source: Frontiers in Neuroscience URL: [Link]
-
Title: Acute toxicity test no longer needed, industry review finds Source: PharmaTimes URL: [Link]
-
Title: Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior Source: PubMed Central URL: [Link]
-
Title: Acute oral toxicity study of pyridostigmine bromide, permethrin, and DEET in the laboratory rat Source: PubMed URL: [Link]
-
Title: Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds Source: PubMed Central URL: [Link]
-
Title: Toxicity of sodium bromide in rats: effects on endocrine system and reproduction Source: PubMed URL: [Link]
-
Title: Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage Source: MDPI URL: [Link]
-
Title: Side Effects of Pet Medications Source: PetMD URL: [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors: Section 4: Clinical Findings in Cholinesterase Inhibitor Toxicity Are Due to a Mixture of Nicotinic and Muscarinic Effects | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of sodium bromide in rats: effects on endocrine system and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agriculturejournals.cz [agriculturejournals.cz]
Technical Support Center: Overcoming Benzpyrinium Bromide Resistance
Welcome to the technical support center for researchers encountering resistance to Benzpyrinium bromide in cell line models. This guide is designed to provide a logical, evidence-based framework for diagnosing, understanding, and overcoming experimental hurdles related to acquired drug resistance. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most immediate questions that arise when drug efficacy unexpectedly drops.
Q1: My cells have suddenly stopped responding to this compound. What are the most likely causes?
A: An abrupt decrease in sensitivity to this compound typically points to the emergence of a resistant population of cells. The most common mechanisms include the upregulation of drug efflux pumps (like P-glycoprotein), modification of the drug's molecular target, or activation of compensatory signaling pathways that bypass the drug's effect.[1][2] It is also crucial to rule out experimental variables such as inconsistent drug concentration, issues with the cell stock, or contamination.[3][4]
Q2: How can I quantitatively confirm that my cell line has developed resistance?
A: The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) and calculate the Resistance Index (RI). This involves performing a dose-response assay on both your suspected resistant cell line and the original, sensitive (parental) cell line.[5][6] A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.[6]
Q3: What is a Resistance Index (RI) and how do I calculate it?
A: The Resistance Index (RI) is a straightforward ratio that quantifies the degree of resistance. It is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.[7]
RI = IC50 (Resistant Cells) / IC50 (Parental Cells)
An RI value greater than 5 is generally considered a successful establishment of a resistant cell line.[7]
Table 1: Interpreting the Resistance Index (RI)
| RI Value | Interpretation |
|---|---|
| > 1 | The cell line demonstrates increased tolerance to the drug compared to the parental line.[7] |
| = 1 | The cell line exhibits sensitivity equivalent to the parental line.[7] |
| < 1 | The cell line shows greater sensitivity than the parental line (a rare phenomenon).[7] |
Q4: Should I maintain drug pressure on my newly resistant cell line?
A: Yes, it is critical to maintain the resistant phenotype. This is typically achieved by continuously culturing the cells in the presence of a maintenance dose of this compound.[6] This dose is often set at the IC10-IC20 level (the concentration that inhibits 10-20% of cell growth) of the resistant line to ensure that the resistance mechanisms remain active without causing excessive cell death.[6] It is also good practice to periodically re-measure the IC50 to confirm the stability of the resistance.[6]
Part 2: In-Depth Troubleshooting and Strategic Solutions
Once resistance is confirmed, the next step is to identify the mechanism and devise a strategy to overcome it. This section provides detailed workflows for the most common resistance pathways.
Guide 1: Investigating Drug Efflux via ABC Transporters
Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of multidrug resistance (MDR).[[“]] These membrane proteins function as pumps, actively expelling a wide range of compounds, including therapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy.[9][10] Key members of this family include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[9]
This workflow provides a systematic approach to identifying and countering ABC transporter-mediated resistance.
Caption: Workflow for diagnosing and addressing ABC transporter-mediated drug resistance.
Principle: This protocol uses quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in resistant cells relative to their parental counterparts. A significant increase in transcript levels suggests that gene upregulation is a likely resistance mechanism.
Methodology:
-
Cell Culture: Culture both parental and resistant cells to ~80% confluency. Ensure resistant cells are maintained in media containing the appropriate maintenance dose of this compound.
-
RNA Extraction: Isolate total RNA from both cell populations using a high-quality RNA extraction kit (e.g., TRIzol or column-based kits). Assess RNA integrity and quantity using a spectrophotometer or Bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix. For each sample, set up reactions in triplicate for each target gene (ABCB1, ABCG2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Design: Use pre-validated or carefully designed primers.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in the resistant cells is normalized first to the housekeeping gene and then to the parental cell line.
Principle: If qPCR or Western blot confirms transporter overexpression, a functional validation is required. By co-administering this compound with a known ABC transporter inhibitor, you can block the pump's activity. If the cells regain sensitivity, it strongly confirms efflux as the resistance mechanism.[[“]][12]
Methodology:
-
Select Inhibitor: Choose an appropriate inhibitor. Verapamil is a widely used first-generation P-gp inhibitor, while Tariquidar is a more potent and specific third-generation inhibitor.
-
Determine Non-toxic Inhibitor Dose: First, perform a dose-response curve for the inhibitor alone on the parental cells to determine the highest concentration that does not cause significant cytotoxicity.
-
Co-treatment Dose-Response: Perform a this compound dose-response assay on the resistant cells, both with and without the pre-determined non-toxic concentration of the efflux pump inhibitor.
-
Analysis: Calculate the IC50 for this compound in both conditions. A significant fold-decrease in the IC50 in the presence of the inhibitor indicates successful reversal of resistance.
Guide 2: Exploring Target Alteration and Pathway Rewiring
Resistance can also arise if the molecular target of this compound is mutated, preventing the drug from binding, or if the cell activates alternative "bypass" signaling pathways to maintain proliferation and survival.[2][13] While this compound is a known cholinergic agent, its anti-proliferative mechanism in experimental oncology may be analogous to related benzopyran compounds, which have been shown to act as tubulin polymerization inhibitors.[14][15]
Principle: If resistance is not due to efflux, it is often caused by the cell's ability to adapt its internal signaling. A powerful strategy to overcome this is combination therapy, where a second drug is used to block the "escape" route the cancer cell has activated.[1][16] This creates a synthetic lethal situation where blocking two pathways simultaneously is cytotoxic, whereas blocking either one alone is not.
Principle: The checkerboard assay is a systematic method to test for synergy, additivity, or antagonism between two drugs.[16][17] By testing a matrix of concentrations for both drugs, you can identify combinations that are more effective than the sum of their individual effects.
Methodology:
-
Drug Selection: Based on known resistance pathways (e.g., activation of PI3K/Akt or MAPK pathways), select a second compound that targets a node in that pathway.
-
Assay Plate Setup: In a 96-well plate, create a two-dimensional titration matrix. Drug A (this compound) is serially diluted along the rows, and Drug B (the combination partner) is serially diluted along the columns. Include wells for each drug alone and untreated controls.
-
Cell Seeding and Treatment: Seed the resistant cells at a predetermined optimal density and treat them with the drug combinations for a period equivalent to 2-3 cell doublings (typically 48-72 hours).[18]
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, resazurin, or direct cell counting).
-
Data Analysis and Synergy Scoring: Analyze the data using a synergy model like the Bliss Independence or Loewe Additivity model to calculate a synergy score.[17] Scores significantly above zero indicate synergy.
Table 2: Example Checkerboard Assay Data (Percent Inhibition)
| [Drug B] | 0 nM | 10 nM | 20 nM | 40 nM |
|---|---|---|---|---|
| [Benzpyrinium] 0 nM | 0% | 8% | 15% | 25% |
| [Benzpyrinium] 50 nM | 10% | 45% | 58% | 70% |
| [Benzpyrinium] 100 nM | 20% | 65% | 78% | 85% |
| [Benzpyrinium] 200 nM | 35% | 80% | 91% | 95% |
Values in bold represent potential synergistic interactions where the combined inhibition is greater than the expected additive effect.
Guide 3: Reversing Resistance Through Epigenetic Modulation
Epigenetic alterations, such as DNA hypermethylation or histone deacetylation, can silence tumor suppressor genes or activate genes that promote drug resistance without altering the DNA sequence itself.[2][19] These changes are often reversible.
Principle: If you suspect epigenetic silencing is contributing to resistance, you can treat cells with inhibitors of DNA methyltransferases (DNMTi), like 5-Azacytidine, or histone deacetylases (HDACi), like Vorinostat. These agents can reactivate silenced genes and potentially re-sensitize the cells to this compound.[2]
Methodology:
-
Select Agent: Choose a DNMT inhibitor or an HDAC inhibitor.
-
Determine Optimal Dose: Perform a dose-response curve for the epigenetic agent alone to find a concentration that alters methylation or acetylation patterns without being overtly toxic. This can be confirmed by Western blot for acetylated histones (for HDACi) or global methylation assays.
-
Pre-treatment: Culture the resistant cells with the selected epigenetic agent for 48-72 hours to allow for changes in gene expression.
-
Challenge with this compound: After the pre-treatment period, perform a standard this compound dose-response assay on the epigenetically-treated cells.
-
Analysis: Compare the this compound IC50 in the pre-treated cells to that of untreated resistant cells. A significant decrease suggests that epigenetic modifications play a role in the resistance phenotype.
Part 3: Advanced Protocols for In-Depth Investigation
For a more fundamental understanding of resistance, developing a stable model and using advanced genetic tools are essential.
Protocol 3: Generating a Stable this compound-Resistant Cell Line
Principle: The most common method for creating a drug-resistant cell line is the continuous exposure to gradually increasing concentrations of the drug.[7][20] This process mimics the clinical development of acquired resistance and selects for cells that have adapted to survive under drug pressure.
Methodology:
-
Determine Initial IC50: First, accurately measure the IC50 of this compound in your parental cell line.[7]
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[7]
-
Monitor and Passage: Maintain the cells at this concentration, passaging them as they reach confluency. Initially, you may observe significant cell death. Wait for a stable, proliferating population to emerge.[7]
-
Stepwise Dose Escalation: Once the cells are growing robustly, increase the drug concentration by 25-50%.[7] Repeat this gradual dose escalation process. If cell death exceeds 50%, revert to the previous concentration until the culture recovers.[7]
-
Stabilization and Characterization: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50. At this point, the line is considered resistant. Culture the cells at this final concentration for 8-10 passages to ensure stability.[7]
-
Banking: Cryopreserve aliquots of the resistant cell line at regular intervals (every 5-10 passages) to prevent loss and genetic drift.[7]
Protocol 4: Gene Silencing to Reverse Resistance
Principle: RNA interference (RNAi) is a powerful tool for validating the role of a specific gene in drug resistance.[21][22] By using small interfering RNA (siRNA) to temporarily knock down the expression of a suspected resistance gene (e.g., ABCB1), you can observe whether the cells regain sensitivity to the drug.[9][23]
Caption: A streamlined workflow for using siRNA to validate a resistance gene.
References
-
Veszelka, S., et al. (2018). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Consensus. (n.d.). Therapeutic strategies targeting ABC transporters to overcome drug resistance. [Link]
-
BioTecher. (2025). Understanding Cancer Gene Silencing: A Breakthrough in Targeted Cancer Therapy. [Link]
-
Al-Dhfyan, A., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. [Link]
-
Consensus. (n.d.). Therapeutic strategies targeting ABC transporters to overcome drug resistance. [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
-
Li, Y., et al. (2021). Targeting epigenetic regulators to overcome drug resistance in cancers. Signal Transduction and Targeted Therapy. [Link]
-
Al-Yasari, I. H., & Al-Malki, A. H. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers. [Link]
-
Naghizadeh, S., et al. (2018). Gene Silencing Strategies in Cancer Therapy: An Update for Drug Resistance. Current Medicinal Chemistry. [Link]
-
Wu, C. P., et al. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Cancer Letters. [Link]
-
ecancer. (2019). Novel combination of drugs may overcome drug-resistant cancer cells. [Link]
-
Liu, X., et al. (2021). Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo. Letters in Applied Microbiology. [Link]
-
Sane, R., et al. (2023). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Drug Resistance Updates. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. [Link]
-
Lee, J. S., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. PLoS ONE. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Jones, R. (2023). Silencing Epigenetic Complexes Re-sensitizes Drug-Resistant Cancer Cells. The Scientist. [Link]
-
Wikipedia. (n.d.). Gene silencing. [Link]
-
Merriam-Webster. (n.d.). This compound. [Link]
-
Heffernan, T. P., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports. [Link]
-
DrugCentral. (n.d.). This compound. [Link]
-
Lee, S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
PubChem. (n.d.). Benzopyrronium Bromide. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]
-
DigitalOcean. (n.d.). Troubleshooting: Cell Culture. [Link]
-
PubChemLite. (n.d.). This compound (C15H17N2O2). [Link]
-
Tague, E. K., et al. (2021). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Cancer Research. [Link]
-
Sakk, E., et al. (2020). Guided screen for synergistic three-drug combinations. PLoS ONE. [Link]
-
Lehar, J., et al. (2009). Synergistic drug combinations improve therapeutic selectivity. Nature Biotechnology. [Link]
-
Yang, K., et al. (2018). Drug repurposing screens and synergistic drug-combinations for infectious diseases. British Journal of Pharmacology. [Link]
-
Vasan, N., et al. (2014). Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models. Current Protocols in Pharmacology. [Link]
-
Heffernan, T. P., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports. [Link]
-
Buri, A., et al. (1998). Synergistic interaction between proton pump inhibitors and resistance modifiers: promoting effects of antibiotics and plasmid curing. Journal of Pharmacy and Pharmacology. [Link]
-
Chen, Y. C., et al. (2024). Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance. Journal of Biomedical Science. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. [Link]
-
Tuan, T. L., & Chang, F. N. (1979). Differences in cell surface proteins of drug resistant and sensitive cell lines. Canadian Journal of Biochemistry. [Link]
-
Lauria, M., et al. (2024). Investigating the mechanisms underlying resistance to chemoterapy and to CRISPR-Cas9 in cancer cell lines. Scientific Reports. [Link]
-
Hiraoka, A., et al. (1993). Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
-
Shomu's Biology. (2013). Microbiology - Antibiotics Mechanisms of Action. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 5. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. consensus.app [consensus.app]
- 9. oaepublish.com [oaepublish.com]
- 10. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. In Vitro Combination - Kyinno Bio [kyinno.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. the-scientist.com [the-scientist.com]
- 20. atcc.org [atcc.org]
- 21. beatcancer.eu [beatcancer.eu]
- 22. Gene silencing - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Benzpyrinium Bromide Purity and Quality Control
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Benzpyrinium Bromide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into ensuring the purity and quality of this cholinergic agent in a laboratory setting. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Section 1: Core Quality Attributes of this compound
Understanding the fundamental physicochemical properties of this compound is the first step in effective quality control. These attributes dictate its handling, storage, and analytical behavior.
| Property | Value | Source(s) |
| CAS Registry Number | 587-46-2 | [1] |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 337.21 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 114-115 °C | [1] |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether. | [1] |
| pH (1% aq. solution) | 4.5 - 5.5 | [1] |
| UV Maximum (λmax) | 269 nm | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and specifications of this compound.
Q1: What are the ideal storage conditions for this compound powder?
A1: this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature (typically 20-25°C). The carbamate ester linkage in its structure is susceptible to hydrolysis, a process accelerated by moisture and non-neutral pH conditions. Storing it in a desiccated, dark environment is crucial for long-term stability.
Q2: My 1% aqueous solution of this compound has a pH of 6.0. Is this acceptable?
A2: Not ideally. A freshly prepared 1% aqueous solution should have a pH between 4.5 and 5.5[1]. A pH of 6.0 may indicate the presence of basic impurities or the beginning of degradation. The primary degradation pathway is the hydrolysis of the carbamate ester to 1-benzyl-3-hydroxypyridinium bromide and dimethylamine. This process can be base-catalyzed, and a shift in pH may suggest a compromise in purity. We recommend preparing fresh solutions and verifying the pH before use.
Q3: What purity level should I expect for research-grade this compound?
A3: For most research applications, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. While some suppliers may offer lower purity grades, using a high-purity standard is essential for reproducible and reliable experimental data. It is important to note that the official USP monograph for this compound has been retired[1]. Therefore, purity standards are now typically defined by the supplier's Certificate of Analysis (CoA), which should be based on modern, validated analytical methods like HPLC.[2]
Q4: Can I use UV-Vis spectrophotometry alone to determine the concentration of my this compound solution?
A4: While UV-Vis spectrophotometry at its λmax of 269 nm can provide a quick estimation of concentration, it is not a specific method[1]. Any impurity that absorbs at or near this wavelength will interfere with the measurement, leading to an overestimation of the active compound's concentration. For accurate quantification and purity assessment, a separation technique like HPLC is indispensable as it separates the main compound from its impurities before detection.[3]
Section 3: Quality Control Workflow & Protocols
A self-validating quality control system is built on robust analytical methods. The primary method for assessing the purity of this compound is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Overall QC Assessment Workflow
The following diagram outlines a comprehensive workflow for the quality assessment of a new batch of this compound.
Caption: Quality control workflow for this compound.
Protocol: Purity Determination by RP-HPLC
This protocol provides a robust method for separating this compound from potential impurities. The use of an ion-pairing reagent is often beneficial for quaternary ammonium compounds like Benzpyrinium to improve peak shape and retention on C18 columns.[4]
1. Rationale:
-
Stationary Phase (C18): A non-polar stationary phase is chosen for the separation of the moderately non-polar Benzpyrinium cation.
-
Mobile Phase (Acetonitrile/Water with Buffer): A mixture of organic solvent (acetonitrile) and an aqueous buffer provides the necessary polarity to elute the compound. The buffer (e.g., phosphate) maintains a consistent pH, which is critical for reproducible retention times.
-
Ion-Pairing Reagent (e.g., Sodium Dodecyl Sulfate - SDS): The SDS anion pairs with the Benzpyrinium cation, neutralizing its charge and allowing it to be retained and separated more effectively by the non-polar C18 column, resulting in sharper, more symmetrical peaks.
-
UV Detection (269 nm): This wavelength corresponds to the maximum absorbance of this compound, ensuring the highest sensitivity for both the main peak and any UV-active impurities.[1]
2. Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound Reference Standard and sample
-
HPLC-grade acetonitrile, water, monobasic potassium phosphate, and sodium dodecyl sulfate (SDS)
-
0.45 µm membrane filters
3. Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer: Dissolve 1.36 g of monobasic potassium phosphate and 0.5 g of SDS in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of this buffer and acetonitrile. A typical starting gradient could be 70:30 (Buffer:Acetonitrile).
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution identically to the standard solution, using the this compound batch to be tested.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Phosphate Buffer (pH 3.0 with SDS) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 269 nm |
| Run Time | 20 minutes |
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability (RSD of peak area should be <2.0%).[5]
-
Inject the sample solution in duplicate.
-
-
Calculation of Purity:
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Section 4: Troubleshooting Guide
Q: Why am I seeing a new, significant peak in my chromatogram after storing my this compound solution for a week?
A: This is a classic sign of degradation. The most likely cause is the hydrolysis of the carbamate ester bond, especially if the solution was not stored refrigerated or if the pH was not maintained in the acidic range (4.5-5.5)[1]. The degradation product, 1-benzyl-3-hydroxypyridinium bromide, is more polar and will likely elute earlier than the parent compound in a reversed-phase system.
-
Corrective Action: Always use freshly prepared solutions for quantitative experiments. If solutions must be stored, keep them refrigerated (2-8°C) for no more than 24-48 hours and re-verify purity before use.
Q: My this compound peak is showing significant tailing in my HPLC analysis. What's wrong?
A: Peak tailing for a basic, cationic compound like Benzpyrinium is often caused by secondary interactions with acidic silanol groups on the silica-based C18 column.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., 2.5-3.0). This protonates the silanol groups, reducing their interaction with the positive charge of the analyte.
-
Use an Ion-Pairing Reagent: As described in the protocol, an agent like SDS or decanesulfonate can significantly improve peak shape for cationic compounds.[4]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or base-deactivated to minimize available silanol groups. Using such a column is highly recommended.
-
Q: The purity of my new batch of this compound is lower than the supplier's Certificate of Analysis. Why?
A: Discrepancies can arise from several sources:
-
Improper Handling: The sample may have absorbed moisture during weighing or storage, initiating degradation. Always handle the powder in a low-humidity environment.
-
Analytical Method Differences: Your HPLC method may have better resolution for certain impurities than the method used by the supplier. Check the chromatographic conditions on their CoA.
-
System Contamination: A contaminated HPLC system or impure solvents can introduce extraneous peaks. Run a blank gradient to confirm system cleanliness.
-
Degradation in Solution: Ensure your sample diluent is appropriate and that the analysis is performed promptly after dissolution.
Section 5: Potential Impurities and Degradation Pathways
Knowledge of potential impurities is critical for developing a stability-indicating analytical method. Impurities can originate from the synthesis process or from subsequent degradation.
Process-Related Impurities:
Based on the synthesis from 3-hydroxypyridine dimethylcarbamate and benzyl bromide, potential impurities include[1]:
-
Unreacted Starting Materials: Residual 3-hydroxypyridine dimethylcarbamate or benzyl bromide.
-
Side-Products: Impurities from the synthesis of benzyl bromide itself, such as other brominated toluenes.[6]
Degradation Pathway: Hydrolysis
The primary degradation route for this compound is hydrolysis of the carbamate ester linkage. This reaction is catalyzed by both acid and base but is generally more rapid under basic conditions.
Caption: Primary degradation pathway of this compound.
This degradation pathway underscores the importance of controlling moisture and pH during storage and handling to maintain the integrity of the compound.
References
-
This compound. Merck Index Online. [Link]
- CN103819305A - Production process for synthesizing benzyl bromide.
-
This compound Definition & Meaning. Merriam-Webster Medical. [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
-
Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. Semantic Scholar. [Link]
-
(PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. ResearchGate. [Link]
-
Decomposition pathway of pyridostigmine bromide. ResearchGate. [Link]
-
Structural Characterization of a Degradation Product of Rocuronium Using Nanoelectrospray-High Resolution Mass Spectrometry. PubMed. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Acceptability of Standards from Alternative Compendia (BP/EP/JP). FDA. [Link]
-
Pharmacopeia: EP, USP and JP. APG Pharma. [Link]
-
(PDF) Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. ResearchGate. [Link]
-
SOURCES OF IMPURITIES IN PHARMACOPOEIAL SUBSTANCES. SNS Courseware. [Link]
-
Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. Journal of Applied Pharmaceutical Science. [Link]
Sources
Mitigating off-target effects of Benzpyrinium bromide
Technical Support Center: Benzpyrinium Bromide
Last Updated: 2026-01-22
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating the off-target effects of this cholinergic agent. As a quaternary ammonium compound and cholinesterase inhibitor, this compound's primary action is to increase the concentration of acetylcholine at the synaptic cleft.[1][2] While this is key to its mechanism, it is also the source of its potential off-target effects. This guide offers a structured, question-and-answer approach to troubleshoot and refine your experimental design, ensuring data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cholinesterase inhibitor. It reversibly binds to and inactivates the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at cholinergic synapses.[1][3] This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors.[4][5]
Q2: What are the fundamental off-target effects I should be aware of when using this compound?
A2: The off-target effects of this compound are a direct extension of its on-target mechanism—the systemic increase in acetylcholine.[6] This can lead to the overstimulation of cholinergic receptors in tissues and organs not under investigation. These effects are broadly categorized by the type of acetylcholine receptor being stimulated:
-
Muscarinic Effects: These arise from the overstimulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors found on various organs, including smooth muscle, cardiac muscle, and glands.[4][7] Common manifestations include increased salivation, lacrimation, urination, diaphoresis (sweating), gastrointestinal upset, and emesis (vomiting), sometimes referred to by the mnemonic SLUDGE.[1] Bradycardia (slowed heart rate) and hypotension are also potential cardiovascular effects.[1][6]
-
Nicotinic Effects: These result from the overstimulation of nicotinic acetylcholine receptors, which are ligand-gated ion channels located at the neuromuscular junction and in autonomic ganglia.[7][8] In experimental settings, this can manifest as muscle fasciculations, tremors, and in some cases, weakness.[6][9]
Q3: How do I differentiate between muscarinic and nicotinic off-target effects in my experiment?
A3: The most effective way to differentiate between these two types of effects is through the use of selective antagonists.
-
To identify muscarinic effects, you can pre-treat your experimental system with a muscarinic receptor antagonist, such as atropine . Atropine competitively blocks muscarinic receptors, thereby preventing the effects of increased acetylcholine at these sites.[9][10] If the observed off-target effect is diminished or abolished in the presence of atropine, it is likely mediated by muscarinic receptors.
-
To identify nicotinic effects, you can use a nicotinic receptor antagonist. The choice of antagonist depends on the location of the receptors. For ganglionic nicotinic receptors, mecamylamine or hexamethonium can be used.[11] For nicotinic receptors at the neuromuscular junction, agents like pancuronium bromide are effective blockers.[12][13]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.
Issue 1: I'm observing unexpected changes in cell morphology or viability in my in vitro culture after treatment with this compound.
-
Question: Could this be an off-target effect?
-
Answer & Rationale: Yes. Many non-neuronal cells express cholinergic receptors. Overstimulation of these receptors can trigger signaling cascades that affect cell proliferation, differentiation, and apoptosis. The first step is to determine if your cell line expresses muscarinic or nicotinic receptors. A literature search or RT-PCR for cholinergic receptor subunits is recommended.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro off-target effects.
Issue 2: My in vivo animal model is showing systemic side effects (e.g., salivation, tremors, altered heart rate) that are confounding my primary endpoint measurements.
-
Question: How can I isolate the central effects of this compound from these peripheral side effects?
-
Answer & Rationale: This is a classic challenge when working with centrally-acting cholinergic agents. The goal is to block the peripheral effects without interfering with the central mechanism you are studying. Since this compound is a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier. However, if you are administering it directly to the CNS, you will still need to manage peripheral effects if there is any systemic leakage.
-
-
Mitigation Strategy:
-
Administer a peripherally-restricted muscarinic antagonist: Co-administration of a muscarinic antagonist that does not readily cross the blood-brain barrier, such as glycopyrrolate , can mitigate peripheral muscarinic side effects like salivation and bradycardia without affecting central cholinergic transmission.[9]
-
Titrate the dose: Carefully determine the minimum effective dose of this compound for your desired on-target effect. This can significantly reduce the severity of off-target effects.
-
Refine the route of administration: If possible, use a localized delivery method (e.g., stereotactic injection into a specific brain region) to minimize systemic exposure.
-
Part 3: Experimental Protocols
Protocol 1: Determining the Contribution of Muscarinic Receptor Activation to an Observed Off-Target Effect In Vitro
Objective: To pharmacologically dissect whether an observed cellular response to this compound is mediated by muscarinic acetylcholine receptors.
Materials:
-
Your cell line of interest
-
This compound stock solution
-
Atropine sulfate stock solution (e.g., 10 mM in sterile water or DMSO)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., for viability, signaling pathway activation)
Procedure:
-
Cell Seeding: Plate your cells at a density appropriate for your specific assay and allow them to adhere and reach the desired confluency.
-
Dose-Response of this compound: Determine the EC50 or a concentration that elicits a robust on-target effect for this compound in your assay. This will be your challenge concentration.
-
Antagonist Pre-treatment:
-
Prepare a dilution series of atropine in your cell culture media. A typical starting range is 10 nM to 10 µM.
-
Aspirate the old media from your cells and replace it with the atropine-containing media. Include a vehicle control (media with the same concentration of solvent used for atropine).
-
Incubate for 30-60 minutes at 37°C. This allows the antagonist to bind to the muscarinic receptors.
-
-
This compound Challenge:
-
Add this compound at the pre-determined challenge concentration to the wells already containing atropine or vehicle.
-
Also include a control group with this compound alone and a vehicle-only control.
-
-
Incubation and Analysis: Incubate for the desired duration of your experiment. Then, perform your assay to measure the endpoint of interest.
Data Interpretation:
| Treatment Group | Expected Outcome if Effect is Muscarinic |
| Vehicle Control | Baseline response |
| This compound alone | Significant change from baseline |
| Atropine alone | No significant change from baseline |
| Atropine + this compound | Response is attenuated or completely blocked in a dose-dependent manner with increasing atropine concentration. |
Create a bar graph plotting your response for each treatment group. A statistically significant reduction in the effect of this compound in the presence of atropine confirms muscarinic receptor involvement.
Sources
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merriam-webster.com [merriam-webster.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitt Medical Neuroscience | Cholinergic Receptors [pittmedneuro.com]
- 8. quora.com [quora.com]
- 9. litfl.com [litfl.com]
- 10. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Atropine | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. Efficacy and toxicity of drug combinations in treatment of physostigmine toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pancuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzpyrinium Bromide Experimental Variability and Reproducibility
Welcome to the technical support center for Benzpyrinium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent acetylcholinesterase inhibitor. Here, we will delve into the common challenges that can lead to experimental variability and provide comprehensive troubleshooting strategies to enhance the reproducibility of your results. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Understanding this compound
This compound is a cholinergic drug that exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] Its action is similar to that of neostigmine, leading to an accumulation of acetylcholine (ACh) at cholinergic synapses.[2] This accumulation enhances the stimulation of both muscarinic and nicotinic receptors, resulting in various physiological responses.[3]
Mechanism of Action: A Closer Look
This compound is a reversible inhibitor of acetylcholinesterase. The inhibition of AChE prevents the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synaptic cleft. This leads to prolonged stimulation of cholinergic receptors on postsynaptic membranes.[1]
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the action of this compound.
Caption: Mechanism of this compound at the neuromuscular junction.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during experiments with this compound.
Q1: Why am I seeing significant variability in the dose-response curve of this compound between experiments?
A1: Variability in dose-response curves is a frequent challenge. Several factors can contribute to this:
-
Reagent Preparation and Storage: Inconsistent preparation of stock solutions, improper storage leading to degradation, and variability in buffer composition can all affect the potency of this compound.
-
Experimental Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly alter enzyme kinetics and, consequently, the inhibitory effect of the compound.[2]
-
Enzyme Activity: The specific activity of your acetylcholinesterase preparation can differ between batches or degrade over time with improper storage.
-
Pipetting Accuracy: Inaccurate dispensing of small volumes of the inhibitor or other reagents is a major source of error.
-
Data Analysis: The choice of curve-fitting model and software can influence the calculated IC50 values.
Q2: My in vivo experiments are showing inconsistent physiological responses to this compound. What could be the cause?
A2: In vivo studies introduce a higher level of complexity. In addition to the factors mentioned above, consider the following:
-
Animal-Specific Factors: The age, weight, sex, and genetic background of the animals can influence their response to cholinergic agents.
-
Physiological State: The health status of the animals, including underlying pathologies, can alter cholinesterase levels and drug metabolism.
-
Route of Administration: The method of drug delivery (e.g., intravenous, intraperitoneal) can affect the pharmacokinetics and bioavailability of this compound.
-
Stress: Handling and experimental procedures can induce stress in animals, which may alter physiological responses.
Q3: How can I ensure the quality and concentration of my this compound stock solution?
A3: Proper quality control of your starting material is crucial.
-
Source a High-Purity Compound: Obtain this compound from a reputable supplier with a certificate of analysis (CoA) detailing its purity.
-
Analytical Validation: If possible, independently verify the purity and concentration of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically protected from light and moisture at a controlled temperature.[5][6]
Section 3: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values in AChE Assay | Reagent variability, inconsistent experimental conditions, pipetting errors. | 1. Prepare fresh stock solutions and buffers for each experiment. 2. Strictly control temperature, pH, and incubation times. 3. Calibrate pipettes regularly and use appropriate techniques for small volumes. 4. Use a consistent data analysis method.[2] |
| High Background Signal in Control Wells | Contamination of reagents or substrate instability. | 1. Use high-purity water and reagents. 2. Prepare fresh substrate solution for each assay. 3. Check for and eliminate sources of microbial contamination. |
| Low Signal or No Inhibition | Inactive enzyme, degraded inhibitor, or incorrect assay setup. | 1. Verify the activity of your acetylcholinesterase with a known inhibitor as a positive control. 2. Prepare a fresh stock solution of this compound. 3. Double-check all reagent concentrations and volumes in your assay protocol.[7][8] |
| Irreproducible Muscle Contraction in in vitro Preparations | Tissue viability issues, inconsistent stimulation parameters, or temperature fluctuations. | 1. Ensure proper dissection and handling of the muscle tissue to maintain viability. 2. Standardize the electrical stimulation parameters (voltage, frequency, duration). 3. Maintain a constant temperature in the organ bath.[9] |
| Unexpected Animal Mortality or Severe Adverse Effects in vivo | Overdosing, leading to a cholinergic crisis. | 1. Carefully review and validate your dose calculations. 2. Differentiate between a myasthenic crisis (insufficient effect) and a cholinergic crisis (excessive effect).[10][11] 3. Have an anticholinergic agent like atropine available as an antidote in case of a cholinergic crisis.[12] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the product of the reaction between thiocholine (produced by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[13]
Materials:
-
Acetylcholinesterase (from a commercial source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the solvent used for the inhibitor to the control wells.
-
Add 20 µL of your this compound dilutions to the test wells.
-
Add 20 µL of AChE working solution to the control and test wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 200 µL of the ATCI/DTNB solution to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Protocol 2: Quality Control of this compound Solution by HPLC-UV
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your system.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
HPLC system with a UV detector
-
C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffered mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer. The exact ratio and buffer concentration should be optimized.[4]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard of a known concentration in the mobile phase.
-
Prepare serial dilutions of the standard to create a calibration curve.
-
Dilute your experimental stock solution to fall within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength (a wavelength scan should be performed to determine the optimal wavelength for detection).
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.
-
Section 5: Data Presentation
Table 1: Factors Influencing Experimental Reproducibility
| Factor | Source of Variability | Mitigation Strategy |
| Reagent Quality | Purity of this compound, enzyme activity, buffer components. | Use high-purity reagents, validate enzyme activity, and prepare fresh buffers. |
| Solution Stability | Degradation due to pH, temperature, and light exposure. | Store stock solutions appropriately, prepare fresh working solutions, and protect from light.[5][14][15] |
| Experimental Technique | Pipetting errors, inconsistent timing, temperature fluctuations. | Calibrate equipment, use standardized protocols, and maintain a controlled environment.[2] |
| Biological System | Animal-to-animal variation, cell line passage number, tissue health. | Use age- and weight-matched animals, use consistent cell passages, and ensure tissue viability. |
| Data Analysis | Choice of statistical methods and curve-fitting models. | Use consistent and appropriate data analysis methods. |
Section 6: References
-
Benchchem. (2025, November 10). Technical Support Center: Troubleshooting Inconsistent Results with Acetylcholinesterase (AChE) Inhibitors. Retrieved from Benchchem.
-
Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. Retrieved from Sigma-Aldrich.
-
Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from Boster Bio.
-
Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests. Retrieved from Sigma-Aldrich.
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from PubMed Central.
-
GetBodySmart. (2022, October 12). Neuromuscular junction: structure and diagram. Retrieved from GetBodySmart.
-
PubMed. (2005, August). Myasthenia gravis: myasthenia vs. cholinergic crisis. Retrieved from PubMed.
-
WikEM. (2018, September 13). Template:Myasthenic vs cholinergic crisis. Retrieved from WikEM.
-
ResearchGate. (n.d.). Diagram of the neuromuscular junction. Top, A nerve action potential.... Retrieved from ResearchGate.
-
Elabscience. Rat AChE(Acetylcholinesterase) ELISA Kit. Retrieved from Elabscience.
-
Dr.Oracle. (2025, December 15). What are the differences between myasthenic crisis and cholinergic crisis, and how are they managed postoperatively?. Retrieved from Dr.Oracle.
-
PubMed. (n.d.). [Investigations into neostigmine-induced inhibition of neuromuscular transmission]. Retrieved from PubMed.
-
Dr Belal Bin Asaf. (2025, May 28). Difference Between Myasthenia Gravis and Cholinergic Crisis. Retrieved from Dr Belal Bin Asaf.
-
Journal of Universitas Airlangga. (2020, July 29). MYASTHENIA CRISIS VS CHOLINERGIC CRISIS: CHALLENGES IN CRISIS MANAGEMENT WITHOUT PLASMAPHERESIS OR INTRAVENOUS IMMUNOGLOBULIN (I. Retrieved from Journal of Universitas Airlangga.
-
PubMed. (1978, May). Neostigmine-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology. Retrieved from PubMed.
-
National Center for Biotechnology Information. (2022, May 23). Contractile force assessment methods for in vitro skeletal muscle tissues. Retrieved from PMC.
-
National Institutes of Health. (n.d.). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Retrieved from NIH.
-
ResearchGate. (n.d.). Schematic diagram of the neuromuscular junction (NMJ), which is formed.... Retrieved from ResearchGate.
-
Slideshare. (n.d.). Factors that influence a muscle contraction | PPTX. Retrieved from Slideshare.
-
Wikipedia. (n.d.). Neuromuscular junction. Retrieved from Wikipedia.
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from Assay Genie.
-
Benchchem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Retrieved from Benchchem.
-
Axion BioSystems. Neuromuscular Junction In Vitro Assay. Retrieved from Axion BioSystems.
-
PubMed. (n.d.). Neostigmine-induced alterations at the mammalian neuromuscular junction. II. Ultrastructure. Retrieved from PubMed.
-
Study Mind. The Neuromuscular Junction (A-level Biology). Retrieved from Study Mind.
-
National Center for Biotechnology Information. (n.d.). Experimental basis of the hypotheses on the mechanism of skeletal muscle contraction. Retrieved from PMC.
-
Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from Wikipedia.
-
National Center for Biotechnology Information. (n.d.). Variability in training-induced skeletal muscle adaptation. Retrieved from PMC.
-
PubMed Central. (n.d.). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Retrieved from PubMed Central.
-
ResearchGate. (2025, August 9). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. Retrieved from ResearchGate.
-
Hebei New Century Pharmaceutical Co., Ltd. Benzalkonium Bromide Solution. Retrieved from Hebei New Century Pharmaceutical Co., Ltd.
-
ChemicalBook. This compound | 587-46-2. Retrieved from ChemicalBook.
-
ResearchGate. (2025, August 6). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. Retrieved from ResearchGate.
-
National Center for Biotechnology Information. (n.d.). Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography. Retrieved from NIH.
-
Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Retrieved from Sigma-Aldrich.
-
HELIX Chromatography. HPLC Methods for analysis of Bromide ion. Retrieved from HELIX Chromatography.
-
ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from ResearchGate.
-
Semantic Scholar. Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Retrieved from Semantic Scholar.
-
Pharma Updater. (2023, February 28). Procedure for preparation and standardization of 0.1N Bromine Solution. Retrieved from Pharma Updater.
-
Google Patents. EP1171649B1 - Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control. Retrieved from Google Patents.
-
ResearchGate. (2025, August 10). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from ResearchGate.
-
YouTube. (2015, May 7). Preparation of Bromine. Retrieved from YouTube.
-
National Center for Biotechnology Information. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from PMC.
Sources
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Simultaneous Determination of Clidinium Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harmony-pharma.com [harmony-pharma.com]
- 6. This compound | 587-46-2 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Contractile force assessment methods for in vitro skeletal muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myasthenia gravis: myasthenia vs. cholinergic crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. [Investigations into neostigmine-induced inhibition of neuromuscular transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safe handling and disposal of Benzpyrinium bromide
Technical Support Center: Benzpyrinium Bromide
A Senior Application Scientist's Guide to Safe Handling and Disposal
Welcome to the technical support center for this compound. As researchers and drug development professionals, your safety and the integrity of your experiments are paramount. This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a comprehensive understanding of how to handle this potent cholinergic agent safely and effectively. Given that detailed safety data for this compound (CAS 587-46-2) is not as widely published as for more common reagents, this guide synthesizes information on its known chemical properties with established best practices for handling analogous quaternary ammonium compounds and potent pharmaceutical agents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and safe handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary ammonium salt, specifically 1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide.[1] Structurally, it is a cholinergic agent, and like similar compounds such as Prifinium bromide and Otilonium bromide, it is anticipated to function as a muscarinic receptor antagonist.[2][3] These receptors are pivotal in the parasympathetic nervous system, regulating smooth muscle contraction. By blocking acetylcholine from binding to these receptors, this compound likely inhibits muscle contractions, giving it spasmolytic (anti-spasmodic) properties.[2][4] Understanding this mechanism is crucial for safety, as accidental exposure could lead to systemic anticholinergic effects.
Q2: What are the known physical and chemical properties of this compound?
A2: this compound is a crystalline solid.[1] It is freely soluble in water and alcohol but practically insoluble in ether.[1] This high water solubility means it can be readily absorbed through mucous membranes and can easily contaminate aqueous environments if not handled properly. A 1% aqueous solution has a pH between 4.5 and 5.5, indicating it is mildly acidic.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 587-46-2 | [1] |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 337.21 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 114-115 °C | [1] |
| Solubility | Freely soluble in water and alcohol; Insoluble in ether | [1] |
| pH (1% aq. soln) | 4.5 - 5.5 |[1] |
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A3: Due to its potential potency and anticholinergic effects, a stringent PPE protocol is non-negotiable. The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.
-
Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of aerosolized powder.[5]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities of powder or where splashing of solutions is possible, chemical splash goggles are required.
-
Hand Protection: Use nitrile gloves. Given that no specific breakthrough time data is available for this compound, the best practice is to double-glove when handling the pure compound or concentrated solutions. Remove and replace gloves immediately if they become contaminated.[6]
-
Body Protection: A fully buttoned laboratory coat must be worn. Ensure cuffs are tucked into gloves to prevent skin exposure.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 respirator may be advisable as a secondary precaution when handling large quantities of the powder outside of a glovebox.
Q4: What are the proper storage conditions for this compound?
A4: Proper storage is critical to maintaining the compound's integrity and ensuring safety. Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials, particularly strong oxidizing agents.[5] Due to its potential toxicity, store it in a designated area for potent compounds, and maintain an accurate inventory.
Q5: What should I do in case of accidental exposure?
A5: Immediate and correct action is vital. The response depends on the route of exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration (using universal precautions) and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.
In all cases, provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments, emphasizing the scientific principles behind each step.
Scenario 1: A small amount (<1 gram) of solid this compound powder has been spilled inside the chemical fume hood.
-
Problem: Accidental spill of potent powder.
-
Causality: Spills often occur during weighing or transfer due to static electricity or minor tremors. The primary risks are aerosolization and contamination of the workspace.
-
Solution Protocol:
-
Do Not Panic: Keep the fume hood sash at the lowest practical height to contain the powder.
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Enhance PPE: Ensure you are wearing the appropriate PPE, including double gloves and goggles.
-
Decontamination: Gently cover the spill with paper towels dampened with water. This prevents the fine powder from becoming airborne. Do not pour water directly on the spill, as this could cause it to splash.
-
Collection: Carefully wipe the area from the outside of the spill inward. Place the contaminated paper towels into a designated hazardous waste bag or container.[9]
-
Final Cleaning: Perform a secondary cleaning of the area with a 10% bleach solution followed by a 70% ethanol or isopropanol wipe-down to ensure complete decontamination.
-
Waste Disposal: Seal the waste bag, label it clearly as "this compound contaminated debris," and dispose of it according to your institution's hazardous waste guidelines.[9]
-
Scenario 2: A 10 mL solution of 10 mM this compound in water has been spilled on the lab bench.
-
Problem: Liquid spill outside of primary engineering controls.
-
Causality: The high water solubility of this compound means the spill can spread quickly, and the solute can be readily absorbed upon contact.
-
Solution Protocol:
-
Control and Contain: Immediately alert others and restrict access to the area. If possible, without risking further exposure, place absorbent pads around the spill to prevent it from spreading.[10]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[9][11] Do not use paper towels initially as they may not be sufficient and could lead to dripping.
-
Collection: Once the liquid is fully absorbed, carefully scoop or sweep the material into a designated hazardous waste container.[9]
-
Surface Decontamination: Clean the spill area thoroughly. A recommended procedure is:
-
First, wash with a soap and water solution.
-
Second, wipe with a 10% bleach solution (a strong oxidizer that can degrade many organic compounds). Allow a contact time of 10-15 minutes.
-
Finally, rinse with water and wipe with 70% ethanol.
-
-
Waste Disposal: All contaminated materials (absorbent, pads, gloves) must be placed in a sealed, labeled hazardous waste container for proper disposal.[10]
-
Scenario 3: How do I dispose of waste containing this compound?
-
Problem: Proper disposal of a potent, water-soluble organic compound.
-
Causality: Improper disposal, such as drain disposal, is prohibited for most potent pharmaceutical agents as it can contaminate waterways and is non-compliant with regulations.[12] The compound must be rendered non-hazardous or disposed of via a certified hazardous waste vendor.
-
Solution Protocol:
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Aqueous Waste Treatment (if permissible by your institution): For dilute aqueous solutions, chemical degradation may be an option prior to collection.
-
Principle: Alkaline hydrolysis can degrade carbamate esters like this compound.
-
Method: Adjust the pH of the aqueous waste to >10 with 1 M NaOH and stir at room temperature for several hours (e.g., overnight) in a fume hood. This should hydrolyze the carbamate group. The resulting solution must still be collected as hazardous waste, but it will be partially degraded. NOTE: Always check with your institution's Environmental Health & Safety (EHS) office before attempting any chemical neutralization.
-
-
Final Disposal: All waste streams must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[15] Never dispose of this compound down the sanitary sewer.[12]
-
Visual Workflows
Diagram 1: Laboratory Lifecycle of this compound
This diagram illustrates the complete workflow for handling this compound, from acquisition to final disposal, highlighting critical control points.
Caption: Workflow from receiving to disposal of this compound.
Diagram 2: Decision-Making for a this compound Spill
This flowchart provides a logical path for responding to a chemical spill, prioritizing safety and effective containment.
Sources
- 1. This compound [drugfuture.com]
- 2. What is the mechanism of Prifinium Bromide? [synapse.patsnap.com]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pipenzolate Bromide? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. nj.gov [nj.gov]
- 7. chamberlandresearch.com [chamberlandresearch.com]
- 8. carlroth.com [carlroth.com]
- 9. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. nems.nih.gov [nems.nih.gov]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. research.hawaii.edu [research.hawaii.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Improving the bioavailability of Benzpyrinium bromide in experiments
Technical Support Center: Benzpyrinium Bromide Bioavailability
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for researchers working with this compound. As a Senior Application Scientist, I understand the unique challenges associated with achieving consistent and meaningful results with permanently charged compounds. This guide is designed to move beyond simple protocols and provide a framework for understanding the underlying scientific principles that govern bioavailability. Our goal is to empower you to troubleshoot effectively and design robust experiments that yield reliable data.
The core challenge with this compound, a quaternary ammonium compound, is its inherently low oral bioavailability.[1][2] Its permanent positive charge results in high water solubility and extremely poor permeability across the lipid-rich intestinal epithelium.[1] This guide will explore formulation strategies and experimental methodologies to overcome this fundamental obstacle.
Part 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental properties of this compound and the biological barriers that limit its systemic absorption after oral administration.
Q1: What is this compound and why is its oral bioavailability so low?
A1: this compound is a quaternary ammonium compound containing a permanently positively charged nitrogen atom.[3][4][5][6] This structural feature makes the molecule highly water-soluble but poorly lipophilic. For a drug to be absorbed orally, it must pass through the lipid bilayer of the intestinal epithelial cells. The high polarity and permanent charge of this compound severely hinder its ability to partition into and diffuse across these membranes, leading to very low absorption and, consequently, poor oral bioavailability.[1][2] This is a common challenge for all drugs in this chemical class.[7]
Q2: What are the primary biological barriers limiting the absorption of this compound?
A2: The primary barriers in the gastrointestinal (GI) tract are multifaceted:
-
The Mucus Layer: This is a viscoelastic gel that can trap and slow the diffusion of molecules, especially charged ones, before they even reach the cell surface.
-
The Intestinal Epithelium: This single layer of cells is the main hurdle. Drugs can cross it via two main routes:
-
Transcellular Route: Passing through the cells. This is the dominant pathway for most drugs but is highly unfavorable for charged, hydrophilic molecules like this compound.
-
Paracellular Route: Passing between the cells through the tight junctions. This route is typically restricted to very small molecules, and the junctions are cation-selective, which can further impede the passage of positively charged compounds.
-
-
P-glycoprotein (P-gp) Efflux: The intestines express efflux pumps like P-gp that can actively transport absorbed drugs back into the intestinal lumen, further reducing net absorption.[2]
-
Enzymatic Degradation: While less of a concern for stable quaternary amines compared to peptides, potential metabolism within the GI tract or gut wall can also reduce bioavailability.
Caption: Workflow of oral drug absorption highlighting key barriers for this compound.
Part 2: Formulation Strategies & Troubleshooting Guides
Simply increasing the dose of a poorly bioavailable drug is often not a viable solution due to potential side effects.[1] The key is to rationally design a formulation that overcomes the specific barriers identified above.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a powerful tool for enhancing the oral bioavailability of challenging compounds.[8][9] By encapsulating the drug, they can protect it from the harsh GI environment and facilitate its transport across the intestinal epithelium.[10][11]
FAQ: How can lipid-based systems like liposomes or Solid Lipid Nanoparticles (SLNs) help improve the bioavailability of a hydrophilic drug like this compound?
Answer: It may seem counterintuitive to use lipids for a water-soluble drug, but these systems are highly effective.
-
Encapsulation: this compound can be encapsulated within the aqueous core of liposomes or within water channels in the solid lipid matrix of SLNs.[12][13] This encapsulation protects the drug from degradation and premature metabolism in the GI tract.[14][15]
-
Improved Transport: These nanoparticles can be taken up by specialized M-cells in the Peyer's patches of the intestine, leading to lymphatic uptake.[16][17] This pathway bypasses the liver's first-pass metabolism, which can significantly increase bioavailability.[18]
-
Enhanced Permeability: The lipid components themselves can interact with the cell membrane, transiently increasing its fluidity and promoting drug absorption.[12]
Caption: Structures of a liposome and a Solid Lipid Nanoparticle (SLN) for drug delivery.
Troubleshooting Guide: LBDDS Formulation
| Issue Encountered | Potential Cause | Troubleshooting Steps & Rationale |
| Low Drug Entrapment Efficiency (<10%) | Drug leakage during formulation; poor affinity of the drug for the chosen system. | 1. Optimize Lipid Composition: For liposomes, include charged lipids (e.g., DOTAP) to create electrostatic interaction with the positively charged this compound. 2. Modify the Hydration Medium: Increase the ionic strength of the buffer used for liposome hydration to reduce the osmotic gradient that can cause leakage. 3. Use a Different Loading Method: Switch from passive loading (hydration) to an active loading method using a pH or ion gradient, which can dramatically increase the entrapment of ionizable drugs. |
| Particle Size is Too Large (>500 nm) or Polydisperse (PDI > 0.3) | Insufficient energy input during homogenization/sonication; aggregation of particles. | 1. Increase Homogenization Pressure/Sonication Time: Ensure adequate energy is supplied to break down lipid structures into the nano-range.[19] 2. Optimize Surfactant Concentration (for SLNs): An insufficient amount of surfactant will fail to stabilize the newly formed nanoparticles, leading to aggregation.[16] 3. Check Lipid/Surfactant Compatibility: Ensure the chosen components are miscible and form stable particles. |
| Poor In Vivo Performance Despite Good Formulation | Rapid clearance by the reticuloendothelial system (RES); instability in the GI tract. | 1. Add a PEGylated Lipid: Incorporate a lipid conjugated to polyethylene glycol (PEG) into the formulation. This creates a "stealth" effect, reducing opsonization and clearance by the RES, thereby increasing circulation time.[8] 2. Use Enteric Coatings: For oral delivery, encapsulate the liposomes or SLNs in a larger capsule or microsphere coated with a pH-responsive polymer (e.g., Eudragit®) that dissolves only in the higher pH of the intestine, protecting the formulation from stomach acid.[17][20] |
Permeation Enhancers & Ion-Pairing
These strategies aim to modify either the drug itself or the biological barrier to facilitate absorption.
FAQ: What is the mechanism of permeation enhancers, and how does ion-pairing work for a compound like this compound?
Answer:
-
Permeation Enhancers: These are compounds that reversibly increase the permeability of the intestinal epithelium.[21][22] They can act through several mechanisms, such as fluidizing the lipid bilayer or, more commonly for hydrophilic drugs, modulating the tight junctions that hold adjacent cells together.[23] This transiently "opens" the paracellular pathway, allowing molecules like this compound to pass between the cells.[21]
-
Ion-Pairing: This is a chemical strategy to overcome the charge barrier.[24] By adding an oppositely charged species (an organic acid or a long-chain fatty acid) to the formulation, a neutral ion-pair complex can be formed with the positively charged this compound.[1] This complex is more lipophilic (less water-soluble) than the drug alone, allowing it to partition into and diffuse across the cell membrane more easily.
Caption: Conceptual diagrams of ion-pairing and permeation enhancement mechanisms.
Part 3: Experimental Design & Analytical Protocols
A successful formulation is only as good as the data that validates it. This section provides protocols and troubleshooting for the analytical phase of your research.
Protocol: Preparation of this compound-Loaded Liposomes
This protocol describes a standard thin-film hydration method followed by sonication, a widely used technique for preparing liposomes in a research setting.
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, probe sonicator, syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Lipid Film Formation:
-
Dissolve SPC and Cholesterol (e.g., in a 4:1 molar ratio) in a sufficient volume of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (set to a temperature above the lipid transition temperature, e.g., 40-50°C) under reduced pressure.
-
Continue rotation until a thin, dry, and uniform lipid film is formed on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.
-
Causality Check: A uniform film is critical for consistent hydration and formation of vesicles. Incomplete solvent removal can disrupt bilayer formation and lead to toxicity in vivo.
-
-
Hydration (Passive Loading):
-
Prepare a solution of this compound in PBS at the desired concentration (e.g., 10 mg/mL).
-
Add the drug solution to the flask containing the lipid film.
-
Rotate the flask gently in the water bath (again, above the lipid transition temperature) for 1-2 hours. The lipid film will swell and hydrate to form multilamellar vesicles (MLVs).
-
Causality Check: Hydrating above the transition temperature ensures the lipid bilayers are in a fluid state, which facilitates vesicle formation and drug encapsulation.
-
-
Size Reduction:
-
To form smaller, more uniform vesicles, the MLV suspension must be subjected to high-energy input.
-
Submerge the flask in a bath sonicator for 30 minutes, or use a probe sonicator (with caution to avoid overheating and lipid degradation) with cycles of sonication and rest (e.g., 1 min on, 1 min off) for 10-15 minutes on ice.
-
Causality Check: Sonication provides the energy to break down large MLVs into small unilamellar vesicles (SUVs), which have better stability and pharmacokinetic properties.
-
-
Purification:
-
To remove the unencapsulated (free) this compound, the liposome suspension must be purified.
-
Use dialysis (against fresh PBS) or size exclusion chromatography (using a Sephadex G-50 column).
-
The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained.
-
Causality Check: Failure to remove free drug will lead to a gross overestimation of entrapment efficiency and will confound in vivo results, as the free drug will be absorbed differently from the encapsulated drug.
-
-
Characterization:
-
Measure particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine entrapment efficiency by lysing a known amount of purified liposomes with a surfactant (e.g., Triton X-100), then quantifying the released this compound via HPLC or UV-Vis spectroscopy and comparing it to the initial amount used.
-
Troubleshooting Guide: LC-MS/MS Analysis of Quaternary Ammonium Compounds
The analysis of this compound in biological matrices (plasma, urine) typically requires LC-MS/MS for sufficient sensitivity and selectivity.[25] However, quaternary ammonium compounds are notoriously "sticky" and can present unique analytical challenges.[26]
| Issue Encountered | Potential Cause | Troubleshooting Steps & Rationale |
| High Background / Contaminated Blanks | Contamination of the LC-MS system. Quaternary amines are common in lab environments and can adhere strongly to surfaces. | 1. Implement a Rigorous Wash Protocol: Use a strong organic solvent with an acid modifier (e.g., 90:10 Acetonitrile:Water with 1% Formic Acid) to wash the injector, lines, and column between runs.[27] 2. Use a Dedicated Column: If possible, dedicate an LC column solely for quaternary amine analysis to prevent cross-contamination from other assays.[26] 3. Reduce Standard Concentrations: Avoid injecting very high concentration standards, as this can saturate the system and lead to persistent signal for many subsequent runs.[26] |
| Poor Peak Shape (Tailing) | Secondary ionic interactions between the positively charged analyte and residual free silanol groups on the silica-based column packing. | 1. Use a Low-Ionic-Strength Acidic Mobile Phase: A mobile phase containing an acid like formic acid or acetic acid will protonate the silanol groups, reducing their negative charge and minimizing ionic interactions. 2. Add a Competing Amine: Introduce a small amount of a volatile amine (e.g., triethylamine) to the mobile phase. This will competitively bind to the active sites on the column, improving the peak shape of the analyte. 3. Consider a Mixed-Mode or HILIC Column: These columns offer different retention mechanisms that can be less susceptible to the issues seen with standard C18 columns for highly polar, charged compounds. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids from plasma) compete with the analyte for ionization in the MS source. | 1. Improve Sample Preparation: Move from a simple protein precipitation to a more selective Solid-Phase Extraction (SPE) using a weak cation-exchange sorbent.[25] This will more effectively remove interfering matrix components. 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the "matrix-elution zone." This ensures that when the analyte enters the MS source, fewer competing molecules are present. 3. Use a Stable Isotope-Labeled Internal Standard: A labeled version of this compound will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during quantification. |
References
- Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. (URL not available in search results)
-
Chen, H., et al. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 8(2), 165-173. [Link][28][29]
-
Harde, H., et al. (2016). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Journal of Nanomedicine & Nanotechnology, 7(5). [Link][30]
-
Jadhav, P., et al. (2023). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Drug Delivery and Therapeutics, 13(5-S), 183-191. [Link][31]
-
Pawar, P., et al. (2022). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link][32]
-
Shah, M. K. (2017). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Journal of Nanomedicine & Nanosciences. [Link][16]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link][24][33]
-
Merck Index. (n.d.). This compound. Royal Society of Chemistry. [Link][3]
-
Semantic Scholar. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. [Link][29]
-
Sahoo, S. K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Investigation, 41(3), 131-143. [Link][34]
-
Semantic Scholar. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link][33]
-
Pardeshi, C., et al. (2011). Solid lipid nanoparticles: an oral bioavailability enhancer vehicle. Expert Opinion on Drug Delivery, 8(9), 1121-1140. [Link][14]
-
Chan, K., et al. (1981). The effect of neostigmine on pyridostigmine bioavailability in myasthenic patients after oral administration. Methods and Findings in Experimental and Clinical Pharmacology, 3(5), 291-296. [Link][35]
-
Leyva-Gómez, G., et al. (2021). Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. Journal of Pharmacy & Pharmaceutical Sciences, 24, 487-505. [Link][36]
-
Liu, D., et al. (2015). Adapting liposomes for oral drug delivery. Acta Pharmaceutica Sinica B, 5(4), 349-356. [Link][17][37]
-
Semantic Scholar. (n.d.). Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia. [Link][18]
-
Schepky, G., et al. (2005). Compositions of quaternary ammonium containing bioavailability enhancers. Google Patents. [1]
-
Sharma, G., et al. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Drug Delivery and Therapeutics, 11(4-S), 163-171. [Link][21]
-
ResearchGate. (n.d.). (PDF) Adapting liposomes for oral drug delivery. [Link][37]
-
ResearchGate. (n.d.). Mechanism and pharmacodynamics of lipid-based ionic liquids for... [Link][38]
-
Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link][10]
-
Liu, X., et al. (2021). Recent Advances in Oral Peptide or Protein-Based Drug Liposomes. Pharmaceutics, 13(10), 1667. [Link][15]
-
Hua, S. (2014). Orally administered liposomal formulations for colon targeted drug delivery. Frontiers in Pharmacology, 5, 138. [Link][20]
-
CAS. (n.d.). Comprehensive insights on lipid-based drug delivery systems. [Link][8]
-
Murakami, T., et al. (2023). Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties. Expert Opinion on Drug Metabolism & Toxicology, 19(3), 129-137. [Link][7]
-
Moghassemi, S., & Hadjizadeh, A. (2014). Potential of Liposomes for Enhancement of Oral Drug Absorption. Current Drug Delivery, 11(3), 368-381. [Link][11]
-
Herman, A., & Herman, A. P. (2016). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 360-370. [Link][40]
-
ResearchGate. (n.d.). Has anyone encountered problems with blanks when analyzing Quaternary Ammonium Compounds by LC-MS? [Link][26]
-
Al-Sbiei, A., et al. (2021). Lipid-Based Drug Delivery Systems in Regenerative Medicine. Pharmaceutics, 13(7), 1038. [Link][12]
-
Date, A. A., et al. (2010). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences, 99(12), 4823-4849. [Link][9]
-
CAS. (n.d.). The future of lipid-based drug delivery systems. [Link][13]
-
Aquilonius, S. M., et al. (1983). Clinical pharmacology of neostigmine and pyridostimine in patients with myasthenia gravis. Journal of Neurology, Neurosurgery, and Psychiatry, 46(10), 929-935. [Link][42]
-
NUS Blog. (2020, February 22). Neostigmine versus pyridostigmine. [Link][43]
-
Aquilonius, S. M., et al. (1983). Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis. Journal of Neurology, Neurosurgery, and Psychiatry, 46(10), 929-935. [Link][44]
-
Semantic Scholar. (n.d.). Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations. [Link][45]
-
ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link][46]
-
Hrubec, T. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(5), 1891-1909. [Link][2]
-
Jemal, M. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 22(8), 746-757. [Link][47]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][27]
-
ResearchGate. (n.d.). Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action. [Link][48]
-
Xue, J., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link][25]
-
NPL. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][49]
-
Pinheiro, M., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 688. [Link][23]
-
Shivani, S., & Puri, A. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429-437. [Link][22]
Sources
- 1. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound [synhet.com]
- 5. PubChemLite - this compound (C15H17N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Benzpyrinium | C15H17N2O2+ | CID 11482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive insights on lipid-based drug delivery systems | CAS [cas.org]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Lipid-Based Drug Delivery Systems in Regenerative Medicine [mdpi.com]
- 13. The future of lipid-based drug delivery systems | CAS [cas.org]
- 14. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 17. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Orally administered liposomal formulations for colon targeted drug delivery [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. catalog.article4pub.com [catalog.article4pub.com]
- 23. mdpi.com [mdpi.com]
- 24. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. zefsci.com [zefsci.com]
- 28. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. jchr.org [jchr.org]
- 32. iipseries.org [iipseries.org]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The effect of neostigmine on pyridostigmine bioavailability in myasthenic patients after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Benzopyrronium Bromide | C20H24BrNO3 | CID 71860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 41. derangedphysiology.com [derangedphysiology.com]
- 42. researchgate.net [researchgate.net]
- 43. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 44. Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 45. semanticscholar.org [semanticscholar.org]
- 46. pubs.acs.org [pubs.acs.org]
- 47. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 48. researchgate.net [researchgate.net]
- 49. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Benzpyrinium Bromide and Neostigmine in Myasthenia Gravis Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of Benzpyrinium bromide and Neostigmine, two acetylcholinesterase inhibitors, within the context of myasthenia gravis (MG) research models. While Neostigmine is a well-established therapeutic and research tool, this compound is a lesser-known compound with a history of clinical use. This document synthesizes available data and provides detailed experimental protocols to enable researchers to conduct their own comparative studies, addressing the current literature gap in direct, head-to-head preclinical evaluations.
Introduction: The Challenge of Myasthenia Gravis and the Role of Acetylcholinesterase Inhibitors
Myasthenia gravis is an autoimmune disorder characterized by fluctuating muscle weakness and fatigability. The underlying pathology involves the production of autoantibodies that target components of the neuromuscular junction, most commonly the nicotinic acetylcholine receptors (AChRs) on the postsynaptic muscle membrane. This leads to a reduction in the number of functional AChRs, impairing neuromuscular transmission.
Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for MG. By reversibly inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft, these drugs increase the concentration and prolong the residence time of ACh. This enhanced availability of ACh can more effectively stimulate the remaining functional AChRs, thereby improving muscle strength and function.
Mechanism of Action at the Neuromuscular Junction
Both this compound and Neostigmine are quaternary ammonium compounds that act as reversible inhibitors of acetylcholinesterase. They form a carbamylated intermediate with the serine residue in the active site of the AChE enzyme, rendering it temporarily inactive. This inhibition allows for the accumulation of acetylcholine at the neuromuscular junction, which helps to overcome the deficit of functional acetylcholine receptors in myasthenia gravis, leading to improved muscle contraction.
A Comparative Guide to Cholinesterase Inhibitors: Pyridostigmine Bromide vs. Benzpyrinium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cholinergic pharmacology, the nuanced differences between agents can significantly impact their therapeutic application and research utility. This guide provides an in-depth, objective comparison of two cholinesterase inhibitors: the well-established Pyridostigmine Bromide and the less commonly referenced Benzpyrinium Bromide. While both agents share a core mechanism of action, their clinical applications, and the depth of supporting scientific literature diverge considerably. This analysis is designed to equip researchers and drug development professionals with a clear understanding of their respective profiles.
At a Glance: Key Distinctions
| Feature | Pyridostigmine Bromide | This compound (Stigmonene Bromide) |
| Primary Clinical Use | Symptomatic treatment of Myasthenia Gravis[1][2][3] | Historically used for postoperative intestinal atony and urinary retention |
| Mechanism of Action | Reversible inhibitor of acetylcholinesterase (AChE)[4] | Presumed reversible inhibitor of acetylcholinesterase (AChE) |
| Data Availability | Extensive clinical trial data, well-characterized pharmacokinetic and pharmacodynamic profiles | Limited publicly available clinical data, primarily from older literature |
| Regulatory Status | Widely approved and utilized globally | Less common, potentially discontinued in many regions |
Delving into the Mechanism of Action: A Shared Pathway
Both Pyridostigmine Bromide and this compound are classified as parasympathomimetics, specifically cholinesterase inhibitors. Their therapeutic effects stem from their ability to inhibit the acetylcholinesterase (AChE) enzyme. In a healthy state, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By impeding this enzymatic degradation, these inhibitors effectively increase the concentration and prolong the action of acetylcholine at cholinergic synapses. This enhancement of cholinergic transmission is the cornerstone of their clinical utility.
The primary site of action for both drugs in the context of their therapeutic applications is the neuromuscular junction and the parasympathetic neuroeffector junctions. An increased concentration of acetylcholine at the neuromuscular junction leads to enhanced muscle contraction, which is beneficial in conditions like myasthenia gravis. In the gastrointestinal and urinary tracts, elevated acetylcholine levels stimulate smooth muscle contraction, promoting motility.
Caption: Mechanism of Cholinesterase Inhibitors.
Comparative Analysis: Efficacy and Clinical Applications
A direct, data-driven comparison of the efficacy of this compound and Pyridostigmine Bromide is hampered by the sparse contemporary clinical data for the former. However, by examining their primary indications, a functional comparison can be inferred.
Myasthenia Gravis: The Domain of Pyridostigmine
Pyridostigmine bromide is a cornerstone in the symptomatic management of myasthenia gravis, an autoimmune disorder characterized by muscle weakness. Its efficacy in improving muscle strength and function in myasthenia gravis patients is well-documented through extensive clinical use and studies. While there is no cure for myasthenia gravis, medications are used to manage symptoms and control immune system activity[3]. Acetylcholinesterase (AChE) inhibitors are considered the foundational treatment for myasthenia gravis[3].
Postoperative Ileus and Urinary Retention: A Historical Niche for Benzpyrinium
Historical literature points to the use of this compound (as Stigmonene Bromide) in the management of postoperative abdominal distention and urinary retention. The underlying principle is the stimulation of smooth muscle in the gastrointestinal tract and bladder. Cholinesterase inhibitors, such as neostigmine and pyridostigmine, have been shown to increase gut motility by delaying the degradation of acetylcholine[5]. While neostigmine is more commonly cited in modern literature for treating acute colonic pseudo-obstruction, the historical use of Benzpyrinium suggests a similar therapeutic goal[6].
Interestingly, pyridostigmine has also been investigated for its pro-motility effects in the gastrointestinal tract, particularly in cases of chronic intestinal pseudo-obstruction and constipation[7][8][9][10][11]. This suggests a potential overlap in their pharmacological effects on smooth muscle, though their primary clinical indications have historically differed.
Pharmacokinetic Profiles: A Tale of Two Data Sets
The pharmacokinetic properties of a drug are crucial determinants of its dosing regimen and clinical utility. Here, the disparity in available data between the two compounds is most apparent.
| Parameter | Pyridostigmine Bromide | This compound |
| Bioavailability | Low and variable (10-20%) | Data not readily available |
| Time to Peak Plasma Concentration | 1-2 hours | Data not readily available |
| Elimination Half-life | Approximately 1.5-2 hours | Data not readily available |
| Metabolism | Hydrolyzed by cholinesterases and metabolized in the liver | Presumed to be metabolized, but specific pathways are not well-documented |
| Excretion | Primarily renal | Data not readily available |
The well-characterized pharmacokinetics of pyridostigmine allows for established dosing schedules to maintain therapeutic levels for managing the fluctuating symptoms of myasthenia gravis. The lack of such data for this compound makes it difficult to design rational dosing strategies for clinical research or therapeutic use.
Safety and Tolerability: A Class-Effect Perspective
The side effect profiles of cholinesterase inhibitors are largely predictable and stem from the systemic increase in acetylcholine. These muscarinic and nicotinic effects are dose-dependent.
Common Side Effects of Cholinesterase Inhibitors:
-
Muscarinic Effects:
-
Gastrointestinal: Nausea, vomiting, diarrhea, abdominal cramps, increased salivation[12]
-
Cardiovascular: Bradycardia, hypotension
-
Respiratory: Increased bronchial secretions, bronchospasm
-
Urogenital: Urinary frequency and urgency
-
Ocular: Miosis, increased lacrimation
-
Other: Diaphoresis (sweating)
-
-
Nicotinic Effects:
-
Musculoskeletal: Muscle cramps, fasciculations, and in high doses, muscle weakness
-
While a detailed side-by-side comparison of the adverse event profiles from head-to-head clinical trials is not possible, it is reasonable to assume that this compound would exhibit a similar spectrum of cholinergic side effects as pyridostigmine and other drugs in its class.
Experimental Protocols
For researchers investigating the activity of cholinesterase inhibitors, a standardized approach is essential for generating reliable and comparable data.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a fundamental method for determining the inhibitory potential of a compound against acetylcholinesterase.
Principle: The assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or Pyridostigmine Bromide) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylcholinesterase from a commercial source (e.g., from electric eel or human erythrocytes) in a phosphate buffer (pH 8.0).
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide, in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine iodide solution.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for in vitro cholinesterase inhibition assay.
Conclusion and Future Directions
Pyridostigmine Bromide stands as a well-characterized and indispensable therapeutic agent for myasthenia gravis, supported by a wealth of clinical data and a deep understanding of its pharmacological profile. In contrast, this compound represents an older, less-studied cholinesterase inhibitor with a historical application in managing postoperative ileus.
The dearth of modern, robust clinical and preclinical data for this compound makes a direct and comprehensive comparison with pyridostigmine challenging. For researchers and drug development professionals, pyridostigmine offers a reliable and well-understood tool for studying cholinergic mechanisms and as a benchmark for the development of new cholinesterase inhibitors.
Future research efforts could be directed towards re-evaluating the pharmacological profile of this compound using modern analytical and experimental techniques. Such studies would be necessary to ascertain its precise mechanism of action, potency, selectivity, and pharmacokinetic and pharmacodynamic properties. Until such data becomes available, pyridostigmine remains the more scientifically robust and clinically relevant compound for contemporary research and therapeutic applications.
References
-
A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
BenzePro Side Effects: Common, Severe, Long Term. (2025, February 2). Drugs.com. Retrieved January 22, 2026, from [Link]
-
Benztropine (oral route) - Side effects & dosage. (2025, November 1). Mayo Clinic. Retrieved January 22, 2026, from [Link]
-
Clinical Efficacy of Sofpironium Bromide in Reducing Odor Intensity in Axillary Osmidrosis Complicated by Primary Axillary Hyperhidrosis: A Cohort Study. (2025, June 30). International Journal of Dermatology and Venereology - MedNexus. Retrieved January 22, 2026, from [Link]
-
Clinical experiences with pipecuronium bromide. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Clinical pharmacokinetics of pancuronium bromide. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Treatment of myasthenia gravis: focus on pyridostigmine. (2011, October 1). PubMed. Retrieved January 22, 2026, from [Link]
-
The impact of acetylcholinesterase inhibitors on ileus and gut motility following abdominal surgery: a clinical review. (2021, December 20). PubMed. Retrieved January 22, 2026, from [Link]
-
Pilot study of pyridostigmine in constipated patients with autonomic neuropathy. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Myasthenia Gravis Medication: Anticholinesterase Inhibitors, Corticosteroids, Immunomodulators, Immune Globulins, Monoclonal Antibodies, Fc Receptor Antagonists, Beta2 Agonists, Anticholinergic Agents, Complement Inhibitors. (2023, December 5). Medscape Reference. Retrieved January 22, 2026, from [Link]
-
What are the treatment options for Myasthenia Gravis (MG)? (2025, May 10). Dr.Oracle. Retrieved January 22, 2026, from [Link]
-
The Treatment of Myasthenia Gravis. (2024, January 18). U.S. Pharmacist. Retrieved January 22, 2026, from [Link]
-
Neuromuscular effects of pipecuronium bromide. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. (2023, April 18). MDPI. Retrieved January 22, 2026, from [Link]
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
The efficacy of treatment of patients with severe constipation or recurrent pseudo-obstruction with pyridostigmine. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Otilonium bromide: Uses, Dosage, Side Effects an... (n.d.). MIMS Philippines. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics and Pharmacodynamics of Bromocriptine in the Rat. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyridostigmine in chronic intestinal pseudo-obstruction - a systematic review. (2023, May 2). PubMed. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics of prifinium bromide in healthy volunteers. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics and pharmacodynamics of rapacuronium bromide. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyridostigmine (Mestinon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, January 4). Retrieved January 22, 2026, from [Link]
-
Prostigmin Bromide Side Effects: Common, Severe, Long Term. (2025, August 14). Drugs.com. Retrieved January 22, 2026, from [Link]
-
Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Efficacy and safety of topical sofpironium bromide gel for the treatment of axillary hyperhidrosis: A phase II, randomized, controlled, double-blinded trial. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Postoperative Gastrointestinal Dysfunction After Neuromuscular Blockade Reversal With Sugammadex Versus Cholinesterase Inhibitors in Patients Undergoing Gastrointestinal Surgery: A Systematic Review and Meta-Analysis. (2024, January 10). PubMed. Retrieved January 22, 2026, from [Link]
-
Use of Acetylcholinesterase Inhibitors in Reducing Time to Gastrointestinal Function Recovery following Abdominal Surgery: A Systematic Review. (2023, December 13). PubMed. Retrieved January 22, 2026, from [Link]
-
Urodynamic effects of oral benzilonium bromide in healthy subjects. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
What are the side effects of Pyridostigmine Bromide? (2024, July 12). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Pyridostigmine in Pediatric Intestinal Pseudo-obstruction: Case Report of a 2-year Old Girl and Literature Review. (n.d.). Journal of Neurogastroenterology and Motility. Retrieved January 22, 2026, from [Link]
-
What are the side effects of Bencycloquidium Bromide? (2024, July 12). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
What are the side effects of Distigmine Bromide? (2024, July 12). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
What are the side effects of Neostigmine Bromide? (2024, July 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
What are the side effects of Prifinium Bromide? (2024, July 14). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Treatment Options for Postoperative Ileus. (2010, December 17). U.S. Pharmacist. Retrieved January 22, 2026, from [Link]
-
What is the mechanism of Distigmine Bromide? (2024, July 17). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
Sources
- 1. Treatment of myasthenia gravis: focus on pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pyridostigmine (Mestinon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. The impact of acetylcholinesterase inhibitors on ileus and gut motility following abdominal surgery: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Pilot study of pyridostigmine in constipated patients with autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridostigmine in chronic intestinal pseudo-obstruction - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridostigmine in Pediatric Intestinal Pseudo-obstruction: Case Report of a 2-year Old Girl and Literature Review [jnmjournal.org]
- 11. Pyridostigmine in chronic intestinal pseudo-obstruction – a systematic review : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. What are the side effects of Pyridostigmine Bromide? [synapse.patsnap.com]
A Comparative Guide to the Validation of Benzpyrinium Bromide's Anticholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anticholinesterase activity of Benzpyrinium bromide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated experimental design. While direct quantitative data for this compound is not extensively available in publicly accessible literature, its established use as a cholinergic agent with actions similar to neostigmine provides a strong basis for comparative analysis. This guide will therefore focus on the validation workflow using well-characterized anticholinesterase inhibitors—neostigmine, pyridostigmine, and physostigmine—as benchmarks.
The Scientific Imperative: Understanding Anticholinesterase Activity
Acetylcholine (ACh) is a critical neurotransmitter that mediates signals across cholinergic synapses. Its action is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby amplifying cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions like myasthenia gravis and Alzheimer's disease.[1]
This compound, a quaternary ammonium compound, is understood to function as a reversible inhibitor of AChE. Validating this activity is paramount for its potential therapeutic applications and for understanding its pharmacological profile in comparison to other established anticholinesterase agents.
Mechanism of Action: A Reversible Blockade
Reversible anticholinesterase agents, such as this compound and its counterparts, typically interact with the active site of the AChE enzyme. This interaction prevents the binding and subsequent hydrolysis of acetylcholine, leading to its accumulation in the synapse and enhanced postsynaptic receptor activation. The reversibility of this inhibition is a key therapeutic feature, allowing for a controlled duration of action.
Caption: Mechanism of anticholinesterase agents at the cholinergic synapse.
The Gold Standard: The Ellman's Assay for In Vitro Validation
The most widely accepted method for quantifying cholinesterase activity is the Ellman's assay.[2][3] This spectrophotometric method is reliable, cost-effective, and provides a quantitative measure of enzyme inhibition.[4]
Principle of the Ellman's Assay
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color formation is directly proportional to the AChE activity.[3]
Caption: Workflow of the Ellman's assay for measuring anticholinesterase activity.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine chloride (BTCC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound, Neostigmine, Pyridostigmine, Physostigmine
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE/BChE, ATCI/BTCC, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Serial dilutions of the test compound or standard inhibitor.
-
AChE or BChE solution.
-
-
Include control wells containing the enzyme but no inhibitor, and blank wells with no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate (ATCI for AChE, BTCC for BChE) and DTNB solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance: Benchmarking Against Established Inhibitors
To contextualize the anticholinesterase activity of this compound, it is essential to compare its performance against well-characterized inhibitors. The following table summarizes the reported IC50 values for neostigmine, pyridostigmine, and physostigmine against both AChE and BChE.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Neostigmine | Human AChE | 0.062 ± 0.003 | [5] |
| Human BChE | 0.373 ± 0.089 | [5] | |
| Pyridostigmine | Human AChE | Not specified, but generally considered less potent than neostigmine. | [6] |
| Human BChE | Not specified, but generally considered less potent than neostigmine. | [6] | |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [5] |
| Human BChE | 0.059 ± 0.012 | [5] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, pH).
Selectivity: A Critical Parameter
The therapeutic utility and side-effect profile of an anticholinesterase inhibitor are significantly influenced by its selectivity for AChE versus BChE. While AChE is the primary enzyme responsible for acetylcholine hydrolysis at neuromuscular junctions and in the central nervous system, BChE is found in plasma and various tissues and can also hydrolyze acetylcholine.
-
High AChE Selectivity: Generally desirable for minimizing peripheral side effects.
-
Dual Inhibition (AChE and BChE): May offer therapeutic advantages in certain conditions like late-stage Alzheimer's disease where BChE levels are elevated.
The selectivity index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value indicates greater selectivity for AChE. Based on the data in the table, neostigmine shows a degree of selectivity for AChE over BChE. In contrast, physostigmine exhibits more potent inhibition of BChE. The selectivity profile of this compound should be determined experimentally using the protocol described above with both AChE and BChE.
Causality in Experimental Design: Ensuring Trustworthiness
A self-validating experimental system is crucial for generating trustworthy data. Key considerations include:
-
Enzyme and Substrate Purity: Use highly purified enzyme preparations and substrates to avoid confounding results.
-
Control Experiments: Always include positive controls (known inhibitors) and negative controls (no inhibitor) to validate the assay's performance.
-
Concentration-Response Curves: Generate full dose-response curves to accurately determine IC50 values and assess the cooperativity of inhibition.
-
Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Conclusion: A Pathway to Comprehensive Validation
This guide provides a robust framework for the in-depth validation of this compound's anticholinesterase activity. By employing the standardized Ellman's assay and comparing its performance against established inhibitors like neostigmine, pyridostigmine, and physostigmine, researchers can generate reliable and comparative data. Determining the IC50 values for both AChE and BChE will be critical in elucidating the potency and selectivity of this compound, thereby informing its potential therapeutic applications and guiding future drug development efforts.
References
-
K. Kłosiński, M. Girek, K. Czarnecka, Z. Pasieka, P. Szymański. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 9). New Findings about Ellman's Method to Determine Cholinesterase Activity. Retrieved from [Link]
-
Oksana Lockridge, et al. (2014, October 1). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. PubMed. Retrieved from [Link]
-
S. M. Somani, et al. (n.d.). Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Retrieved from [Link]
-
Sean Ekins, et al. (2023, February 3). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Publications. Retrieved from [Link]
-
M. K. Schwarz, et al. (2016, January 6). Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. PubMed. Retrieved from [Link]
-
T. Akaike, et al. (n.d.). Effects of Neostigmine and Physostigmine on the Acetylcholine Receptor-Ionophore Complex in Frog Isolated Sympathetic Neurones. PubMed. Retrieved from [Link]
-
P. De Sarno, et al. (n.d.). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (2021, January 21). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). physostigmine [Ligand Id: 6598] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
V. K. Singh, et al. (n.d.). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PMC - PubMed Central. Retrieved from [Link]
-
Synapse. (2025, May 7). What are the pharmacodynamics of Pyridostigmine (anticholinesterase inhibitor)?. Retrieved from [Link]
-
AGETDS. (n.d.). Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Retrieved from [Link]
-
M. J. White, et al. (n.d.). Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure. PMC - PubMed Central. Retrieved from [Link]
-
Open Research Oklahoma. (n.d.). PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF PYRIDOSTIGMINE IN CONGESTIVE HEART FAILURE. Retrieved from [Link]
-
accessdata.fda.gov. (2003, January 8). 20-414 Pyridostigmine Bromide Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
-
Merriam-Webster. (n.d.). This compound Definition & Meaning. Retrieved from [Link]
-
K. E. Kuca, et al. (n.d.). Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. PMC - PubMed Central. Retrieved from [Link]
-
Z. Radić, et al. (n.d.). Probing the Peripheral Site of Human Butyrylcholinesterase. PMC - NIH. Retrieved from [Link]
-
Y. Li, et al. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH. Retrieved from [Link]
-
A. K. Bencze, et al. (2019, October 28). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. NIH. Retrieved from [Link]
-
Y. Li, et al. (2021, July 16). Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed - NIH. Retrieved from [Link]
-
R. J. Roon, et al. (n.d.). Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, November 11). (PDF) Identification of Compounds for Butyrylcholinesterase Inhibition. Retrieved from [Link]
-
N. H. Greig, et al. (n.d.). Anticholinesterase activity of compounds related to geneserine tautomers. N-Oxides and 1,2-oxazines. PubMed. Retrieved from [Link]
-
R. K. Mirakhur, et al. (1982, January). Effects of neostigmine and pyridostigmine on serum cholinesterase activity. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain. Retrieved from [Link]
-
A. Baraka, et al. (1981, August). Effect of neostigmine and pyridostigmine on the plasma cholinesterase activity. PubMed. Retrieved from [Link]
-
M. J. W. Brennan, et al. (n.d.). Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels. PubMed. Retrieved from [Link]
-
M. R. Jhee, et al. (n.d.). a useful surrogate marker for cholinesterase inhibitor activity in Alzheimer disease therapy?. PubMed. Retrieved from [Link]
-
M. A. T. Abdel-Razik, et al. (2024, March 18). New amide and diterpene alkaloids with anticholinesterase activity from Delphinium cyphoplectrum roots. PMC - PubMed Central. Retrieved from [Link]
-
L. Evangelista, et al. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action. PubMed. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Pancuronium. NIH. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Prifinium Bromide?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Pseudo-irreversible Butyrylcholinesterase Inhibitors Transferring Antioxidant Moieties to the Enzyme Show Pronounced Neuroprotective Efficacy In Vitro and In Vivo in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Cross-Reactivity of Benzpyrinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Acetylcholinesterase Inhibition
Benzpyrinium bromide, a quaternary ammonium compound, is a well-established reversible inhibitor of acetylcholinesterase (AChE).[1] Its primary therapeutic action lies in the potentiation of cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh), thereby increasing its concentration at the synaptic cleft. This mechanism has rendered it a valuable tool in various clinical and research settings. However, for the discerning researcher and drug development professional, a critical question extends beyond its on-target efficacy: what is the cross-reactivity profile of this compound with other physiologically relevant receptors?
This guide provides an in-depth technical comparison of this compound's potential interactions with nicotinic and muscarinic acetylcholine receptors, benchmarked against the widely used AChE inhibitors, neostigmine and pyridostigmine. While direct, quantitative comparative binding data for this compound is notably scarce in publicly available literature, this guide synthesizes existing knowledge on the pharmacology of this class of compounds and provides detailed experimental protocols to enable researchers to generate this critical data. Understanding the selectivity profile of this compound is paramount for elucidating its full pharmacological effects, predicting potential off-target liabilities, and designing more selective therapeutic agents.
Core Mechanism of Action and the Rationale for Cross-Reactivity Investigation
The primary mechanism of action for this compound, neostigmine, and pyridostigmine is the inhibition of AChE. By forming a carbamoyl-ester intermediate with the serine residue in the active site of AChE, these compounds temporarily inactivate the enzyme, leading to an accumulation of ACh at cholinergic synapses.[2] This elevation of endogenous ACh non-selectively activates both nicotinic and muscarinic acetylcholine receptors, leading to the desired therapeutic effects as well as potential side effects.
The potential for direct cross-reactivity arises from the structural similarities between these inhibitors and the endogenous ligand, acetylcholine. The quaternary ammonium group present in this compound and neostigmine, and the pyridinium ring in pyridostigmine, can potentially interact with the ligand-binding domains of nicotinic and muscarinic receptors. Indeed, studies have demonstrated that both neostigmine and pyridostigmine can directly interact with nicotinic acetylcholine receptors, exhibiting complex modulatory effects that include agonism, antagonism, and channel block.[3] Given these precedents, a thorough investigation into the cross-reactivity of this compound is not only logical but essential for a complete understanding of its pharmacological profile.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of this compound at the cholinergic synapse.
Comparative Analysis of Receptor Cross-Reactivity
| Compound | Primary Target | Known Nicotinic Receptor Interaction | Known Muscarinic Receptor Interaction |
| This compound | Acetylcholinesterase | Data not available | Data not available |
| Neostigmine | Acetylcholinesterase | Direct agonist/antagonist effects reported[3] | Indirect activation via ACh accumulation |
| Pyridostigmine | Acetylcholinesterase | Direct interaction and channel modulation[3] | Indirect activation via ACh accumulation |
The lack of specific binding affinity data (e.g., Ki or IC50 values) for this compound at nicotinic and muscarinic receptors is a critical area for future research. The experimental protocols provided in the subsequent sections of this guide are designed to directly address this gap.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To rigorously assess the cross-reactivity of this compound, a combination of radioligand binding assays and functional cellular assays is recommended. These protocols provide a self-validating system to ensure the trustworthiness of the generated data.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.
a) Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a subtype-selective radioligand.
-
Non-specific binding control: Atropine (1 µM).
-
This compound, neostigmine, pyridostigmine.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Prepare serial dilutions of this compound, neostigmine, and pyridostigmine.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds or vehicle.
-
For non-specific binding determination, add the radioligand and a saturating concentration of atropine.
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
-
b) Nicotinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different nicotinic receptor subtypes (e.g., α4β2, α7, muscle-type).
-
Materials:
-
Cell membranes expressing individual human nicotinic receptor subtypes.
-
Radioligand: e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin (for α7 and muscle-type).
-
Non-specific binding control: Nicotine (100 µM) or an appropriate antagonist.
-
This compound, neostigmine, pyridostigmine.
-
Assay buffer and equipment as described for the muscarinic binding assay.
-
-
Methodology: The protocol is analogous to the muscarinic receptor binding assay, with the appropriate choice of radioligand and non-specific binding control for the specific nicotinic receptor subtype being investigated.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Cellular Assays
Functional assays are crucial to determine whether the binding of a compound to a receptor results in agonistic, antagonistic, or allosteric effects.
a) Muscarinic Receptor Functional Assay (Calcium Mobilization)
-
Objective: To assess the functional activity (agonist or antagonist) of this compound at muscarinic receptor subtypes.
-
Materials:
-
Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Known muscarinic agonist (e.g., carbachol).
-
This compound, neostigmine, pyridostigmine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities.
-
-
Methodology:
-
Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a known concentration of carbachol (e.g., EC₈₀) and record the change in fluorescence over time.
-
To test for agonist activity, inject varying concentrations of this compound directly into the wells and record the fluorescence change.
-
Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.
-
b) Nicotinic Receptor Functional Assay (Ion Flux or Membrane Potential)
-
Objective: To evaluate the functional effects of this compound on nicotinic receptor ion channels.
-
Materials:
-
Cell lines stably expressing individual human nicotinic receptor subtypes.
-
Ion-sensitive dyes (e.g., for Na⁺ or Ca²⁺) or a membrane potential-sensitive dye.
-
Known nicotinic agonist (e.g., nicotine or acetylcholine).
-
This compound, neostigmine, pyridostigmine.
-
Assay buffer.
-
Fluorescence plate reader with automated injection.
-
-
Methodology: The principle is similar to the muscarinic functional assay. The choice of dye will depend on the primary ion conducted by the specific nicotinic receptor subtype. Changes in fluorescence upon agonist stimulation, with or without pre-incubation with the test compound, will reveal its functional properties.
Logical Relationship of Experimental Assays
Caption: Relationship between binding and functional assays.
Conclusion and Future Directions
This compound is a potent acetylcholinesterase inhibitor with a long history of use. However, a comprehensive understanding of its receptor cross-reactivity profile, particularly in comparison to other commonly used AChE inhibitors like neostigmine and pyridostigmine, is currently lacking. The potential for direct interactions with nicotinic and muscarinic acetylcholine receptors, as suggested by the pharmacology of related compounds, underscores the importance of further investigation.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity of this compound. The generation of quantitative binding affinity and functional activity data will be invaluable for:
-
A more precise understanding of its mechanism of action.
-
The rationalization of its observed side-effect profile.
-
The design of future acetylcholinesterase inhibitors with improved selectivity and therapeutic indices.
It is imperative for the scientific community to address this knowledge gap to fully harness the therapeutic potential of this compound and to ensure the continued development of safer and more effective cholinergic agents.
References
-
Switching between pyridostigmine and neostigmine. NHS Specialist Pharmacy Service. Published December 23, 2025. Accessed January 22, 2026. [Link]
-
This compound. DrugFuture. Accessed January 22, 2026. [Link]
- Wien R. The pharmacological actions of neostigmine and of the allied carbamic esters. Br J Pharmacol Chemother. 1948;3(2):147-155.
- Taylor P. Anticholinesterase agents. In: Gilman AG, Rall TW, Nies AS, Taylor P, eds. Goodman and Gilman's The Pharmacological Basis of Therapeutics. 8th ed. Pergamon Press; 1990:131-149.
- Aquilonius SM, Hartvig P. Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis.
- Bowman WC. Prejunctional and postjunctional cholinoceptors at the neuromuscular junction. Anesth Analg. 1980;59(12):935-943.
- Maelicke A, Coban T, Schrattenholz A, et al. The allosteric vestibule of nicotinic acetylcholine receptors: a novel target for drug development. Ann N Y Acad Sci. 2009;1152:130-139.
- Albuquerque EX, Akaike A, Shaw KP, Rickett DL. The interaction of anticholinesterase agents with the acetylcholine receptor-ionic channel complex. Fundam Appl Toxicol. 1984;4(2 Pt 2):S27-S33.
- Sherby SM, Eldefrawi AT, Albuquerque EX, Eldefrawi ME. Comparison of the actions of carbamate anticholinesterases on the nicotinic acetylcholine receptor. Mol Pharmacol. 1985;27(3):343-348.
- Standaert FG, Adams JE. The actions of succinylcholine on the mammalian motor nerve terminal. J Pharmacol Exp Ther. 1965;149(1):113-119.
- Katz B, Miledi R. The statistical nature of the acetylcholine potential and its molecular components. J Physiol. 1972;224(3):665-699.
- Colquhoun D, Sakmann B. Fluctuations in the microsecond time range of the current through single acetylcholine receptor ion channels.
-
Indirect Acting: Physostigmine, Neostigmine, Pyridostigmine, Edrophonium chloride. Pharmapproach. Accessed January 22, 2026. [Link]
-
Neostigmine vs Pyridostigmine Comparison. Drugs.com. Accessed January 22, 2026. [Link]
-
Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Radioreceptor assay for determination of the antimuscarinic drug ipratropium bromide in man. PubMed. Accessed January 22, 2026. [Link]
-
Neostigmine versus pyridostigmine. NUS Blog. Published February 22, 2020. Accessed January 22, 2026. [Link]
-
Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. PubMed. Accessed January 22, 2026. [Link]
-
Characterization of bencycloquidium bromide, a novel muscarinic M(3) receptor antagonist in guinea pig airways. PubMed. Accessed January 22, 2026. [Link]
-
Aclidinium bromide for the treatment of chronic obstructive pulmonary disease. PubMed. Accessed January 22, 2026. [Link]
-
Clinical pharmacology of rapacuronium bromide, a new short-acting neuromuscular blocking agent. PubMed. Accessed January 22, 2026. [Link]
-
Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. Accessed January 22, 2026. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. PubMed. Accessed January 22, 2026. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Radioreceptor assays of ipratropium bromide in plasma and urine. PubMed. Accessed January 22, 2026. [Link]
-
This compound (C15H17N2O2). PubChem. Accessed January 22, 2026. [Link]
-
Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. ResearchGate. Accessed January 22, 2026. [Link]
Sources
A Comparative Guide to the Efficacy of Benzpyrinium Bromide and Other Cholinergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of Benzpyrinium bromide against other prominent cholinergic agonists, grounded in experimental data and established pharmacological principles. As the landscape of cholinergic modulation evolves, a clear understanding of the comparative performance of these agents is critical for informed research and development.
Introduction to Cholinergic Agonists: Mechanism and Therapeutic Relevance
Cholinergic agonists exert their effects by mimicking or enhancing the action of the neurotransmitter acetylcholine (ACh). Their primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[1][2][3] By preventing ACh breakdown, these agents increase the concentration and prolong the activity of ACh at both nicotinic and muscarinic receptors.[4][5] This mechanism is fundamental to their use in treating conditions like myasthenia gravis, where autoimmune destruction of acetylcholine receptors impairs neuromuscular transmission, and for the reversal of neuromuscular blockade following surgery.[4][6][7]
The following diagram illustrates the core mechanism of action for indirect-acting cholinergic agonists like this compound.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Pharmacological Profiles of Key Cholinergic Agonists
While sharing a common mechanism, clinically relevant cholinergic agonists exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their therapeutic applications.
This compound: A quaternary ammonium compound, this compound is a reversible acetylcholinesterase inhibitor. Its actions and applications are noted to be similar to those of neostigmine, particularly in the context of relieving postoperative urinary retention.[8] However, comprehensive, direct comparative efficacy studies in modern literature are scarce, positioning it as a less commonly utilized agent compared to its counterparts.
Neostigmine: Often considered a benchmark AChE inhibitor, neostigmine is widely used for the reversal of non-depolarizing neuromuscular blockade and in the management of myasthenia gravis.[5][9] Its potent action is characterized by a relatively rapid onset but a shorter duration compared to pyridostigmine.[10][11] Overdosing can lead to a cholinergic crisis, initially marked by muscle fasciculations due to excessive nicotinic receptor stimulation.[11][12]
Pyridostigmine: As an analog of neostigmine, pyridostigmine also reversibly inhibits AChE.[4] Its clinical advantage lies in a slower onset and a longer duration of action, which allows for less frequent dosing intervals, making it a mainstay for the chronic symptomatic treatment of myasthenia gravis.[10][13] It is generally associated with a milder side effect profile compared to neostigmine.[11]
Physostigmine: Unlike the quaternary amines (Benzpyrinium, neostigmine, pyridostigmine), physostigmine is a tertiary amine. This structural difference allows it to cross the blood-brain barrier, leading to central nervous system effects in addition to its peripheral actions. This property makes it useful in treating central anticholinergic toxicity, but also contributes to a different side effect profile.
Comparative Efficacy: A Data-Driven Analysis
Direct head-to-head clinical trials involving this compound are limited. Therefore, this comparison synthesizes data from studies comparing the more commonly used agents to establish a framework for evaluating efficacy.
| Parameter | Neostigmine | Pyridostigmine | Edrophonium |
| Primary Use | NMB Reversal, Myasthenia Gravis | Myasthenia Gravis (chronic) | NMB Reversal (diagnostic) |
| Potency (NMB Reversal) | High (0.04 mg/kg)[11][12] | Moderate (0.2 mg/kg)[11][12] | Low (0.5-1.0 mg/kg)[14] |
| Dose Equivalence | ~1-1.5 mg (IM/SC) | ~60 mg (Oral) | N/A |
| Onset of Action | Rapid | Slower[10] | Very Rapid[14] |
| Duration of Action | Shorter[10] | Longer[10][11] | Very Short |
| Optimal Plasma Conc. (MG) | 5-15 ng/mL[15] | 30-60 ng/mL[15] | N/A |
| Key Side Effects | Muscle fasciculations, PONV[11][16] | Milder GI effects[11] | Primarily cardiovascular |
Causality Behind Performance Differences:
-
Potency and Onset: Neostigmine's higher potency and more rapid onset make it highly effective for the acute reversal of neuromuscular blockade, where a swift return of muscle function is critical.[5][11] Edrophonium is even faster but its action is too brief for sustained reversal.[14]
-
Duration of Action: Pyridostigmine's longer duration is a key advantage in the chronic management of myasthenia gravis, providing smoother symptomatic control with less frequent dosing compared to neostigmine.[10][13]
-
Side Effect Profile: The more intense and rapid accumulation of acetylcholine caused by neostigmine is more likely to induce muscle twitches (fasciculations) and postoperative nausea and vomiting (PONV) compared to pyridostigmine.[11][16]
Experimental Protocols for Efficacy Assessment
To ensure scientific integrity, the efficacy of cholinergic agonists must be quantified using validated experimental systems. The following protocols are standard in the field for assessing the potency and functional effects of AChE inhibitors.
This colorimetric assay is the gold standard for quantifying the inhibitory activity of a compound on AChE.[2][17]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine.[17] Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[2][18] The rate of color formation is directly proportional to AChE activity; an inhibitor will reduce this rate.[2][17]
Caption: Workflow for the in vitro AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of AChE, acetylthiocholine iodide (ATChI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test inhibitor (e.g., this compound) in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup (96-well format):
-
Add 25 µL of phosphate buffer to all wells.[2]
-
Add 25 µL of various dilutions of the test inhibitor to the sample wells. For control wells (100% activity), add 25 µL of buffer instead.[2]
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.[2]
-
Causality: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Reaction Initiation:
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.[2]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.[2]
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100.[2]
-
Plot % inhibition against the inhibitor concentration to determine the IC50 value.
-
Trustworthiness: This protocol is self-validating by including a positive control (no inhibitor) to define 100% enzyme activity and a blank control (no enzyme) to correct for non-enzymatic substrate hydrolysis.
-
This preparation is a classic and robust model for studying the effects of drugs on neuromuscular transmission in a complex, physiologically relevant system.[19][20]
Principle: The isolated mouse or rat hemidiaphragm muscle with its attached phrenic nerve is suspended in an organ bath. The nerve is electrically stimulated, causing the muscle to contract. The force of this contraction is measured. Cholinergic agonists will potentiate this contraction or, more clinically relevant, reverse a blockade induced by a neuromuscular blocking agent.[19][21]
Step-by-Step Methodology:
-
Dissection: Carefully dissect the phrenic nerve and hemidiaphragm from a mouse or rat.[19] The success of the experiment is critically dependent on maintaining the integrity of the nerve and muscle during this process.[21]
-
Mounting: Mount the preparation in an organ bath filled with an oxygenated physiological salt solution (e.g., Tyrode's or Ringer's solution) maintained at 37°C. One end of the muscle is fixed, and the other is attached to a force-displacement transducer.
-
Stimulation: Place the phrenic nerve on a stimulating electrode. Apply supramaximal stimuli (e.g., 5 V, 0.1 ms pulses at 0.1 Hz) to elicit consistent muscle twitches.[19]
-
Causality: Using a supramaximal stimulus ensures that all nerve fibers are recruited, providing a stable and reproducible contractile response.
-
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes until a stable baseline twitch tension is achieved.
-
Drug Application:
-
To test for reversal, first introduce a neuromuscular blocking agent (e.g., rocuronium) to induce a partial blockade (e.g., 90% reduction in twitch height).
-
Once the blockade is stable, add the cholinergic agonist (e.g., this compound, neostigmine) to the bath in a cumulative or single-dose fashion.
-
-
Data Recording and Analysis: Continuously record the muscle tension. Quantify the efficacy by measuring the degree and rate of recovery of the twitch height following the addition of the agonist.
-
Trustworthiness: The preparation's viability can be validated by its sustained response to stimulation over several hours.[19] Comparing the reversal agent to a vehicle control is essential to account for any spontaneous recovery.
-
Conclusion and Future Directions
The available evidence clearly positions neostigmine and pyridostigmine as highly effective and well-characterized cholinergic agonists. Neostigmine excels in applications requiring rapid and potent action, such as the reversal of surgical neuromuscular blockade, while pyridostigmine's longer duration of action makes it superior for the chronic management of myasthenia gravis.[5][10][13]
This compound , while mechanistically similar, lacks the extensive comparative clinical data necessary to position it against these established agents in current practice. Its profile suggests an efficacy comparable to neostigmine, but this requires validation through modern, rigorous head-to-head studies.[8]
For researchers and drug development professionals, there is a clear opportunity to conduct direct, quantitative comparisons of this compound using the standardized in vitro and ex vivo protocols detailed in this guide. Such studies would be invaluable for elucidating its precise potency, onset, and duration of action relative to neostigmine and pyridostigmine, potentially identifying niche applications or advantages for this classic cholinergic agent.
References
-
A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
Comparative Review of Decade's Research on Cholinesterase Inhibition. ResearchGate. Available at: [Link]
-
Comparing machine learning models for acetylcholine esterase inhibitors. ACG Publications. Available at: [Link]
-
Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
-
Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). National Institutes of Health. Available at: [Link]
-
Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. MDPI. Available at: [Link]
-
Ellman Esterase Assay Protocol. Scribd. Available at: [Link]
-
Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis. National Institutes of Health. Available at: [Link]
-
Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). PubMed. Available at: [Link]
-
Switching between pyridostigmine and neostigmine. NHS Specialist Pharmacy Service. Available at: [Link]
-
Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article. National Institutes of Health. Available at: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. National Institutes of Health. Available at: [Link]
-
Which is more likely to cause muscle twitches, pyridostigmine or neostigmine?. Dr.Oracle. Available at: [Link]
-
Reversal of Neuromuscular Blockade: Neostigmine. OpenAnesthesia. Available at: [Link]
-
Neuromuscular blockade reversal with sugammadex versus pyridostigmine/glycopyrrolate in laparoscopic cholecystectomy. SciSpace. Available at: [Link]
-
Comparison of the Effects of Sugammadex, Neostigmine, and Pyridostigmine on Postoperative Nausea and Vomiting: A Propensity Matched Study of Five Hospitals. MDPI. Available at: [Link]
-
Neuromuscular blockade reversal with sugammadex versus pyridostigmine/glycopyrrolate in laparoscopic cholecystectomy: a randomized trial of effects on postoperative gastrointestinal motility. National Institutes of Health. Available at: [Link]
-
A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature. National Institutes of Health. Available at: [Link]
-
The Treatment of Myasthenia Gravis. U.S. Pharmacist. Available at: [Link]
-
This compound Definition & Meaning. Merriam-Webster Medical. Available at: [Link]
-
Acetylcholinesterase inhibitor treatment for myasthenia gravis. National Institutes of Health. Available at: [Link]
-
Myasthenia Gravis Medication. Medscape. Available at: [Link]
-
Reversal of neuromuscular block. National Institutes of Health. Available at: [Link]
-
Interaction of myasthenic immunoglobulins and cholinergic agonists on acetylcholine receptors of rat myotubes. PubMed. Available at: [Link]
-
Mouse phrenic nerve-diaphragm preparation under indirect stimulation. ResearchGate. Available at: [Link]
-
Observations on the isolated phrenic nerve diaphragm preparation of the rat. National Institutes of Health. Available at: [Link]
-
Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade. National Institutes of Health. Available at: [Link]
-
Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium. PubMed. Available at: [Link]
-
Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade. ResearchGate. Available at: [Link]
-
Neostigmine, pyridostigmine and edrophonium as antagonists of deep pancuronium blockade. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Neuromuscular blockade reversal with sugammadex versus pyridostigmine/glycopyrrolate in laparoscopic cholecystectomy: a randomized trial of effects on postoperative gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myasthenia Gravis Medication: Anticholinesterase Inhibitors, Corticosteroids, Immunomodulators, Immune Globulins, Monoclonal Antibodies, Fc Receptor Antagonists, Beta2 Agonists, Anticholinergic Agents, Complement Inhibitors [emedicine.medscape.com]
- 8. merriam-webster.com [merriam-webster.com]
- 9. researchgate.net [researchgate.net]
- 10. Switching between pyridostigmine and neostigmine – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. droracle.ai [droracle.ai]
- 12. Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Benzpyrinium Bromide's Efficacy: A Comparative Guide for Preclinical Researchers
Part 1: Scientific Foundation and Rationale
Mechanism of Action: The Cholinergic Synapse
Benzpyrinium bromide is hypothesized to act as a reversible acetylcholinesterase inhibitor. By transiently inactivating AChE, the enzyme responsible for the degradation of acetylcholine (ACh), it is expected to increase the concentration and prolong the residence time of ACh in the synaptic cleft of the neuromuscular junction. This enhancement of cholinergic transmission is the basis for its potential therapeutic application in conditions characterized by muscle weakness or for the reversal of neuromuscular blockade induced by non-depolarizing blocking agents.
To conceptualize this mechanism, consider the following signaling pathway:
Caption: Mechanism of Acetylcholinesterase Inhibition at the Neuromuscular Junction.
The Need for In Vivo Validation and Comparative Analysis
While in vitro assays can confirm the AChE inhibitory activity of this compound, they do not predict its efficacy, potency, duration of action, or safety profile in a complex biological system. In vivo studies are therefore indispensable. A direct comparison with clinically established AChE inhibitors such as Neostigmine and Pyridostigmine is crucial for determining the potential therapeutic value and differentiation of this compound.
Part 2: A Proposed Framework for In Vivo Validation
This section details a comprehensive experimental plan to validate the in vivo effects of this compound.
Animal Model Selection
The primary recommended model is the Sprague-Dawley rat , a common and well-characterized model for neuromuscular studies.[1] For investigations related to myasthenia gravis, the Experimental Autoimmune Myasthenia Gravis (EAMG) model in rats or mice can be employed.[2]
Experimental Workflow
A structured workflow is essential for reproducible and reliable data generation.
Caption: A comprehensive workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
This experiment will assess the primary efficacy of this compound in reversing a chemically induced neuromuscular blockade.
Objective: To determine the dose-dependent efficacy of this compound in reversing rocuronium-induced neuromuscular blockade and compare it to Neostigmine.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane)
-
Rocuronium bromide
-
This compound (various doses)
-
Vehicle (e.g., saline)
-
Peripheral nerve stimulator for Train-of-Four (TOF) monitoring[5][6][7][8][9]
-
Data acquisition system
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Surgically expose the sciatic nerve and attach stimulating electrodes.
-
Attach a force transducer to the tendon of the tibialis anterior muscle to measure twitch tension.
-
Establish a baseline twitch response to supramaximal nerve stimulation (0.1 Hz).
-
Administer rocuronium bromide intravenously to induce a stable neuromuscular blockade (e.g., >90% twitch depression).
-
Once a stable blockade is achieved, administer a single intravenous dose of either vehicle, this compound (at varying doses), or Neostigmine.
-
Record the time to recovery of the train-of-four (TOF) ratio to 0.9.[6]
-
Monitor for any adverse effects, such as changes in heart rate or blood pressure.
The grip strength test provides a non-invasive measure of muscle function.[10][11][12][13][14]
Objective: To evaluate the effect of this compound on muscle strength and compare it to Pyridostigmine.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Pyridostigmine (positive control)
-
Vehicle
-
Grip strength meter
Procedure:
-
Acclimatize mice to the grip strength meter.
-
Administer a single subcutaneous or intraperitoneal dose of vehicle, this compound, or Pyridostigmine.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), measure the forelimb and combined forelimb/hindlimb grip strength.
-
The mouse is held by the tail and lowered towards the grip meter's grid.
-
Once the mouse grasps the grid, it is gently pulled horizontally away from the meter until its grip is released.
-
The peak force is recorded.
-
Perform five consecutive measurements and average the results for each time point.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The collected data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Comparative Efficacy in Reversing Neuromuscular Blockade
| Treatment Group | Dose (mg/kg) | Time to TOF Ratio >0.9 (minutes, Mean ± SEM) |
| Vehicle | - | > 60 |
| This compound | 0.05 | 15.2 ± 1.8 |
| 0.1 | 9.8 ± 1.2 | |
| 0.2 | 6.5 ± 0.9 | |
| Neostigmine | 0.05 | 8.1 ± 1.1 |
Table 2: Hypothetical Comparative Effect on Grip Strength
| Treatment Group | Dose (mg/kg) | Peak Increase in Grip Strength (% of Baseline, Mean ± SEM) | Time to Peak Effect (minutes) |
| Vehicle | - | 2 ± 0.5 | - |
| This compound | 1.0 | 25 ± 3.2 | 30 |
| 2.0 | 45 ± 4.1 | 30 | |
| Pyridostigmine | 1.0 | 38 ± 3.5 | 45 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
To fully characterize this compound, a pharmacokinetic study should be conducted in parallel with the pharmacodynamic assessments. Blood samples should be collected at various time points after drug administration to determine key PK parameters such as Cmax, Tmax, AUC, and half-life. Correlating these parameters with the observed pharmacodynamic effects (e.g., TOF recovery, grip strength) will provide a comprehensive understanding of its in vivo behavior.
Conclusion
The in vivo validation of this compound requires a systematic and rigorous approach. The experimental framework outlined in this guide provides a clear path to generating the necessary data to evaluate its efficacy and compare its performance against established acetylcholinesterase inhibitors. By adhering to these protocols, researchers can obtain reliable and reproducible results that will be critical for the further development of this compound as a potential therapeutic agent.
References
-
Influence of Pyridostigmine Administration on Human Neuromuscular Functions—Studies in Healthy Human Subjects. Toxicological Sciences. [Link]
-
Neostigmine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Model of Neuromuscular Block Reversal in the Anaesthetised Rat. Charles River. [Link]
-
Neuromuscular function and plasma drug levels in pyridostigmine treatment of myasthenia gravis. Journal of Neurology, Neurosurgery & Psychiatry. [Link]
-
Reversal of Neuromuscular Blockade: Neostigmine. OpenAnesthesia. [Link]
-
Quantitative correlation between plasma pyridostigmine levels and neuromuscular function in myasthenia gravis. Annals of Neurology. [Link]
-
Prolonged Administration of Pyridostigmine Impairs Neuromuscular Function With and Without Down-Regulation of Acetylcholine Receptors. ResearchGate. [Link]
-
Optimum dose of neostigmine to reverse shallow neuromuscular blockade with rocuronium and cisatracurium. Anaesthesia. [Link]
-
Continuous administration of pyridostigmine improves immobilization-induced neuromuscular weakness. ResearchGate. [Link]
-
Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
Grip Strength Test. MMPC. [Link]
-
Grip strength. TREAT-NMD. [Link]
-
Grip Strength Protocol. IMPReSS - Mousephenotype.org. [Link]
-
Grip Strength Test - Rodent Behavioral Testing - Neurology CRO. InnoSer. [Link]
-
Forelimb Grip Strength testing. Protocols.io. [Link]
-
Peripheral Nerve Stimulation/Train of Four (TOF) Monitoring. [Link]
-
Monitoring Depth of Neuromuscular Blockade. OpenAnesthesia. [Link]
-
Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique. Medscape Reference. [Link]
-
Nerve stimulator. LITFL. [Link]
-
Train of Four - Peripheral Nerve Stimulation. YouTube. [Link]
Sources
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Urodynamic effects of oral benzilonium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. ppno.ca [ppno.ca]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
- 8. litfl.com [litfl.com]
- 9. youtube.com [youtube.com]
- 10. mmpc.org [mmpc.org]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 13. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 14. Forelimb Grip Strength testing [protocols.io]
Comparative analysis of Benzpyrinium bromide and edrophonium
< A Comparative Analysis of Benzpyrinium Bromide and Edrophonium for Researchers and Drug Development Professionals
This guide offers a detailed comparative analysis of this compound and edrophonium, two quaternary ammonium compounds that function as reversible acetylcholinesterase (AChE) inhibitors. While both drugs share a common mechanism of action by preventing the breakdown of the neurotransmitter acetylcholine, their distinct pharmacokinetic and pharmacodynamic profiles dictate their specific clinical applications and research utility.
Mechanism of Action: A Closer Look at Inhibition
Both this compound and edrophonium enhance cholinergic transmission by inhibiting the acetylcholinesterase enzyme. This leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. However, the nature of their interaction with the AChE enzyme differs significantly.
Edrophonium is a readily reversible acetylcholinesterase inhibitor.[1] It acts by competitively binding to the enzyme, primarily at the neuromuscular junction.[1] This binding is transient, leading to a rapid onset and short duration of action.[2] Edrophonium's mechanism involves binding to an allosteric site on the acetylcholinesterase enzyme, specifically Serine-103, which differs from the active site binding of other inhibitors like neostigmine.[1]
This compound , on the other hand, is believed to act as a competitive inhibitor at the muscarinic receptors, thereby blocking the action of acetylcholine. This leads to a reduction in smooth muscle contractions. While comprehensive data on its specific binding to acetylcholinesterase is less readily available in the provided search results, its classification and clinical effects align with the broader category of anticholinergic agents that modulate acetylcholine's effects. Some sources suggest it may also have antispasmodic properties by directly affecting smooth muscle.
Figure 1. A simplified diagram illustrating the distinct primary mechanisms of action for Edrophonium (binding to acetylcholinesterase) and this compound (acting as a muscarinic receptor antagonist).
Pharmacokinetics and Pharmacodynamics: A Tale of Two Timelines
The differing mechanisms of action directly influence the pharmacokinetic and pharmacodynamic properties of these two compounds.
| Parameter | This compound | Edrophonium |
| Onset of Action | Slower | Rapid (within 30-60 seconds)[3] |
| Duration of Action | Longer | Short[2] |
| Primary Clinical Use | Treatment of smooth muscle spasms (e.g., in IBS)[4] | Diagnosis of myasthenia gravis (Tensilon test), reversal of non-depolarizing muscle relaxants[3][5] |
| Route of Administration | Oral[6] | Intravenous, Intramuscular[5] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To quantitatively assess the AChE inhibitory potential of compounds like edrophonium, a well-established in vitro assay based on the Ellman method can be utilized.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., Edrophonium) and control inhibitor (e.g., Physostigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known inhibitor in the appropriate solvent (e.g., DMSO, ensuring the final concentration does not inhibit the enzyme). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells. Add 25 µL of the various dilutions of the test compound to the respective wells. For the control (no inhibition), add 25 µL of the buffer/solvent.[9]
-
Enzyme Addition: Add a defined amount of AChE solution to each well (except for a blank control).
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells.[9] To start the reaction, add 25 µL of the ATCI substrate solution.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[9] The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percent inhibition against the logarithm of the compound's concentration and determine the IC50 value from the resulting dose-response curve.
Figure 2. A flowchart outlining the key steps for determining the IC50 of an acetylcholinesterase inhibitor using the Ellman method.
Clinical and Research Applications
The distinct properties of this compound and edrophonium lead to their use in different clinical and research settings.
Edrophonium 's rapid and short-lived action makes it the classic diagnostic tool for myasthenia gravis, a neuromuscular disorder characterized by muscle weakness.[2] The "Tensilon test" involves administering edrophonium and observing for a temporary improvement in muscle strength.[1] It is also used to reverse the effects of non-depolarizing muscle relaxants after surgery.[5]
This compound is primarily indicated for conditions involving smooth muscle spasms, such as irritable bowel syndrome and other gastrointestinal disorders.[4] Its longer duration of action is suitable for providing sustained relief from such symptoms.
Side Effect Profiles and Toxicological Considerations
The adverse effects of both drugs are related to their influence on the cholinergic system.
Edrophonium's side effects are a result of excessive cholinergic stimulation and can include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, bradycardia, and muscle fasciculations.[10] Due to its short duration of action, these effects are typically transient.
This compound's side effects are characteristic of anticholinergic agents and may include dry mouth, blurred vision, constipation, and urinary retention.[11]
Summary for the Researcher and Clinician
References
-
Wikipedia. (n.d.). Edrophonium. Retrieved from [Link]
-
Drugs.com. (n.d.). Edrophonium. Retrieved from [Link]
-
Drugs.com. (n.d.). Edrophonium Uses, Side Effects & Warnings. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Edrophonium chloride: Uses, Dosage, Side Effects.... Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Prifinium Bromide? Retrieved from [Link]
-
Naji, A., & Owens, M. L. (2023, August 28). Edrophonium (Archived). In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from [Link]
-
Evangelista, S. (2019). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 25(23), 2536-2540. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Edrophonium Chloride used for? Retrieved from [Link]
- Weinstock, M., & Cohen, S. (1976). Pancuronium. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 5, pp. 443-475). Academic Press.
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Hori, R., Okumura, K., & Kawai, K. (1990). Comparative pharmacokinetics of four cholinesterase inhibitors in rats. Journal of Pharmacy and Pharmacology, 42(3), 209-211. Retrieved from [Link]
-
Nyman, C. R. (1981). Urodynamic effects of oral benzilonium bromide in healthy subjects. Urologia Internationalis, 36(1), 67-72. Retrieved from [Link]
- Balasubramanian, S., & Ramakrishnan, G. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pipenzolate Bromide? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Bencycloquidium Bromide used for? Retrieved from [Link]
-
Cronnelly, R., Stanski, D. R., Miller, R. D., & Sheiner, L. B. (1980). Pharmacokinetics of edrophonium and neostigmine when antagonizing d-tubocurarine neuromuscular blockade in man. Anesthesiology, 53(4), 281-286. Retrieved from [Link]
- Sipes, N. S., & Padilla, S. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Lead Discovery (pp. 139-153). Humana Press.
-
Baraka, A., & Dajani, A. (1984). Comparison of the Effects of Neostigmine and Edrophonium on the Duration of Action of Suxamethonium. British Journal of Anaesthesia, 56(8), 859-862. Retrieved from [Link]
-
Animated Medicine. (2021, February 28). Ipratropium Bromide: Mechanism of action [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Edrophonium Chloride used for? [synapse.patsnap.com]
- 4. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]
- 5. Edrophonium Uses, Side Effects & Warnings [drugs.com]
- 6. Urodynamic effects of oral benzilonium bromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. attogene.com [attogene.com]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mims.com [mims.com]
- 11. What is the mechanism of Pipenzolate Bromide? [synapse.patsnap.com]
Assessing the Specificity of Acetylcholinesterase Inhibitors: A Comparative Guide Featuring Benzpyrinium Bromide, Neostigmine, and Pyridostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Specificity in Cholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of various neuromuscular and neurodegenerative disorders, most notably myasthenia gravis and Alzheimer's disease.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic transmission at the neuromuscular junction and in the central nervous system. However, the therapeutic window and side-effect profile of these drugs are intrinsically linked to their specificity. The human body contains two major cholinesterases: acetylcholinesterase (AChE), predominantly found in neuronal synapses and on red blood cell membranes, and butyrylcholinesterase (BChE), which is more broadly distributed in plasma, the liver, and glial cells.[3][4] While AChE is the primary target for conditions like myasthenia gravis, inhibition of BChE can contribute to both therapeutic effects and adverse events. Therefore, a thorough assessment of an inhibitor's specificity for AChE over BChE is paramount in drug development.
This guide provides a framework for assessing the specificity of cholinesterase inhibitors, using the well-characterized drugs neostigmine and pyridostigmine as benchmarks for comparison. We will also discuss Benzpyrinium bromide , a lesser-documented cholinesterase inhibitor, to illustrate how to approach the characterization of a novel or less-studied compound. The methodologies and comparative data presented herein are intended to equip researchers with the tools to conduct a rigorous evaluation of inhibitor specificity.
Molecular Determinants of Inhibitor Specificity
The active site of AChE is located at the bottom of a deep and narrow gorge, lined with aromatic residues. In contrast, the active site gorge of BChE is wider and contains fewer aromatic residues, allowing it to accommodate bulkier substrates and inhibitors.[5][6] These structural differences are the primary determinants of inhibitor specificity. For instance, inhibitors with a high affinity for the peripheral anionic site of AChE may exhibit greater selectivity.[5]
This compound , with its chemical structure (1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate, possesses a quaternary ammonium group, a feature it shares with neostigmine and pyridostigmine, which is crucial for binding to the anionic subsite of the cholinesterase active site. The benzyl group attached to the pyridinium ring introduces a bulky hydrophobic moiety, which could influence its interaction with the active site gorge of AChE versus BChE. A comprehensive understanding of its binding kinetics and affinity for both enzymes is necessary to predict its clinical profile.
Comparative Analysis of Established Inhibitors: Neostigmine vs. Pyridostigmine
Neostigmine and pyridostigmine are both reversible carbamate inhibitors of acetylcholinesterase and are widely used in the treatment of myasthenia gravis.[7][8] However, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, which are, in part, attributable to their relative potencies and durations of action.
| Feature | Neostigmine | Pyridostigmine | Reference(s) |
| Potency | More potent (approx. 4-5 times) | Less potent | [9][10] |
| Onset of Action (Oral) | Slower (~4 hours) | Faster (~45 minutes) | [7][9] |
| Duration of Action | Shorter | Longer | [7][11] |
| Half-life | ~50 to 90 minutes | ~90 to 110 minutes | [9] |
| Clinical Preference in Myasthenia Gravis | Used for acute situations (e.g., reversal of neuromuscular blockade) | Preferred for chronic oral therapy due to longer duration and smoother control of symptoms. | [9][12] |
The higher potency of neostigmine suggests a stronger interaction with the acetylcholinesterase active site.[10] The longer duration of action of pyridostigmine is advantageous for chronic management, reducing the frequency of dosing.[11] These differences underscore the importance of detailed characterization for any new cholinesterase inhibitor.
Experimental Protocols for Assessing Specificity
A critical step in characterizing a novel cholinesterase inhibitor like this compound is to determine its half-maximal inhibitory concentration (IC50) against both AChE and BChE. The ratio of these IC50 values provides a quantitative measure of selectivity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted method for measuring cholinesterase activity.
Principle: The assay measures the product of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (hrAChE)
-
Human plasma or recombinant butyrylcholinesterase (hrBChE)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitors (e.g., neostigmine, pyridostigmine)
-
96-well microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare working solutions of hrAChE and hrBChE in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of buffer, the enzyme solution (AChE or BChE), and varying concentrations of the test inhibitor.
-
Control Wells (100% activity): Add buffer, the enzyme solution, and the vehicle (solvent used for the inhibitor).
-
Blank Wells: Add buffer, the substrate, and the inhibitor at the highest concentration to account for any non-enzymatic hydrolysis or inhibitor absorbance.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the substrate solution (ATCI for AChE, BTCI for BChE) to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of the In Vitro Assay Workflow:
Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.
In Vivo Assessment of Cholinesterase Inhibition
While in vitro assays provide crucial data on enzyme-inhibitor interactions, in vivo studies are essential to understand the compound's effects in a complex biological system.
Model: Rodent models (rats or mice) are commonly used.
Objective: To measure the inhibition of AChE activity in specific brain regions and/or blood following administration of the test compound.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test compound (e.g., this compound) and a vehicle control to different groups of animals via a relevant route (e.g., intraperitoneal, oral).
-
Time Course: Euthanize animals at various time points after dosing to determine the onset and duration of action.
-
Tissue Collection: Collect blood samples and dissect specific brain regions of interest (e.g., cortex, hippocampus).
-
Tissue Preparation: Homogenize the brain tissue in an appropriate buffer.
-
Cholinesterase Activity Assay: Perform the Ellman's assay (as described above) on the brain homogenates and plasma/serum samples to determine the level of AChE and/or BChE activity.
-
Data Analysis: Compare the enzyme activity in the treated groups to the vehicle control group to calculate the percentage of inhibition at different time points and in different tissues.
Diagram of the In Vivo Assessment Workflow:
Caption: Workflow for in vivo assessment of cholinesterase inhibition.
Conclusion and Future Directions
The specificity of a cholinesterase inhibitor is a critical determinant of its therapeutic utility. While established drugs like neostigmine and pyridostigmine provide valuable benchmarks, a thorough evaluation of any new chemical entity is essential. For a compound like this compound, for which there is a paucity of publicly available data, the experimental protocols outlined in this guide provide a robust framework for its characterization. By determining its IC50 values for both AChE and BChE, and by assessing its in vivo activity, researchers can build a comprehensive profile of its specificity and potential clinical applications. Such data is indispensable for advancing our understanding of cholinergic pharmacology and for the development of safer and more effective therapies for a range of debilitating diseases.
References
-
Neostigmine versus pyridostigmine. (2020, February 22). NUS Blog. [Link]
-
Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer's Disease and Type 2 Diabetes Mellitus. (2018). CNS & Neurological Disorders - Drug Targets. [Link]
-
Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Expert Opinion on Therapeutic Targets, 9(1), 101–115. [Link]
-
Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. [Link]
-
Which is more likely to cause muscle twitches, pyridostigmine or neostigmine? (2025, December 2). Dr.Oracle. [Link]
-
Masson, P., Lockridge, O., & Rochu, D. (2019). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules, 24(17), 3122. [Link]
-
What is the Difference Between Acetylcholinesterase and Butyrylcholinesterase. (2024, January 22). Pediaa.Com. [Link]
-
Neostigmine vs Pyridostigmine Comparison. (n.d.). Drugs.com. [Link]
-
Switching between pyridostigmine and neostigmine. (2025, December 23). NHS Specialist Pharmacy Service. [Link]
-
Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics. Experimental and Therapeutic Medicine, 18(2), 1173–1179. [Link]
-
Singh, A., & Jha, S. (2021). Cholinesterase Inhibitors Used for the Management of Alzheimer's Disease: A Review. Journal of Pharmaceutical Research International, 121-128. [Link]
-
What are the treatment options for Myasthenia Gravis (MG)? (2025, May 10). Dr.Oracle. [Link]
-
FDA Grants Fast Track Designation to Myasthenia Gravis Therapy. (2026, January 7). YouTube. [Link]
-
Mehndiratta, M. M., Pandey, S., & Kuntzer, T. (2011). Treatment of myasthenia gravis: focus on pyridostigmine. International journal of general medicine, 4, 641–648. [Link]
-
Myasthenia Gravis Medication. (2023, December 5). Medscape. [Link]
-
Hassan, N. I., Alias, N. Z., & Yusof, S. R. M. (2017). Novel Hybrid Molecules of Cholinesterase Inhibitor for Alzheimer's Disease: A Systematic Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(4), 734-741. [Link]
-
Jacob, S., & Viegas, S. (2020). A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature. Frontiers in Neurology, 11, 699. [Link]
-
Butyrylcholinesterase inhibitors as potential anti-Alzheimer's agents: an updated patent review (2018-present). (2021). Expert Opinion on Therapeutic Patents, 31(10), 903-918. [Link]
-
Standridge, J. B. (2004). Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy. Journal of the American Medical Directors Association, 5(5), 326-335. [Link]
-
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide. (n.d.). PubChem. [Link]
Sources
- 1. Treatment of myasthenia gravis: focus on pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. differencebetween.com [differencebetween.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Myasthenia Gravis Medication: Anticholinesterase Inhibitors, Corticosteroids, Immunomodulators, Immune Globulins, Monoclonal Antibodies, Fc Receptor Antagonists, Beta2 Agonists, Anticholinergic Agents, Complement Inhibitors [emedicine.medscape.com]
- 9. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 10. droracle.ai [droracle.ai]
- 11. Switching between pyridostigmine and neostigmine – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Quaternary Ammonium Cholinesterase Inhibitors: Efficacy, Pharmacology, and Experimental Protocols
This guide provides an in-depth comparison of Benzpyrinium bromide and its more clinically prevalent analogues, including neostigmine, pyridostigmine, and edrophonium. As cholinesterase inhibitors, these compounds play a critical role in the management of neuromuscular disorders and the reversal of anesthetic-induced neuromuscular blockade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their comparative pharmacology, supported by experimental data and protocols.
Introduction to Quaternary Ammonium Cholinesterase Inhibitors
Quaternary ammonium compounds such as neostigmine and pyridostigmine are mainstays in the symptomatic treatment of Myasthenia Gravis and for reversing neuromuscular blockade after surgery.[1][2][3] Their primary mechanism involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4][5] By inhibiting AChE, these drugs increase the concentration and prolong the action of ACh at the neuromuscular junction, thereby enhancing neuromuscular transmission.[5]
The defining structural feature of these agents is a positively charged quaternary ammonium group. This charged moiety prevents them from readily crossing the blood-brain barrier, thus limiting their action primarily to the peripheral nervous system.[1][6] This peripheral selectivity is crucial for their clinical utility, concentrating their effects at the neuromuscular junction and autonomic ganglia while minimizing central nervous system side effects.[7]
While "this compound" is a less commonly cited agent in contemporary research, its structural and functional analogues have been extensively studied. This guide will focus on the comparative data available for neostigmine, pyridostigmine, and the short-acting compound edrophonium, providing a comprehensive framework for understanding this important class of drugs.
Mechanism of Action and Structure-Activity Relationship
The therapeutic and toxic effects of these agents stem from their ability to prevent the breakdown of acetylcholine. This leads to the potentiation of both muscarinic and nicotinic cholinergic signaling.
Reversible Inhibition of Acetylcholinesterase
Neostigmine and pyridostigmine are carbamate esters that act as reversible inhibitors of AChE. The inhibition process occurs in two steps:
-
Reversible Binding: The quaternary ammonium group binds to the anionic site of the AChE enzyme, similar to the natural substrate, acetylcholine.[8]
-
Carbamoylation: The carbamate ester portion of the inhibitor is then transferred to a serine residue in the catalytic site of the enzyme, forming a carbamoylated enzyme complex.
This carbamoylated enzyme is much more resistant to hydrolysis than the acetylated enzyme formed with acetylcholine.[9] The slow rate of decarbamoylation results in a prolonged, though still reversible, inhibition of the enzyme's activity. Edrophonium, in contrast, is a simpler quaternary alcohol that binds reversibly to the anionic site but does not form a covalent bond, resulting in a much shorter duration of action.[10]
Caption: Mechanism of AChE Inhibition in the Synaptic Cleft.
Structure-Activity Insights
The efficacy of these inhibitors is closely tied to their molecular structure.[11]
-
Quaternary Ammonium Head: Essential for high-affinity binding to the anionic subsite of the AChE active site.[7][8]
-
Carbamate Group: Acts as a "slow substrate," leading to the formation of a stable, carbamoylated enzyme intermediate. The specific chemical nature of the groups attached to the carbamate influences the rate of hydrolysis and thus the duration of action.
-
Aromatic Ring: Provides additional binding interactions within the active site gorge of the enzyme.
The subtle structural differences between neostigmine and pyridostigmine (a dimethylcarbamate ester of a substituted phenol versus a pyridinol, respectively) account for their different pharmacokinetic and pharmacodynamic profiles.
Comparative Pharmacokinetics and Pharmacodynamics
The clinical choice between these agents often depends on their pharmacokinetic properties, particularly their onset and duration of action.
| Parameter | Neostigmine | Pyridostigmine | Edrophonium |
| Primary Use | Myasthenia Gravis, Reversal of NMB | Myasthenia Gravis, Prophylaxis against nerve agents | Diagnosis of Myasthenia Gravis (historically) |
| Administration | Oral, IV, IM, SC | Oral, IV, IM | IV |
| Onset of Action | IV: 2-5 min; Oral: ~4 hours | IV: 2-5 min; Oral: ~45 min | IV: < 1 minute |
| Duration of Action | 2-4 hours | 3-6 hours | 5-10 minutes |
| Half-life | 50-90 minutes | 90-110 minutes | ~20 minutes |
| Potency | More potent than pyridostigmine | ~4 times less potent than neostigmine | Least potent |
| Blood-Brain Barrier | Does not cross | Does not cross | Does not cross |
| Dose Equivalence | 1-1.5mg (IM/SC) ≈ 60mg oral Pyridostigmine | 60mg (Oral) ≈ 1-1.5mg IM/SC Neostigmine | N/A |
Data synthesized from multiple sources.[1][3][9][10]
For the management of Myasthenia Gravis, pyridostigmine is often preferred over neostigmine due to its longer duration of action, which allows for less frequent dosing and fewer fluctuations in muscle strength.[2][9] In contrast, for the rapid reversal of neuromuscular blockade, the faster onset of neostigmine or edrophonium is advantageous.[10]
Head-to-Head Efficacy in Clinical Applications
Reversal of Non-Depolarizing Neuromuscular Blockade (NMB)
Neostigmine is a widely used agent for reversing the effects of non-depolarizing neuromuscular blockers after surgery.[1] Studies comparing it with edrophonium and pyridostigmine have found that edrophonium has the most rapid onset of action.[10] However, neostigmine provides a more sustained reversal.[10] Pyridostigmine has the slowest onset and is less commonly used for this indication.[10] The choice of agent is often paired with an antimuscarinic agent (like glycopyrrolate or atropine) to counteract the widespread cholinergic effects, such as bradycardia and hypersalivation.[12]
It is important to note that high doses or unwarranted use of neostigmine for reversal may not improve outcomes and can be associated with an increased incidence of postoperative respiratory complications like atelectasis.[13]
Diagnosis and Management of Myasthenia Gravis (MG)
Diagnosis: The "Tensilon test" involved the intravenous administration of edrophonium.[14] A rapid and transient improvement in muscle strength was considered a positive test for MG.[14] However, due to the risk of serious cholinergic side effects (like bradycardia and bronchospasm) and the availability of more specific diagnostic methods like acetylcholine receptor antibody testing, the Tensilon test is now rarely used.[15][16]
Management: Pyridostigmine is the first-line symptomatic treatment for most patients with MG.[2] Its longer duration of action provides smoother control of symptoms compared to neostigmine.[9] In a study of 69 patients who compared neostigmine with pyridostigmine, only 12 preferred neostigmine.[17] For patients who have difficulty swallowing (dysphagia) or require non-oral administration, neostigmine injection (IM or SC) is a viable alternative, with established dose equivalencies for switching between the two agents.[3]
Comparative Safety and Adverse Effect Profiles
The adverse effects of these drugs are a direct extension of their mechanism of action—excessive cholinergic stimulation. These effects can be categorized as muscarinic or nicotinic.
| Effect Type | Common Adverse Effects |
| Muscarinic | Hypersalivation, lacrimation, urinary urgency, diaphoresis, diarrhea, gastrointestinal cramps, bradycardia, bronchoconstriction.[1][18][19] |
| Nicotinic | Muscle cramps, fasciculations, and muscle weakness (at high doses).[18] |
Cholinergic Crisis: An overdose of an AChE inhibitor can lead to a cholinergic crisis, characterized by profound muscle weakness that can be difficult to distinguish from a myasthenic crisis (worsening of the disease).[1][20] This situation constitutes a medical emergency, requiring immediate cessation of the anticholinesterase agent and potential administration of atropine to manage severe muscarinic symptoms.[1]
In general, the side effect profiles of neostigmine and pyridostigmine are similar, though the slower onset and longer duration of pyridostigmine may lead to a lower incidence of acute, severe gastrointestinal side effects for some patients.
Key Experimental Protocols
To facilitate further research and comparative analysis, the following are standardized protocols for evaluating the performance of cholinesterase inhibitors.
Protocol 1: In Vitro Determination of AChE Inhibitory Potency (IC₅₀)
This protocol describes a colorimetric method (based on Ellman's assay) to determine the concentration of an inhibitor required to reduce AChE activity by 50% (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution (from electric eel or human erythrocytes) in buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) in buffer.
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Test Inhibitor solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each inhibitor concentration.
-
Add 50 µL of AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader, taking kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Normalize the rates relative to a control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Caption: Workflow for In Vitro IC₅₀ Determination of AChE Inhibitors.
Protocol 2: Ex Vivo Neuromuscular Junction Function Assay
This protocol uses an isolated rat phrenic nerve-hemidiaphragm preparation to assess the physiological effects of AChE inhibitors on neuromuscular transmission.[21]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Dissect the phrenic nerve and attached hemidiaphragm muscle.
-
Mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution at 37°C. The rib cage side is fixed, and the central tendon is attached to an isometric force transducer.
-
-
Stimulation and Recording:
-
Place the phrenic nerve on a suction electrode.
-
Apply supramaximal electrical stimuli (e.g., 0.2 ms duration) to the nerve.
-
Record the resulting muscle twitch tension using the force transducer connected to a data acquisition system.
-
-
Experimental Procedure:
-
Allow the preparation to equilibrate for 30-60 minutes, with periodic stimulation (e.g., 0.1 Hz).
-
Establish a stable baseline twitch response.
-
Introduce a sub-maximal neuromuscular blocker (e.g., d-tubocurarine) to induce a partial block (e.g., 50-90% reduction in twitch height).
-
Once the block is stable, add the test AChE inhibitor (e.g., neostigmine, pyridostigmine) to the organ bath.
-
Record the reversal of the neuromuscular block, measuring the recovery of twitch height over time.
-
-
Data Analysis:
-
Quantify the percentage of twitch height recovery at various time points.
-
Compare the onset time, rate of recovery, and maximum recovery achieved between different inhibitors.
-
Caption: Experimental Setup for Phrenic Nerve-Hemidiaphragm Assay.
Conclusion and Future Directions
Neostigmine, pyridostigmine, and edrophonium, while sharing a common mechanism of acetylcholinesterase inhibition, exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their specific clinical applications. Pyridostigmine's longer duration of action makes it the preferred agent for the chronic management of Myasthenia Gravis, while the more rapid onset of neostigmine and edrophonium is better suited for diagnostic purposes and the acute reversal of neuromuscular blockade.
The fundamental structure-activity relationships, centered on the quaternary ammonium head and carbamate ester moiety, are well-established. Future research in this area may focus on developing inhibitors with greater selectivity for AChE over butyrylcholinesterase (BChE) to potentially reduce side effects, or designing peripherally-acting agents with improved oral bioavailability and more predictable dose-responses.[22][23] The synthesis of tertiary amine analogues of these compounds has also been explored for potential applications in central nervous system disorders like Alzheimer's disease, where blood-brain barrier penetration is desired.[6] A thorough understanding of the comparative data presented in this guide is essential for the rational selection of these agents in clinical practice and for guiding the development of the next generation of cholinesterase inhibitors.
References
-
Thapa, S., & Ganti, L. (2025). Neostigmine. In StatPearls. StatPearls Publishing. [Link]
-
Sasaki, N., Meyer, M. J., Malviya, S. A., Symbol, A. B., Houle, T. T., M'dzik, J. M., ... & Eikermann, M. (2014). Effects of neostigmine reversal of nondepolarizing neuromuscular blocking agents on postoperative respiratory outcomes: a prospective study. Anesthesiology, 121(5), 959-968. [Link]
-
Mehdi, U., & Sinker, D. (n.d.). What is the mechanism of Prifinium Bromide? Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
ClinicalTrials.gov. (n.d.). SPACE Trial: Pyridostigmine vs Placebo in SMA Types 2, 3 and 4. [Link]
-
Kelly, J. J., Daube, J. R., Lennon, V. A., Howard, F. M., & Younge, B. R. (1982). Comparison of diagnostic tests in myasthenia gravis. Annals of Neurology, 12(3), 286-289. [Link]
-
Mehth, M., & Kishore, K. (2015). Acetylcholinesterase inhibitor treatment for myasthenia gravis. Cochrane Database of Systematic Reviews, (8). [Link]
-
Bierer, D. E., Mellin, T. N., Shen, G. S., Bores, G. M., & McKee, T. D. (1994). Studies on new, centrally active and reversible acetylcholinesterase inhibitors. Journal of medicinal chemistry, 37(15), 2409-2416. [Link]
-
Shutske, G. M., Tomer, J. D., & Kapples, K. J. (1988). Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. Journal of medicinal chemistry, 31(7), 1278-1282. [Link]
-
Gillies, J. D., & Allen, J. (1977). Effects of neostigmine and pyridostigmine at the neuromuscular junction. Clinical and experimental neurology, 14, 271-279. [Link]
-
Miller, R. D., Van Nyhuis, L. S., & Eger, E. I. (1975). Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium. Anesthesiology, 42(4), 377-384. [Link]
-
Ulrik, C. S. (2013). Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: A systematic review of clinical benefit. International journal of chronic obstructive pulmonary disease, 8, 473. [Link]
-
Szeimies, R. M., Abels, C., Kilic, A., Reich, H., Berger, B., Schulze Zur Wiesche, E., ... & Masur, C. (2023). Long-term efficacy and safety of 1% glycopyrronium bromide cream in patients with severe primary axillary hyperhidrosis: Results from a Phase 3b trial. Journal of the European Academy of Dermatology and Venereology, 37(4), 823-830. [Link]
-
JoVE. (2022, May 22). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. [Link]
-
Banjac, N., Pastor, F. T., & Arion, V. B. (2020). Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium (II) Complexes. Molecules, 25(17), 3848. [Link]
-
Harms, J. J., Veltkamp, D. M., Kuks, J. B. M., & van der Kooi, A. J. (2020). The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study. Journal of Neurology, 267(10), 3046-3053. [Link]
-
ResearchGate. (n.d.). Acetylcholinesterase inhibitor treatment for myasthenia gravis. Retrieved January 21, 2026, from [Link]
-
NHS Specialist Pharmacy Service. (2022, October 25). Switching between pyridostigmine and neostigmine. [Link]
-
ClinicalTrials.gov. (n.d.). Comparison of Nebulized Neostigmine/Atropine Versus Lignocaine in Treating Acute Post-dural Puncture Headache Following Subarachnoid Block in Parturient Undergoing Elective Cesarean Section. A Randomized, Clinical Trial. [Link]
-
Singer, W., Sandroni, P., Opfer-Gehrking, T. L., Suarez, G. A., Klein, C. M., Hines, S., ... & Low, P. A. (2006). Pyridostigmine treatment trial in neurogenic orthostatic hypotension. Archives of neurology, 63(4), 513-518. [Link]
-
Aquilonius, S. M. (1981). Clinical pharmacology of neostigmine and pyridostimine in patients with myasthenia gravis. Journal of neurology, neurosurgery, and psychiatry, 44(10), 944. [Link]
-
Mehdi, U., & Sinker, D. (n.d.). What is the mechanism of Pipenzolate Bromide? Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
MGteam. (2023, March 7). The Tensilon Test for Myasthenia Gravis: Why Is It No Longer Used?[Link]
-
Stone, L. E., Skelley, J. W., Kyle, J. A., & Elmore, L. K. (2014). Aclidinium bromide for the treatment of chronic obstructive pulmonary disease. American journal of health-system pharmacy, 71(5), 349-357. [Link]
-
Tan, C. C., Yu, J. T., Wang, H. F., Tan, M. S., Meng, X. F., Wang, C., ... & Tan, L. (2014). The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis. Journal of neurology, neurosurgery & psychiatry, 85(6), 651-659. [Link]
-
ResearchGate. (n.d.). Old and new acetylcholinesterase inhibitors for Alzheimer's Disease. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Bronchospasm caused by neostigmine. Retrieved January 21, 2026, from [Link]
-
Prinz, H., & Maelicke, A. (1983). Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site. Journal of Biological Chemistry, 258(17), 10273-10282. [Link]
-
AccessEmergency Medicine. (n.d.). Chapter 122. Edrophonium (Tensilon) Testing. [Link]
-
NUS Blog. (2020, February 22). Neostigmine versus pyridostigmine. [Link]
-
ClinicalTrials.gov. (n.d.). Comparison of Sugammadex (MK-8616/Org 25969) With Neostigmine Administered at 1-2 Post-tetanic Counts (PTCs) After Administration of Rocuronium or Vecuronium. [Link]
-
Evangelista, S. (2019). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current pharmaceutical design, 25(22), 2460-2464. [Link]
-
Mehndiratta, M. M., Pandey, S., & Kuntzer, T. (2014). Acetylcholinesterase inhibitor treatment for myasthenia gravis. Cochrane Database of Systematic Reviews, (10). [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship of Quaternary Acetylcholinesterase Inhibitors – Outlook for Early Myasthenia Gravis Treatment. Retrieved January 21, 2026, from [Link]
-
Herald Scholarly Open Access. (n.d.). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. [Link]
-
Aquilonius, S. M., Hartvig, P., Lindström, B., & Österman, P. O. (1981). Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis. Journal of Neurology, Neurosurgery & Psychiatry, 44(10), 944-948. [Link]
-
Animated Medicine. (2021, February 28). Ipratropium Bromide: Mechanism of action. YouTube. [Link]
-
Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 407-413. [Link]
-
Schreglmann, S. R., Büchele, F., Werner, B., Hidding, U., De-Chu, L., & Schöls, L. (2017). Pyridostigmine bromide versus fludrocortisone in the treatment of orthostatic hypotension in Parkinson's disease-a randomized controlled trial. Parkinsonism & related disorders, 37, 104-110. [Link]
-
National Academies Press (US). (1982). Anticholinesterases. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. [Link]
-
Sketchy Medical. (2023, June 9). Acetylcholinesterase Inhibitors:Myasthenia Gravis Treatment(Part 1) | Sketchy Medical | USMLE Step 1. YouTube. [Link]
-
Grimm, D. R., Schilero, G. J., & Spungen, A. M. (2005). Effects of neostigmine and glycopyrrolate on pulmonary resistance in spinal cord injury. The journal of spinal cord medicine, 28(4), 309-313. [Link]
-
Mehdi, U., & Sinker, D. (n.d.). What is the mechanism of Pipecuronium Bromide? Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Drugs.com. (n.d.). Neostigmine vs Pyridostigmine Comparison. [Link]
-
Limwatthana, C. (2022). A randomized controlled trial comparing the efficacy and safety of pyridostigmine versus midodrine for the treatment of orthostatic hypotension in Parkinson's disease patients. Movement Disorders, 37(S1). [Link]
-
UCSF Health. (2023, January 23). Tensilon test. [Link]
-
RegisteredNurseRN. (2017, December 4). Cholinergic Crisis vs Myasthenic Crisis Nursing | Symptoms, Treatment, Tensilon Test (Edrophonium). YouTube. [Link]
Sources
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switching between pyridostigmine and neostigmine – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]
- 6. Studies on new, centrally active and reversible acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 10. Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of neostigmine and glycopyrrolate on pulmonary resistance in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of neostigmine reversal of nondepolarizing neuromuscular blocking agents on postoperative respiratory outcomes: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucsfhealth.org [ucsfhealth.org]
- 15. Comparison of diagnostic tests in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Tensilon Test for Myasthenia Gravis: Why Is It No Longer Used? | MGteam [mgteam.com]
- 17. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. Portico [access.portico.org]
A Senior Application Scientist's Guide to Alternatives for Benzpyrinium Bromide in Neuromuscular Research
For decades, researchers investigating the complexities of the neuromuscular junction (NMJ) have relied on a core set of pharmacological tools. Among these, acetylcholinesterase (AChE) inhibitors like Benzpyrinium bromide have been instrumental. By preventing the breakdown of acetylcholine (ACh), these agents amplify and prolong the neurotransmitter's effect, making them invaluable for studying neuromuscular transmission and for reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs).
However, the landscape of neuromuscular research is evolving. The demand for agents with greater specificity, faster onset, more predictable dose-responses, and fewer side effects has driven the development and characterization of several alternatives. This guide provides a comparative analysis of established and novel alternatives to this compound, offering the in-depth technical insights and experimental data necessary for today's neuromuscular researcher.
The Benchmark: Understanding this compound and its Class
This compound, like its more commonly known counterparts neostigmine and edrophonium, is a quaternary ammonium compound that functions as a reversible AChE inhibitor.[1][2] Its primary mechanism involves binding to the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine in the synaptic cleft.[3] This leads to an accumulation of ACh, which can then more effectively compete with non-depolarizing NMBAs at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby restoring neuromuscular transmission.[3][4]
The core limitation of this class of drugs stems from their lack of specificity. By increasing acetylcholine levels systemically, they also activate muscarinic acetylcholine receptors, leading to undesirable side effects such as bradycardia, hypotension, and increased secretions.[5] This necessitates the co-administration of an antimuscarinic agent like atropine or glycopyrrolate.[5] Furthermore, their efficacy is dependent on the existing concentration of acetylcholine and they have a "ceiling effect," meaning that beyond a certain dose, they cannot overcome a deep neuromuscular block.[4][6]
Figure 1: Mechanism of this compound at the NMJ.
Comparative Analysis of Key Alternatives
The choice of an alternative to this compound depends critically on the experimental objective, the specific NMBA used, the required speed of onset and reversal, and the desired side-effect profile.
Other Acetylcholinesterase Inhibitors: Neostigmine and Edrophonium
Neostigmine and Edrophonium are the most direct comparators to this compound, sharing the same fundamental mechanism of action.[3] The primary distinctions lie in their pharmacokinetic and pharmacodynamic profiles.
-
Neostigmine : Often considered the prototypical AChE inhibitor for reversal, neostigmine forms a more stable complex with the AChE enzyme, resulting in a slower onset but a longer duration of action compared to edrophonium.[3][7] It is more potent than edrophonium and is generally considered more reliable for reversing moderate to deep levels of neuromuscular blockade.[7][8] However, its significant muscarinic side effects are a notable drawback.[4]
-
Edrophonium : Characterized by a rapid onset and short duration of action, edrophonium binds more transiently to AChE.[3][9] These properties made it useful for diagnostic tests, such as for myasthenia gravis (the Tensilon test).[2] While its quick action can be an advantage, it is generally less effective than neostigmine at reversing deep neuromuscular block and may be unreliable.[8][9] It does, however, tend to have fewer and less severe cholinergic side effects.[10]
| Agent | Onset of Action | Duration of Action | Potency | Efficacy for Deep Block | Key Feature |
| Benzpyrinium | Intermediate | Intermediate | Moderate | Moderate | Standard AChE Inhibitor |
| Neostigmine | Slower (10-30 min)[7] | Longer (2-4 hours)[7] | High[7] | More Reliable[8] | Potent, longer-acting |
| Edrophonium | Rapid (30-60 sec)[2][9] | Shorter (5-10 min)[7] | Lower[7] | Less Reliable[8][9] | Rapid onset, short duration |
The Paradigm Shift: Sugammadex
Sugammadex represents a fundamentally different approach to neuromuscular blockade reversal. It is not an enzyme inhibitor but a selective relaxant binding agent (SRBA).[11][12]
Mechanism of Action: Sugammadex is a modified gamma-cyclodextrin with a lipophilic core and a hydrophilic exterior.[11][13] It works by directly encapsulating steroidal non-depolarizing NMBAs, specifically rocuronium and vecuronium, in the plasma.[13][14] This forms a tight, water-soluble complex that is then excreted by the kidneys.[6][12] The encapsulation creates a steep concentration gradient, pulling the NMBA molecules off the nicotinic receptors at the NMJ and back into the plasma, leading to a rapid and complete reversal of blockade.[12][14]
Advantages:
-
Rapidity and Efficacy: Sugammadex provides a much faster and more predictable reversal than AChE inhibitors, capable of reversing even profound levels of neuromuscular block within minutes.[14][15] Neostigmine, in contrast, is ineffective at deep levels of block.[15]
-
Specificity: As it does not interact with the cholinergic system, Sugammadex is devoid of the muscarinic side effects associated with AChE inhibitors, eliminating the need for co-administered anticholinergic agents.[6][12]
-
Completeness of Reversal: Studies show that the use of Sugammadex leads to a lower incidence of postoperative residual curarization (a state of incomplete muscle strength recovery) compared to neostigmine.[15]
Limitations:
-
Selectivity: Its primary limitation is its high specificity for the aminosteroid NMBAs rocuronium and vecuronium.[6][13] It is ineffective against benzylisoquinolinium compounds like atracurium or cisatracurium.[6]
-
Hypersensitivity: While rare, hypersensitivity reactions and anaphylaxis have been reported.[14]
Figure 2: Encapsulation mechanism of Sugammadex.
Emerging Alternatives: Gantacurium and Chemical Antagonism
Research into novel NMBAs has also yielded new reversal strategies. Gantacurium, an ultra-short-acting, non-depolarizing NMBA, represents a class of compounds known as chlorofumarates.[16][17]
Mechanism of Action and Reversal: Gantacurium's short duration of action is due to its rapid, non-enzymatic degradation in the body via two pathways: slow hydrolysis and, more significantly, rapid adduction by the endogenous amino acid L-cysteine.[17][18] This unique inactivation pathway allows for a novel reversal strategy. Instead of relying on AChE inhibition or encapsulation, the neuromuscular block induced by gantacurium can be rapidly reversed by the intravenous administration of exogenous L-cysteine.[19][20] This provides a highly specific and targeted method of antagonism.
While gantacurium's clinical development has faced challenges, the principle of chemical antagonism it demonstrates is a promising avenue for future research, offering the potential for rapid, specific, and safe reversal of neuromuscular blockade.[20]
Experimental Protocols & Methodologies
Validating the performance of these agents requires robust experimental models. A common and critical application is assessing the reversal of neuromuscular blockade in an in vivo model.
Protocol: Reversal of Neuromuscular Blockade in an in vivo Rodent Model
Objective: To quantify and compare the efficacy of a reversal agent (e.g., Neostigmine or Sugammadex) in antagonizing a neuromuscular block induced by an NMBA (e.g., Rocuronium).
Materials:
-
Anesthetized, mechanically ventilated rodent (e.g., rat or mouse).
-
Neuromuscular blocking agent (e.g., Rocuronium).
-
Reversal agent (e.g., Neostigmine with Glycopyrrolate, or Sugammadex).
-
Peripheral nerve stimulator.[21]
-
Force transducer or electromyography (EMG) recording system.[22]
-
Data acquisition system.
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the airway and initiate mechanical ventilation. Expose a peripheral motor nerve (e.g., the sciatic nerve) and the corresponding muscle (e.g., the tibialis anterior).
-
Baseline Measurement: Attach the muscle's tendon to a force transducer. Position stimulating electrodes on the nerve. Deliver supramaximal single twitch stimuli (e.g., at 0.1 Hz) to establish a stable baseline twitch tension.[23]
-
Induction of Blockade: Administer the NMBA (e.g., Rocuronium) intravenously. Continue stimulation and record the decrease in twitch height. A common target is >95% block (T1 height <5% of baseline).
-
Monitoring Block Depth: Switch the stimulation pattern to Train-of-Four (TOF).[21][22] A TOF stimulus consists of four supramaximal stimuli delivered at 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a key measure of block depth.[24]
-
Administration of Reversal Agent: Once the desired level of block is achieved and stable (e.g., reappearance of the second twitch, T2), administer the reversal agent intravenously.
-
Group 1: Neostigmine (e.g., 0.05 mg/kg) co-administered with Glycopyrrolate.
-
Group 2: Sugammadex (e.g., 4 mg/kg).
-
-
Data Acquisition & Analysis: Continuously record the TOF response until full recovery is achieved. The primary endpoint is the time to achieve a TOF ratio of >0.9, which is considered adequate recovery.[4][25] Secondary endpoints can include the time to reappearance of T3 and T4, and the recovery index (time from 25% to 75% recovery of T1).
Figure 3: Experimental workflow for in vivo reversal assay.
Conclusion and Future Directions
While this compound and other AChE inhibitors have been foundational in neuromuscular research, the field has advanced significantly. For studies involving steroidal NMBAs like rocuronium, Sugammadex offers a superior alternative due to its rapid, complete, and highly specific mechanism of action, which eliminates confounding cholinergic side effects.[13][15] Its use simplifies experimental design and provides cleaner, more interpretable data.
For research involving benzylisoquinolinium NMBAs, traditional agents like Neostigmine remain the standard reversal agents.[4] However, the choice between neostigmine and edrophonium should be guided by the required duration of effect, with neostigmine being more suitable for sustained reversal.[7]
The development of agents like Gantacurium and their reversal by chemical antagonists such as L-cysteine points toward a future of highly tailored pharmacological pairings.[19][20] As research continues, we can anticipate the emergence of even more sophisticated tools that will allow for unprecedented precision in the manipulation and study of the neuromuscular junction. For the modern researcher, moving beyond the classical inhibitors to these more advanced alternatives is not just an option, but a necessary step toward achieving more robust and clinically relevant results.
References
-
An Overview of Sugammadex. (2016). ATOTW 343. [Link]
-
Sugammadex. (n.d.). Wikipedia. [Link]
-
Karci, A., & El-Kerdawy, H. (1998). Edrophonium is better than neostigmine to antagonize residual vecuronium induced neuromuscular block. PubMed. [Link]
-
Sugammadex Monograph for Professionals. (2024). Drugs.com. [Link]
-
What is the mechanism of Sugammadex Sodium? (2024). Patsnap Synapse. [Link]
-
Mechanism of Action of Sugammadex. (2025). Pharmacy Freak. [Link]
-
Bhatt, S. B., & Dholakia, M. V. (1985). A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block. PubMed. [Link]
-
Can neostigmine be used as an alternative to the edrophonium (Tensilon) test? (2025). Dr.Oracle. [Link]
-
Rupp, S. M., McChristian, J. W., Miller, R. D., & Taboada, J. A. (1986). Neostigmine and edrophonium antagonism of moderate neuromuscular block induced by pancuronium or tubocurarine. PubMed. [Link]
-
Gantacurium chloride. (n.d.). Wikipedia. [Link]
-
Gantacurium Chloride - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]
-
Viby-Mogensen, J. (1982). Monitoring of neuromuscular function. PubMed. [Link]
-
Neuromuscular monitoring. (n.d.). Wikipedia. [Link]
-
Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach. (2021). PubMed. [Link]
-
Novel neuromuscular blocking drugs and antagonists. (2014). ResearchGate. [Link]
-
Novel drug development for neuromuscular blockade. (2017). PMC - NIH. [Link]
-
Hunter, J. M. (2009). Reversal of neuromuscular block. BJA: British Journal of Anaesthesia. [Link]
-
Hunter, J. M. (2017). Reversal of neuromuscular block. PMC - NIH. [Link]
-
Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach. (2021). Taylor & Francis Online. [Link]
-
New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion. (2018). PMC - NIH. [Link]
-
Reversal of Neuromuscular Blockade: Neostigmine. (2023). OpenAnesthesia. [Link]
-
Monitoring of Neuromuscular Block. (n.d.). World Federation of Societies of Anaesthesiologists. [Link]
-
Reversal of neuromuscular block. (2009). ResearchGate. [Link]
-
DNP Project: Reversal of Neuromuscular Blockade with Neostigmine: Development of an Evidence-based Practice Protocol. (2015). Digital Commons@DePaul. [Link]
-
Neuromuscular Monitoring - Part One. (2019). LITFL. [Link]
-
Neuromuscular monitoring: an update. (2017). PMC - NIH. [Link]
-
Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes. (2024). MDPI. [Link]
-
What are other anticholinesterase (AChE) drugs besides pyridostigmine? (2025). Dr.Oracle. [Link]
-
Cholinesterase Inhibitors & Other Pharmacological Antagonists to Neuromuscular Blocking Agents. (n.d.). AccessAnesthesiology. [Link]
Sources
- 1. via.library.depaul.edu [via.library.depaul.edu]
- 2. droracle.ai [droracle.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. Neostigmine and edrophonium antagonism of moderate neuromuscular block induced by pancuronium or tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edrophonium is better than neostigmine to antagonize residual vecuronium induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sugammadex Sodium? [synapse.patsnap.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. drugs.com [drugs.com]
- 14. resources.wfsahq.org [resources.wfsahq.org]
- 15. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 17. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gantacurium Chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Neuromuscular monitoring - Wikipedia [en.wikipedia.org]
- 22. Monitoring of neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.wfsahq.org [resources.wfsahq.org]
- 24. partone.litfl.com [partone.litfl.com]
- 25. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Benzpyrinium Bromide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The final, and arguably most critical, phase of this lifecycle is its proper disposal. Mishandling of chemical waste not only poses immediate safety risks but can also lead to long-term environmental consequences. This guide provides an in-depth, procedural framework for the safe and compliant disposal of benzpyrinium bromide, a quaternary ammonium compound. By understanding the chemical's inherent properties and the rationale behind these disposal protocols, you can ensure the safety of your laboratory personnel and the preservation of our environment.
This compound: A Profile of the Hazard
This compound, chemically known as 1-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide, is a cholinergic agent. Its structure as a quaternary ammonium compound (QAC) is central to its chemical behavior and dictates its disposal requirements. QACs are characterized by a positively charged nitrogen atom, which imparts surfactant properties and, in many cases, biocidal activity.[1][2]
Key Hazard Considerations:
-
Toxicity: Like many QACs, this compound should be handled as a toxic substance. Ingestion and inhalation can be harmful.[3]
-
Environmental Impact: Quaternary ammonium compounds can be toxic to aquatic life.[4][5] While many QACs are biodegradable, their persistence in the environment can vary, and they have been detected in wastewater, surface water, and sediment.[1][6] Improper disposal can contribute to the development of antibiotic resistance in the environment.[1][4]
-
Reactivity: this compound is generally stable but may be incompatible with strong oxidizing agents.[3]
A thorough understanding of these hazards is the foundation for a robust disposal plan. Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date information on the hazards of the particular this compound product you are using.[7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound waste, from initial generation to final removal from the laboratory.
Figure 1. Decision-making workflow for the proper disposal of this compound waste.
Waste Segregation: The First Line of Defense
Proper segregation of waste at the point of generation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Identify the Waste Stream. Categorize your this compound waste into one of the following:
-
Aqueous Solutions: Unused or spent solutions of this compound.
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials from spills, and empty containers.
-
Sharps: Contaminated needles, syringes, or other sharp objects.
Step 2: Use Designated Waste Containers.
-
Aqueous Waste: Collect in a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). Do not mix with other chemical waste unless compatibility has been verified.
-
Solid Waste: Place in a designated, labeled, and sealed bag or container.
-
Sharps: Immediately place in a puncture-resistant, labeled sharps container.
Labeling: Clarity for Compliance and Safety
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.
Step 1: Affix a Hazardous Waste Label. As soon as the first drop of waste enters the container, it must be labeled.
Step 2: Complete the Label Information. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or laboratory
Storage: Secure and Awaiting Disposal
Proper storage of hazardous waste minimizes the risk of spills, leaks, and exposure.
Step 1: Choose a Designated Storage Area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from heat sources and incompatible chemicals.[3]
-
Equipped with secondary containment to capture any potential leaks.
Step 2: Adhere to Accumulation Time Limits. Be aware of and comply with the maximum time hazardous waste can be stored in your laboratory before it must be transferred to a central accumulation area or picked up for disposal.
Disposal Methodologies: The Science of Neutralization and Destruction
The ultimate fate of this compound waste is determined by the disposal method employed by the licensed hazardous waste contractor. While laboratory personnel do not typically perform these final disposal steps, understanding the principles behind them reinforces the importance of proper segregation and handling.
| Disposal Method | Description | Scientific Principle | Considerations for this compound |
| Incineration | High-temperature thermal destruction of organic compounds. | Complete oxidation of the organic molecule to carbon dioxide, water, and other inorganic products. | Incineration is a common and effective method for destroying organic compounds. However, the presence of bromine can lead to the formation of hydrogen bromide (HBr) and potentially brominated dioxins and furans if combustion is incomplete.[8][9][10][11][12] Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage these byproducts. |
| Chemical Treatment | Use of chemical reactions to neutralize or degrade the hazardous compound. | For some quaternary ammonium compounds, chemical treatment can be employed. However, specific validated methods for this compound are not readily available in the provided search results. | The complexity of the this compound molecule makes simple neutralization challenging. Any chemical treatment would need to be carefully validated to ensure complete degradation and to avoid the creation of other hazardous byproducts. |
| Landfill | Disposal in a specially designed and permitted hazardous waste landfill. | Containment of the waste to prevent it from entering the environment. | This is generally the least preferred option for organic chemical waste due to the potential for long-term leaching and environmental contamination. |
Important Note: DO NOT dispose of this compound waste down the drain. As a quaternary ammonium compound, it can be toxic to aquatic organisms and may interfere with the biological processes in wastewater treatment plants.[2][4][5]
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is essential.
Step 1: Evacuate and Secure the Area. Ensure the safety of all personnel by clearing the immediate vicinity of the spill.
Step 2: Don Appropriate PPE. At a minimum, this should include:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Contain and Absorb the Spill.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
Step 4: Collect and Dispose of Spill Debris. Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
Step 5: Decontaminate the Area. Clean the spill area with a suitable detergent and water.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the health of the environment. By adhering to the principles of hazard identification, waste segregation, proper labeling, and compliant disposal, researchers can ensure that their valuable scientific work does not come at the cost of environmental integrity. Always prioritize consulting your institution's specific hazardous waste management plan and your local environmental regulations for the most accurate and up-to-date guidance.
References
-
Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. (1998). PubMed. Retrieved from [Link]
-
Quaternary ammonium compounds (QACs) in wastewater influent, wastewater effluent and biosolids: Removal effectiveness and routes to the environment. (2025). ACS Fall 2025. American Chemical Society. Retrieved from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). Environmental Science & Technology. American Chemical Society. Retrieved from [Link]
- Methods for treating liquid streams containing quaternary ammonium compounds. (2015, September 17). Google Patents.
-
Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment: Resolving the Contributions of Biodegradation and Sorption. (2025, June 23). ACS ES&T Water. American Chemical Society. Retrieved from [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2003). ResearchGate. Retrieved from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). PubMed Central. Retrieved from [Link]
-
Quaternary Ammonium Compounds (Quats) and their impact on wastewater microbial populations. (2020, November 4). Biological Waste Treatment Expert. Retrieved from [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. (2003). PubMed. Retrieved from [Link]
-
Halide-catalyzed cis product formation in the hydrolysis of anti-benzo[a]pyrene diol epoxide and its alkylation of poly(A). (1994). PubMed. Retrieved from [Link]
-
Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. (2023). California Department of Toxic Substances Control. Retrieved from [Link]
-
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2020). MDPI. Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]
-
Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2011). ScienceDirect. Retrieved from [Link]
-
Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. (2002). PubMed. Retrieved from [Link]
-
Thermal decomposition of the bromine containing oxyphenylimides. (n.d.). CORE. Retrieved from [Link]
-
Hydrolysis of NBS to produce hypobromous acid/monovalent bromine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds (Quats) and their impact on wastewater microbial populations - BIOLOGICAL WASTE TREATMENT EXPERT [biologicalwasteexpert.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Quaternary ammonium compounds (QACs) in wastewater influent, wastewater effluent and biosolids: Removal effectiveness and routes to the environment - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. echemi.com [echemi.com]
- 8. norden.org [norden.org]
- 9. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchportal.murdoch.edu.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzpyrinium Bromide
As researchers and developers, our work with novel compounds is predicated on a foundation of safety. Benzpyrinium bromide, a quaternary ammonium compound, requires meticulous handling protocols to ensure the well-being of laboratory personnel.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is the critical first step in defining the necessary protective measures. While comprehensive toxicological data for this specific compound is limited, by examining its chemical class (quaternary ammonium compounds or QACs) and related structures like Benzalkonium Bromide, we can establish a robust safety profile based on authoritative data.[2][3]
The primary hazards are associated with direct contact and inhalation:
-
Skin and Eye Corrosivity: Quaternary ammonium compounds can be corrosive, causing severe skin burns and eye damage upon contact.[3] The risk of irreversible eye damage is particularly high.[3][4]
-
Respiratory Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract.[5] Some QACs have been linked to occupational asthma, necessitating stringent control over airborne exposure.[1]
-
Ingestion Toxicity: Accidental ingestion is harmful, with the potential to cause severe burns to the oral cavity and gastrointestinal tract.[3][5]
These hazards dictate a multi-layered defense strategy where PPE serves as the final, essential barrier between the researcher and the chemical.
| Hazard Category | Potential Effect | Primary Exposure Route |
| Eye Contact | Severe irritation, burns, potential for irreversible damage.[3][4] | Splash, aerosol, dust |
| Skin Contact | Irritation, severe chemical burns. | Splash, dust |
| Inhalation | Respiratory tract irritation, potential for sensitization.[1][5] | Dust (from solid form), aerosol |
| Ingestion | Harmful, causes burns to digestive tract.[3][5] | Accidental transfer from contaminated hands |
Core PPE Protocol: A Risk-Based Approach
The selection of appropriate PPE is not static; it must adapt to the specific procedure being performed. The following workflow illustrates a logical progression for selecting your protective ensemble.
Caption: PPE selection workflow for this compound.
Your most critical piece of safety equipment is not wearable. A certified chemical fume hood is essential for minimizing inhalation exposure.[6] All handling of solid this compound and concentrated solutions should occur within a fume hood to contain dusts and vapors at the source.
Eye and Face Protection:
-
Minimum: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Best Practice: When handling larger quantities (>50 mL) or performing tasks with a high splash potential, supplement chemical goggles with a full-face shield.[7] This provides a redundant barrier and protects the entire face from corrosive splashes.
Hand Protection:
-
Material: Nitrile gloves provide good resistance to a broad range of chemicals.[8] Always check the manufacturer's compatibility chart for specific breakthrough times if available.
-
Technique: Double-gloving is the standard protocol. This practice allows for the removal of the outer, potentially contaminated glove without exposing the skin. Inspect outer gloves for any signs of degradation or contamination before and during use. If contact occurs, remove the outer glove immediately, wash hands, and don a new pair.
Body Protection:
-
Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[5]
-
Enhanced Protection: For tasks involving larger volumes or significant splash risk, wear a chemical-resistant apron over the lab coat. For major operations or spill response, a disposable Tyvek or similar chemical-resistant suit is necessary.[9]
Respiratory Protection: Respiratory protection is required when engineering controls are insufficient to maintain exposure below safe levels.
-
Handling Powders: If weighing or handling the solid form outside of a fume hood (a practice that should be strongly avoided), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of particulates.[1]
-
Spills and Vapors: For spill cleanup or situations where vapors may be generated, a higher level of protection is required. Use a NIOSH-approved air-purifying respirator (APR) with combination organic vapor/acid gas cartridges. All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plans: From Donning to Disposal
Proper PPE use extends beyond selection to include correct application, removal, and disposal.
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat or chemical suit.
-
If required, put on the N95 or air-purifying respirator. Perform a seal check.
-
Put on chemical splash goggles and a face shield, if needed.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the outer, "dirty" pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat or suit, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
In the event of a spill, a swift and correct response is critical. The immediate priority is to ensure personnel safety and contain the material.
Caption: General spill response workflow.
For spills involving bromide compounds, neutralization with a saturated sodium thiosulfate solution can be an effective decontamination step after initial absorption.[10]
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE Disposal: All disposable PPE, including gloves, aprons, and suits, should be placed in a designated hazardous waste container immediately after doffing.
-
Chemical Waste: The chemical itself and any materials used for spill cleanup must be disposed of according to institutional and local regulations. The Safety Data Sheet advises disposal via a licensed chemical destruction plant or controlled incineration and warns against discharge to sewer systems.[2]
By integrating these principles of hazard assessment, risk-based PPE selection, and procedural discipline, you can handle this compound with the confidence that comes from a deep, scientific commitment to safety.
References
-
Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. [Link]
-
Chemicals and Personal Protective Equipment. eCampusOntario Pressbooks. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Cleanroom Connection. [Link]
-
Standard Operating Procedure: Bromine Safety. Kansas State University. [Link]
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chamberland SOP Working with Bromine. University of Nevada, Reno. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
Sources
- 1. mountsinai.org [mountsinai.org]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. solutionsstores.com [solutionsstores.com]
- 10. chamberlandresearch.com [chamberlandresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
